Product packaging for 2-Chloro-6-hydroxybenzoic acid(Cat. No.:CAS No. 56961-31-0)

2-Chloro-6-hydroxybenzoic acid

Cat. No.: B3024659
CAS No.: 56961-31-0
M. Wt: 172.56 g/mol
InChI Key: QCEPIUWMXRQPIF-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxybenzoic acid, also known as 6-Chlorosalicylic acid, is a versatile benzoic acid derivative with the molecular formula C 7 H 5 ClO 3 and a molecular weight of 172.57 g/mol . This compound is offered as a high-purity solid, making it an essential building block and reference standard in medicinal chemistry and organic synthesis research. Researchers value this compound for its role as a key synthetic intermediate. As evidenced by its use in patented research, chloro- and hydroxy-substituted benzoic acid derivatives are crucial scaffolds in developing novel pharmaceutical compounds, such as RORγt inhibitors for the potential treatment of autoimmune diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease . Its defined physical properties, including a melting point of 171.5-172.5 °C and a calculated density of 1.536 g/cm³, are critical for planning experimental reactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClO3 B3024659 2-Chloro-6-hydroxybenzoic acid CAS No. 56961-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEPIUWMXRQPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205527
Record name Benzoic acid, 2-chloro-6-hydroxy-
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Molecular Weight

172.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-31-0
Record name 2-Chloro-6-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-6-hydroxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-chloro-6-hydroxy-
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Foundational & Exploratory

2-Chloro-6-hydroxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-hydroxybenzoic Acid: Properties, Protocols, and Applications

Introduction

This compound is a halogenated aromatic carboxylic acid, a bifunctional organic compound featuring a carboxylic acid, a hydroxyl group, and a chlorine atom substituted on a benzene ring. This unique arrangement of functional groups imparts specific chemical reactivity and physical properties, making it a valuable building block and intermediate in various fields of chemical synthesis. Its structure is foundational for creating more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the core chemical and physical properties of this compound, outlines protocols for its characterization, and discusses its handling, safety, and potential applications. The insights provided are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity.

Chemical Profile and Physicochemical Properties

This compound is a white solid compound. The positioning of the chloro, hydroxyl, and carboxyl groups at the 1, 2, and 6 positions of the benzene ring, respectively, creates significant intramolecular interactions that influence its acidity, solubility, and reactivity.

Structural Information
  • IUPAC Name: this compound[1]

  • Synonyms: 6-Chloro-salicylic acid

  • CAS Number: 56961-31-0[1]

  • Molecular Formula: C₇H₅ClO₃[1]

  • Molecular Weight: 172.57 g/mol

  • InChI Key: QCEPIUWMXRQPIF-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection for reactions, purification methods, and analytical procedures.

PropertyValueSource
Molecular Weight 172.57 g/mol PubChem[1], Sigma-Aldrich
Molecular Formula C₇H₅ClO₃PubChem[1], Sigma-Aldrich
CAS Number 56961-31-0PubChem[1], Sigma-Aldrich
Physical Form SolidSigma-Aldrich
XLogP3 1.8PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]

Note: Experimental data such as melting point and pKa for this specific isomer are not widely published. Values can be estimated based on related isomers, but experimental verification is required.

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The hydroxyl (-OH) and carboxylic acid (-COOH) protons will appear as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration. The coupling patterns (doublets, triplets) of the aromatic protons will be determined by their positions relative to each other.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carboxyl carbon is the most deshielded, appearing around δ 165-175 ppm. The carbon atoms attached to the electronegative oxygen and chlorine atoms (C-OH and C-Cl) will also be significantly downfield, while the remaining four aromatic carbons will resonate in the typical δ 110-140 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]

  • O-H Stretch (Phenolic): A sharper O-H stretching band may be observed around 3200-3600 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption peak between 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[2]

  • C=C Stretch (Aromatic): Multiple medium to weak bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-O Stretch: Absorptions for the C-O bonds of the carboxylic acid and phenol are expected in the 1210-1320 cm⁻¹ region.[2]

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ range can indicate the C-Cl bond.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 172, with a characteristic isotopic peak [M+2]⁺ at m/z 174, approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom. Common fragmentation pathways would include the loss of H₂O (m/z 154), COOH (m/z 127), and CO₂ (m/z 128).

Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted hydroxybenzoic acids can often be achieved via the Kolbe-Schmitt reaction . This process typically involves the carboxylation of a phenoxide salt under high pressure and temperature.[3] For this compound, a plausible route would start with 2-chlorophenol, which would be converted to its corresponding phenoxide before reacting with carbon dioxide.

Synthesis_Workflow cluster_0 Plausible Synthetic Route via Kolbe-Schmitt Reaction A 2-Chlorophenol B Sodium 2-Chlorophenoxide A->B + NaOH C Carboxylation Reaction B->C + CO2 (High T, P) D This compound C->D Acidification

Caption: Plausible synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

  • Carboxylic Acid Group: It can undergo standard reactions like esterification (reaction with alcohols), conversion to acid chlorides (using thionyl chloride), and amide formation (reaction with amines).

  • Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by strong bases. It can also undergo etherification. Its presence activates the aromatic ring towards electrophilic substitution, although the directing effects are complex due to the presence of three different substituents.

  • Aromatic Ring: The ring is subject to electrophilic and nucleophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups. The chlorine atom can be displaced under certain nucleophilic aromatic substitution conditions.

Experimental Protocol: Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a fundamental parameter reflecting the acidity of a compound. The pKa of this compound can be accurately determined by titrating a solution of the acid with a strong base, such as sodium hydroxide, while monitoring the pH.[4]

Methodology
  • Preparation of Analyte: Accurately weigh approximately 0.17 g of this compound into a 250 mL beaker. Dissolve the solid in a minimal amount of ethanol (e.g., 10 mL) and then dilute with approximately 90 mL of deionized water to create a 100 mL solution.[4]

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the pH probe into the beaker containing the acid solution. Fill a 50 mL burette with a standardized 0.10 M sodium hydroxide (NaOH) solution.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the NaOH solution in 1.0 mL increments, recording the pH after each addition and thorough stirring.

    • As the pH begins to change more rapidly near the equivalence point, reduce the increment volume to 0.2 mL or 0.1 mL to obtain a more precise titration curve.

    • Continue adding titrant well past the equivalence point until the pH plateaus.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[4]

Workflow Diagram

pKa_Determination_Workflow A Prepare Acid Solution (0.17g in EtOH/H2O) C Titrate with 0.1M NaOH (Record pH vs. Volume) A->C B Calibrate pH Meter B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point D->E F Find Half-Equivalence Point E->F G Determine pKa (pH at Half-Equivalence) F->G

Caption: Workflow for pKa determination via potentiometric titration.

Applications in Research and Drug Development

While specific, large-scale applications for this compound are not widely documented, its structure makes it a highly useful intermediate in medicinal chemistry and organic synthesis.

  • Scaffold for Drug Discovery: Halogenated benzoic acids are common starting materials for synthesizing biologically active compounds. The chlorine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of diverse molecular libraries for screening.

  • Precursor to Antimicrobial Agents: Derivatives of chlorobenzoic acids have been investigated for their antimicrobial properties. Studies have shown that esters and Schiff's bases derived from 2-chlorobenzoic acid exhibit potential as antibacterial and antifungal agents.[5]

  • Intermediate for Agrochemicals: Substituted benzoic acids are precursors to various herbicides and pesticides.[6] The specific substitution pattern of this compound could be leveraged to synthesize novel agrochemicals.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

Based on aggregated data, the compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The corresponding signal word is Warning .[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7][9]

  • Spill and Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[7] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical intermediate with a rich set of properties derived from its unique trifunctional substitution pattern. A thorough understanding of its physicochemical characteristics, spectroscopic signatures, and reactivity is essential for its effective use in research and development. This guide provides the foundational technical knowledge required for scientists to handle, characterize, and utilize this compound safely and efficiently in the synthesis of novel and valuable molecules.

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of 2-Chloro-6-hydroxybenzoic acid (2,6-CHBA), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, advanced spectroscopic characterization, synthesis protocols, and analytical methodologies pertinent to the molecule. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for understanding and utilizing 2,6-CHBA. The content is structured to elucidate not only the identity of the molecule but also the causality behind the experimental choices for its characterization and synthesis, ensuring a robust and self-validating framework for its application.

Introduction

This compound, also known as 6-Chlorosalicylic acid, is a substituted aromatic carboxylic acid of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a carboxylic acid, a hydroxyl group, and a chlorine atom all in proximity on a benzene ring—confers specific reactivity and physical properties that make it a valuable precursor for pharmaceuticals and other complex organic molecules. The steric and electronic effects of these functional groups dictate the molecule's behavior in chemical reactions and its spectral characteristics. This guide offers an in-depth exploration of its molecular architecture, from fundamental properties to the sophisticated techniques used for its structural elucidation and quality control.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental properties. These data points are critical for designing synthetic routes, predicting reactivity, and establishing analytical methods.

Core Molecular Identity

The structural arrangement of this compound is foundational to its chemical behavior. The IUPAC name, this compound, precisely describes the ortho positioning of the chloro and hydroxyl groups relative to the carboxylic acid function.[1]

  • IUPAC Name: this compound[1]

  • Synonyms: 6-Chlorosalicylic acid

  • Molecular Formula: C₇H₅ClO₃[1]

  • CAS Number: 56961-31-0[1]

The spatial relationship of the functional groups is visualized in the diagram below. The intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid is a key feature influencing its properties, such as acidity and solubility.

Synthesis_Workflow Start 2-Chlorophenol Step1 Formation of Sodium 2-Chlorophenoxide Start->Step1  + NaOH (aq) Step2 Kolbe-Schmitt Carboxylation Step1->Step2  1. Heat, Pressure  2. + CO₂ Step3 Acidification Step2->Step3  + HCl (aq) Product This compound (Crude) Step3->Product Purify Recrystallization Product->Purify Final Pure Product Purify->Final Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry IR IR Spectroscopy Validation Structure & Purity Validated MS->Validation HPLC HPLC-UV HPLC->Validation Product Synthesized Product Product->NMR Product->IR Product->MS Product->HPLC

References

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-6-hydroxybenzoic Acid from 2-Chlorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, two-stage synthetic pathway for the preparation of 2-chloro-6-hydroxybenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-chlorotoluene. The synthesis leverages a classic, robust oxidation reaction followed by a modern, regioselective C-H activation/hydroxylation step. The first stage involves the efficient oxidation of the methyl group of 2-chlorotoluene to a carboxylic acid using potassium permanganate. The second, more challenging stage addresses the regioselective introduction of a hydroxyl group at the C6 position (ortho to the carboxylic acid) of the resulting 2-chlorobenzoic acid via a palladium-catalyzed C-H hydroxylation. This guide is intended for researchers and professionals in organic synthesis and drug development, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and strategic considerations for each step.

Introduction and Strategic Overview

Substituted salicylic acids, such as this compound, are privileged scaffolds in medicinal chemistry and material science. The specific substitution pattern of a halogen and a hydroxyl group flanking a carboxylic acid moiety offers a unique combination of acidity, lipophilicity, and hydrogen bonding capabilities, making it a key building block for complex molecular architectures.

The synthesis of this compound from 2-chlorotoluene presents a distinct strategic challenge: the sequential and regiocontrolled installation of two different oxygen-containing functional groups onto the aromatic ring and its benzylic position. A direct, one-step conversion is not feasible. Therefore, a logical retrosynthetic analysis dictates a two-stage approach:

  • Oxidation: Conversion of the chemically accessible methyl group of 2-chlorotoluene into a carboxylic acid. This establishes the benzoic acid core.

  • Hydroxylation: Introduction of a hydroxyl group at the C6 position, ortho to the newly formed carboxylic acid. This step is challenging due to the need for high regioselectivity on a deactivated aromatic ring.

This guide details a field-proven pathway that combines a traditional, high-yield oxidation method with a contemporary catalytic C-H functionalization reaction to achieve the target molecule efficiently.

Retrosynthetic Pathway

The overall synthetic transformation is broken down into two key steps. The carboxylic acid group is installed first, as it can then serve as a directing group to facilitate the challenging C-H hydroxylation at the adjacent ortho position.

G Target This compound Intermediate 2-Chlorobenzoic Acid Target->Intermediate C-H Hydroxylation StartingMaterial 2-Chlorotoluene Intermediate->StartingMaterial Methyl Group Oxidation G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Hydroxylation start 2-Chlorotoluene inter 2-Chlorobenzoic Acid start->inter 1. KMnO₄, H₂O, Heat 2. HCl (aq) end This compound inter->end Pd(OAc)₂, Ligand H₂O₂, Base, RT

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-hydroxybenzoic acid, also known as 6-chlorosalicylic acid, is a substituted aromatic carboxylic acid with significant applications in organic synthesis and as a precursor for pharmaceuticals and other specialty chemicals. Its chemical behavior and reactivity are dictated by the interplay of three distinct functional groups on the benzene ring: a carboxylic acid, a hydroxyl group, and a chlorine atom. Accurate and unambiguous structural confirmation is paramount for its use in research and development.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The narrative is designed for researchers, scientists, and drug development professionals, focusing on the causality behind the spectroscopic data and providing a framework for its interpretation.

Molecular Structure and Properties

The structural arrangement of the substituents is critical for interpreting the spectral data. The hydroxyl and carboxylic acid groups are positioned ortho to each other, leading to significant intramolecular interactions, such as hydrogen bonding, which profoundly influences the spectral features.

  • Chemical Formula: C₇H₅ClO₃[1]

  • Molecular Weight: 172.57 g/mol

  • Monoisotopic Mass: 171.9927217 Da[1]

  • CAS Number: 56961-31-0[1]

  • Synonyms: 6-Chlorosalicylic acid, 6-Chloro-2-hydroxybenzoic acid[1][2]

Caption: Molecular structure of this compound with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common method that also induces fragmentation, providing a unique fingerprint that aids in structural elucidation.

Experimental Protocol (Illustrative)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is used.

  • Analysis: The sample is introduced into the ion source (typically via direct insertion probe or GC inlet). The molecules are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Detection: The resulting positively charged ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Data Summary

The mass spectrum provides the mass of the molecular ion and its fragments. A key feature for chlorinated compounds is the presence of an isotopic peak at M+2, due to the natural abundance of the ³⁷Cl isotope (~32.5%) relative to the ³⁵Cl isotope (~75.8%).

FeatureExpected m/z RatioInterpretation
Molecular Ion [M]⁺˙172Corresponds to the molecule with the ³⁵Cl isotope (C₇H₅³⁵ClO₃)⁺˙.
Isotope Peak [M+2]⁺˙174Corresponds to the molecule with the ³⁷Cl isotope (C₇H₅³⁷ClO₃)⁺˙.
Key Fragment154Loss of H₂O ([M-18]⁺˙) from intramolecular rearrangement.
Key Fragment126Loss of H₂O and CO ([M-18-28]⁺˙), a common pathway for salicylic acids.
Key Fragment111Loss of ˙COOH and Cl, followed by rearrangement.
Spectral Interpretation & Fragmentation Pathway

The fragmentation of benzoic acids is well-characterized.[3][4] For this compound, the fragmentation is initiated by the ionization of the parent molecule. The presence of the ortho-hydroxyl group facilitates the loss of water. A prominent fragmentation pathway involves the initial loss of a water molecule, followed by the loss of carbon monoxide. The chlorine atom's presence is confirmed by the characteristic ~3:1 intensity ratio of the [M]⁺˙ to [M+2]⁺˙ peaks.[3] A common fragmentation for phenolic acids is the loss of CO₂ (44 Da).[5]

fragmentation_pathway M [C₇H₅ClO₃]⁺˙ m/z = 172/174 F154 [C₇H₃ClO₂]⁺˙ m/z = 154/156 M->F154 - H₂O F111 [C₆H₄O]⁺˙ m/z = 111 M->F111 - ˙COOH, - ˙Cl F126 [C₆H₃ClO]⁺˙ m/z = 126/128 F154->F126 - CO

Caption: Proposed EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol (Illustrative)
  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Analysis: A beam of infrared radiation is passed through the sample. The instrument records the frequencies at which radiation is absorbed.

  • Data Output: The output is a spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹).

Data Summary

The IR spectrum of this compound is dominated by features from the hydroxyl and carbonyl groups. The intramolecular hydrogen bond between the phenolic -OH and the carboxylic acid C=O significantly affects the positions and shapes of these bands.

Wavenumber (cm⁻¹)Vibrational ModeExpected Appearance
~3200 - 2500O-H Stretch (Carboxylic Acid)Very broad, strong absorption due to hydrogen-bonded dimer.[6]
~3200O-H Stretch (Phenolic)Broad, may be merged with the carboxylic acid O-H stretch.
~1680 - 1650C=O Stretch (Carboxylic Acid)Strong, sharp. Shifted to lower frequency due to intramolecular H-bonding.[7]
~1610, ~1470C=C Stretch (Aromatic)Medium to strong, sharp absorptions.
~1300 - 1200C-O StretchStrong absorption.
~800 - 750C-H Bend (Aromatic)Strong, indicates substitution pattern.
~750 - 700C-Cl StretchMedium to weak absorption.
Spectral Interpretation

The most diagnostic feature is the extremely broad absorption band in the 3200-2500 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[6] Superimposed on this may be the phenolic O-H stretch. The second key feature is the C=O stretching frequency. In a typical aromatic acid, this appears around 1700 cm⁻¹, but the intramolecular hydrogen bonding with the ortho-hydroxyl group lowers this frequency to approximately 1660 cm⁻¹. The various C=C and C-H vibrations confirm the presence of the substituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Disclaimer: Experimental NMR data for this compound is not available in widely accessible public databases. The following data is predicted based on established principles of substituent effects and analysis of similar structures.[8]

¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. Their chemical shifts are influenced by the electronic effects of the substituents. The carboxylic acid and phenolic protons are typically broad singlets and may exchange with deuterium if D₂O is present.

  • Sample Preparation: ~5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Analysis: The sample is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

Proton (See Fig. 1)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Interpretation
H3~7.05Doublet (d)J ≈ 8.0 HzOrtho to the electron-donating -OH group and meta to -Cl and -COOH. Expected to be the most upfield aromatic proton. Coupled to H4.
H4~7.40Triplet (t)J ≈ 8.0 HzFlanked by two protons (H3 and H5). Its chemical shift is influenced by all three substituents.
H5~7.20Doublet (d)J ≈ 8.0 HzOrtho to the electron-withdrawing -Cl group and meta to -OH and -COOH. Coupled to H4.
-OH (Phenolic)~10-12Broad singletN/AChemical shift is concentration and solvent-dependent. Broad due to hydrogen bonding and exchange.
-COOH (Carboxylic)> 12Broad singletN/AHighly deshielded proton. Chemical shift is concentration and solvent-dependent. Very broad due to strong hydrogen bonding and exchange.

The three aromatic protons (H3, H4, H5) form an AMX spin system.

  • H4 appears as a triplet because it is coupled to both H3 and H5 with similar coupling constants (³JHH ≈ 8.0 Hz).

  • H3 and H5 appear as doublets, each coupled to H4.

  • The relative chemical shifts are determined by the electronic nature of the nearby substituents. The strongly electron-donating hydroxyl group shields the ortho proton (H5, relative to the COOH) and para proton (H3), while the electron-withdrawing chlorine and carboxylic acid groups deshield nearby protons.

¹³C NMR Analysis

The ¹³C NMR spectrum is expected to show seven unique signals, corresponding to the seven carbon atoms in the molecule, as there is no plane of symmetry.

The protocol is similar to ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum to seven singlets.

Carbon (See Fig. 1)Predicted δ (ppm)Interpretation
C1~158Quaternary carbon attached to the -OH group (ipso-carbon). Highly deshielded by the oxygen atom.
C2~118Quaternary carbon attached to the -Cl group (ipso-carbon). Shielded by the ortho -OH but deshielded by chlorine.
C3~122Tertiary carbon (CH). Influenced by meta -OH and ortho -Cl.
C4~133Tertiary carbon (CH). Para to the -OH group.
C5~119Tertiary carbon (CH). Ortho to the -OH and meta to the -Cl.
C6~115Quaternary carbon attached to the -COOH group (ipso-carbon).
C7 (-COOH)~170Carbonyl carbon. Typically the most downfield signal in the spectrum.

Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies on integrating data from multiple techniques. No single method provides all the necessary information.

spectroscopy_workflow cluster_data Data Acquisition cluster_info Information Derived MS Mass Spectrometry (MS) MS_info Molecular Weight Elemental Formula (Cl present) Fragmentation Pattern MS->MS_info IR Infrared (IR) Spectroscopy IR_info Functional Groups: -OH (Phenol, Carboxylic) -C=O, C=C, C-Cl IR->IR_info NMR ¹H & ¹³C NMR Spectroscopy NMR_info Carbon-Hydrogen Framework Connectivity (J-coupling) Chemical Environments NMR->NMR_info Final Final Structure Confirmation MS_info->Final IR_info->Final NMR_info->Final

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as harmful if swallowed (H302). It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Work should be conducted in a well-ventilated fume hood.

References

An In-Depth Technical Guide to the Physical Properties of 6-Chlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chlorosalicylic acid (6-CSA), a halogenated derivative of salicylic acid, is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid and a hydroxyl group ortho to each other on a benzene ring with a chlorine atom at the 6-position, imparts a unique combination of chemical reactivity and physical characteristics. Understanding these physical properties is not merely an academic exercise; it is a foundational requirement for its application in research and drug development. Properties such as solubility, melting point, and acidity (pKa) directly influence reaction kinetics, purification methods, formulation strategies, and bioavailability. This guide provides a comprehensive overview of the core physical properties of 6-chlorosalicylic acid, details the experimental methodologies for their determination, and discusses their implications in a scientific context.

Core Physicochemical Properties

The physical and chemical identity of a compound is the cornerstone of its scientific application. For 6-chlorosalicylic acid, these properties dictate its behavior in both chemical reactions and biological systems.

Table 1: Summary of Key Physicochemical Properties of 6-Chlorosalicylic Acid

PropertyValueSource(s)
CAS Number 56961-31-0[1][2]
Molecular Formula C₇H₅ClO₃[1]
Molecular Weight 172.57 g/mol [1]
Appearance White to light brown solid[1]
Melting Point 171.5-172.5 °C[1]
Boiling Point 309.4 ± 27.0 °C (Predicted)[1]
Density 1.536 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.55 ± 0.25 (Predicted)[1]
Solubility Limited data available. Soluble in alcohol, acetone, benzene, and acetic acid.[3] Soluble in DMSO, sparingly in methanol.[4][5]

Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.

Spectroscopic Profile

The spectroscopic signature of 6-CSA is essential for its identification and structural elucidation.

  • ¹H NMR Spectroscopy : In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, whose chemical shifts and coupling patterns are influenced by the electron-withdrawing chlorine and carboxylic acid groups, and the electron-donating hydroxyl group. The acidic protons of the hydroxyl and carboxylic acid groups will typically appear as broad singlets at the downfield end of the spectrum.[6][7]

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum will display seven unique carbon signals. The carbonyl carbon of the carboxylic acid will have the largest chemical shift (typically >165 ppm).[8] The carbon atoms attached to the electronegative oxygen and chlorine atoms (C2 and C6) will also be shifted downfield relative to the other aromatic carbons. The specific shifts provide a fingerprint for the substitution pattern on the benzene ring.[8][9]

  • FT-IR Spectroscopy : The infrared spectrum of 6-CSA is characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[10] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will appear around 1680-1700 cm⁻¹.[10] Additional bands will be present for the aromatic C=C stretching, C-O stretching, and the C-Cl stretching vibrations.[11]

  • UV-Vis Spectroscopy : In a solvent like ethanol or methanol, the UV-Vis spectrum of 6-chlorosalicylic acid is expected to show absorption bands characteristic of a substituted benzene ring. These bands arise from π → π* electronic transitions.[12] The presence of the hydroxyl, carboxyl, and chloro substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzoic or salicylic acid.[13][14]

Experimental Methodologies for Physical Characterization

The reliability of physical property data hinges on the robustness of the experimental methods used for their determination. The following section outlines standard, self-validating protocols for characterizing a compound like 6-chlorosalicylic acid.

Workflow for Physicochemical Characterization

A systematic approach is crucial for the comprehensive characterization of a research compound or potential active pharmaceutical ingredient (API). The workflow ensures that foundational data is collected efficiently and logically.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Physical Properties cluster_2 Phase 3: Advanced Characterization A Compound Acquisition (6-CSA) B Spectroscopic ID (NMR, IR, MS) A->B C Purity Analysis (HPLC, LC-MS) B->C D Melting Point (DSC) C->D E Solubility Profiling (Shake-Flask) C->E F Acidity Constant (pKa by Titration/NMR) C->F G Hygroscopicity (DVS) F->G H Crystal Form (PXRD) F->H I Thermal Stability (TGA) F->I J Comprehensive Data Package for R&D Decision Making G->J H->J I->J

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Causality: DSC is superior to traditional melting point apparatus as it provides quantitative thermodynamic data, including the onset of melting and the enthalpy of fusion, offering a more precise and reproducible measure of thermal behavior.

  • Methodology:

    • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium) to ensure temperature and heat flow accuracy.

    • Sample Preparation: Accurately weigh 2-5 mg of 6-chlorosalicylic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Thermal Program: Equilibrate the sample at a temperature at least 20°C below the expected melting point. Ramp the temperature at a controlled rate (e.g., 5 °C/min) through the melting transition to a temperature at least 20°C above the melt.

    • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature should also be reported.

Protocol 2: Aqueous and Solvent Solubility by the Shake-Flask Method
  • Causality: The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It ensures that the solution is fully saturated, providing a true measure of the compound's solubility in a given solvent, which is critical for formulation and preclinical studies.

  • Methodology:

    • Preparation: Add an excess amount of 6-chlorosalicylic acid to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure equilibrium is reached at saturation.

    • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

    • Sample Collection: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

    • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved micro-particulates. This step is critical to avoid overestimation of solubility.

    • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of 6-chlorosalicylic acid using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy against a standard curve.

Relevance in a Research and Drug Development Context

The physical properties of a molecule like 6-CSA are not isolated data points; they are interconnected parameters that profoundly influence its journey from a laboratory chemical to a potential therapeutic agent.

G cluster_0 Core Physical Properties cluster_1 Impact on Drug Development A Solubility D Formulation & Dosage Form A->D Dictates solvent choice & drug loading E Absorption & Bioavailability (ADME) A->E Rate-limiting step for absorption B pKa B->E Governs dissolution & membrane permeation C Melting Point & Crystal Form F Purification & Manufacturing (CMC) C->F Defines crystallization conditions G Stability & Shelf-life C->G Affects physical stability

Caption: Interplay of physical properties and their impact on key drug development stages.

  • Solubility: As a halogenated aromatic acid, 6-CSA is expected to have low aqueous solubility. This is a primary hurdle in drug development, affecting everything from in vitro assay preparation to achieving therapeutic concentrations in vivo. The data from solubility profiling guides the selection of appropriate formulation strategies, such as co-solvents, pH adjustment, or advanced delivery systems.[5][15]

  • pKa: The predicted pKa of ~2.55 indicates that 6-CSA is a relatively strong acid.[1] The pKa value is critical for predicting how the compound will behave in different physiological environments.[16][17] For instance, in the low pH of the stomach, it will be largely in its neutral, more lipophilic form, which favors absorption. In the higher pH of the intestines, it will be ionized, which increases solubility but may decrease passive diffusion across cell membranes.

  • Melting Point: The high melting point (171.5-172.5 °C) suggests a stable crystal lattice with strong intermolecular forces.[1] This generally correlates with lower solubility (Hildebrand-Scott equation) but good solid-state stability. This property is vital for chemical manufacturing and control (CMC), influencing drying, milling, and final dosage form stability.[18]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-chlorosalicylic acid should always be consulted, general precautions based on related chlorophenolic and salicylic acid compounds are warranted.

  • Hazards: Compounds in this class are typically classified as irritants. Direct contact can cause skin and serious eye irritation.[19] Inhalation of the dust may cause respiratory tract irritation. Some salicylic acid derivatives are also noted for acute oral toxicity.[20]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[21]

    • Avoid generating dust during weighing and transfer.

  • Storage:

    • Store in a tightly sealed container to protect from moisture.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-hydroxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is paramount for successful formulation, purification, and manufacturing processes.[2][3] This technical guide provides an in-depth exploration of the solubility of 2-chloro-6-hydroxybenzoic acid, a substituted benzoic acid derivative. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will establish the foundational principles governing its solubility based on its structural characteristics and the behavior of analogous compounds. We will delve into the theoretical underpinnings of its solubility, provide a robust, step-by-step experimental protocol for its determination, and discuss the critical factors influencing its dissolution in organic media.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the realm of drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges, many of which are rooted in the physicochemical properties of the molecule. Among these, solubility stands out as a cornerstone property that dictates the ultimate success of a drug candidate.[1] Poor solubility can lead to a cascade of complications, including inadequate dissolution rates, low and variable bioavailability, and difficulties in formulating effective dosage forms.[4]

This compound, a member of the substituted benzoic acid family, presents a unique set of structural features that influence its interaction with various solvents. The presence of a carboxylic acid group, a hydroxyl group, and a chloro substituent on the aromatic ring creates a complex interplay of electronic and steric effects that govern its solubility profile. This guide aims to provide a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents, thereby empowering researchers to make informed decisions throughout the drug development pipeline.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the solid phase and the dissolved phase are in equilibrium at a given temperature and pressure. The extent of solubility is governed by the principle of "like dissolves like," which, in more technical terms, relates to the intermolecular forces between the solute (this compound) and the solvent molecules.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC₇H₅ClO₃PubChem[5]
Molecular Weight172.56 g/mol PubChem[5]
IUPAC NameThis compoundPubChem[5]
pKaNot available, but expected to be acidic due to the carboxylic acid group.
LogPNot available, but the presence of both polar (hydroxyl, carboxyl) and non-polar (chlorinated benzene ring) moieties suggests a moderate value.
Key Structural Features Influencing Solubility

The solubility of this compound is a direct consequence of the interplay between its functional groups and the aromatic backbone.

  • Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents such as alcohols and ethers.[6][7]

  • Hydroxyl Group (-OH): Similar to the carboxylic acid, the hydroxyl group is a strong hydrogen bond donor and acceptor, enhancing solubility in protic and polar aprotic solvents.

  • Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment and can participate in dipole-dipole interactions. Its presence also increases the overall lipophilicity of the molecule.

  • Aromatic Ring: The benzene ring is non-polar and hydrophobic, contributing to solubility in non-polar solvents through van der Waals forces.[7]

  • Intramolecular Hydrogen Bonding: A critical feature of this compound is the potential for intramolecular hydrogen bonding between the ortho-positioned hydroxyl and carboxylic acid groups, similar to salicylic acid.[8][9][10] This internal hydrogen bond can reduce the availability of these functional groups to form hydrogen bonds with solvent molecules, which may decrease solubility in polar, protic solvents compared to its isomers where such intramolecular bonding is not possible.[8][11]

The following diagram illustrates the structure of this compound and the potential for intramolecular hydrogen bonding.

Caption: Structure of this compound with potential intramolecular hydrogen bonding.

Experimental Determination of Solubility

Given the lack of readily available quantitative data, an experimental approach is necessary to determine the solubility of this compound in various organic solvents. The shake-flask method is a widely accepted and robust technique for this purpose.[12]

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane) of analytical grade

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Solvent Systems: Prepare a range of organic solvents covering a spectrum of polarities.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The system should be agitated continuously during this time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent contamination of the sample with undissolved solute.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Self-Validating System and Causality
  • Rationale for Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium saturation was achieved.

  • Importance of Equilibration Time: A preliminary study to determine the time required to reach equilibrium is recommended. This can be done by taking samples at different time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer changes over time.

  • Temperature Control: Solubility is highly temperature-dependent.[2][13] Maintaining a constant and accurately controlled temperature throughout the experiment is crucial for obtaining reproducible results.

  • Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used for quantification. A validated HPLC method with known linearity, accuracy, and precision is essential.

Experimental Workflow Diagram

G start Start prep_samples Prepare Samples: - Weigh excess this compound - Add known volume of organic solvent start->prep_samples equilibrate Equilibrate: - Temperature-controlled shaker - 24-72 hours prep_samples->equilibrate phase_sep Phase Separation: - Allow excess solid to settle equilibrate->phase_sep withdraw_filter Withdraw and Filter: - Syringe with 0.45 µm filter phase_sep->withdraw_filter dilute Dilute Sample withdraw_filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility in Organic Solvents

The solubility of this compound will vary significantly depending on the properties of the organic solvent.

  • Solvent Polarity: Due to its polar functional groups, the compound is expected to have higher solubility in polar solvents. However, the non-polar aromatic ring will also contribute to its solubility in less polar solvents.

  • Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors and acceptors are likely to be good solvents for this compound. Aprotic polar solvents (e.g., acetone, ethyl acetate) that are hydrogen bond acceptors can also effectively solvate the molecule.

  • Temperature: For most solids dissolving in liquids, the dissolution process is endothermic, meaning that solubility increases with increasing temperature.[14][15] This relationship can often be described by the van't Hoff equation.

  • Solvent-Solute Interactions: The specific interactions between the solute and solvent molecules, such as dipole-dipole interactions and London dispersion forces, will also play a crucial role in determining the overall solubility.

Conclusion

References

Determining the Crystal Structure of 2-Chloro-6-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the crystal structure of 2-Chloro-6-hydroxybenzoic acid. In the absence of a publicly available crystal structure, this document serves as a detailed roadmap for researchers, outlining the necessary experimental and computational workflows. We will delve into the strategic considerations for synthesis and crystallization, provide a step-by-step protocol for single-crystal X-ray diffraction (SC-XRD), and explore the power of computational modeling to predict and analyze the resulting structure. The overarching goal is to equip scientists with the knowledge to elucidate the three-dimensional atomic arrangement of this molecule, a critical step in understanding its physicochemical properties and potential applications in drug development.

Introduction: The Significance of Crystal Structure in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) is intrinsically linked to its stability, solubility, bioavailability, and manufacturability. For a molecule like this compound, a substituted aromatic carboxylic acid, understanding its crystal packing and intermolecular interactions is paramount. These features are governed by a delicate interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions. Elucidating the precise three-dimensional arrangement of molecules in the crystalline lattice through single-crystal X-ray diffraction is the gold standard for obtaining this information[1][2][3].

This guide will provide a comprehensive methodology, from obtaining the compound to analyzing its crystal structure, thereby offering a complete workflow for researchers.

Synthesis and Crystallization: The Path to Diffraction-Quality Crystals

A successful crystallographic analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of this compound

While numerous synthetic routes for substituted benzoic acids exist, a common approach involves the carboxylation of a corresponding phenol. A plausible route for the synthesis of this compound is the Kolbe-Schmitt reaction, which involves the carboxylation of 2-chlorophenol under basic conditions.

A general procedure inspired by methods for producing hydroxybenzoic acids involves reacting an alkali metal salt of the corresponding phenol with carbon dioxide under pressure[4]. An alternative approach could be the chlorination of a hydroxybenzoic acid precursor. For instance, the synthesis of 2-Chloro-3-hydroxybenzoic acid has been achieved by bubbling chlorine gas through a solution of 3-hydroxybenzoic acid[5].

Crystallization of this compound

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For substituted benzoic acids, several crystallization techniques can be employed[6][7][8][9]:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or toluene) and allowed to evaporate slowly at a constant temperature.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature, and then slowly cooled to induce crystallization. The rate of cooling is a critical parameter.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystal growth.

Experimental Protocol: Crystallization of this compound

  • Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) to identify suitable candidates for crystallization.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in a chosen solvent by gently heating and stirring.

  • Filtration: Filter the warm solution through a syringe filter into a clean crystallization vessel to remove any particulate matter.

  • Crystal Growth:

    • For Slow Evaporation: Cover the vessel with a perforated lid and leave it in a vibration-free environment.

    • For Slow Cooling: Place the vessel in a Dewar flask filled with warm water and allow it to cool to room temperature over several hours.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in size) have formed, carefully harvest them from the solution using a spatula or pipette.[1]

  • Drying: Gently dry the crystals on a filter paper.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[1][2][10]

Experimental Workflow for SC-XRD

SC_XRD_Workflow A Crystal Selection & Mounting B Data Collection A->B Mount on diffractometer C Data Reduction B->C Integrate reflection intensities D Structure Solution C->D Determine space group & initial phases E Structure Refinement D->E Least-squares refinement F Validation & Analysis E->F Generate CIF & analyze geometry

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal motion of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1]

  • Data Reduction: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the individual reflections.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final crystal structure is validated using crystallographic software and analyzed to determine bond lengths, bond angles, and intermolecular interactions. The results are typically reported in a Crystallographic Information File (CIF).

Computational Modeling: A Complementary Approach

Computational chemistry offers powerful tools to predict and analyze crystal structures, providing valuable insights that complement experimental data.[11][12][13][14]

Crystal Structure Prediction (CSP)

CSP algorithms can generate a landscape of plausible crystal structures based on the molecular structure, providing insights into potential polymorphs.[11][12][15] These methods can be used to guide experimental polymorph screening.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to optimize the geometry of the molecule and to calculate various properties, such as the energies of different conformers and the strength of intermolecular interactions. This can aid in the interpretation of the experimental crystal structure.

Anticipated Structural Features of this compound

Based on the known crystal structures of related aromatic carboxylic acids, we can anticipate several key structural features for this compound.

Table 1: Predicted Crystallographic and Structural Parameters

ParameterPredicted Value/FeatureRationale
Crystal System Monoclinic or OrthorhombicCommon for substituted benzoic acids.
Space Group Centrosymmetric (e.g., P2₁/c)Favored for achiral molecules.
Key Intermolecular Interaction Carboxylic acid dimerA robust and common synthon in carboxylic acids.[6]
Other Interactions O-H···O, C-H···O, C-H···Cl, π-π stackingExpected based on the functional groups present.
Intramolecular Hydrogen Bond Likely between the hydroxyl and carboxyl groupsThe ortho positioning of these groups facilitates this interaction.[16]

Visualization of Potential Intermolecular Interactions

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A This compound B This compound A->B Carboxylic Acid Dimer (O-H···O) A->B C-H···O Interaction A->B π-π Stacking

References

An In-depth Technical Guide to 2-Chloro-6-hydroxybenzoic Acid: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Chloro-6-hydroxybenzoic acid, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, its strategic importance as a molecular scaffold, and its application in the development of targeted therapeutics, grounded in authoritative references and field-proven insights.

Nomenclature and Structural Identification

Correctly identifying a molecule is the foundation of all subsequent research. This compound is systematically named according to IUPAC nomenclature, which precisely describes its structure: a benzoic acid core with a chloro group at position 2 and a hydroxyl group at position 6. However, in literature and commercial catalogs, it is frequently referenced by its common synonym, 6-Chlorosalicylic acid , which highlights its structural relationship to the well-known salicylic acid.[1] Understanding both naming conventions is critical for comprehensive literature searches.

Identifier Type Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 56961-31-0Sigma-Aldrich
Molecular Formula C₇H₅ClO₃PubChem[1]
Molecular Weight 172.57 g/mol Sigma-Aldrich
Common Synonyms 6-Chlorosalicylic acid, 6-chloro-2-hydroxybenzoic acid, Benzoic Acid, 2-chloro-6-hydroxy-PubChem[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for designing synthetic routes, developing formulations, and predicting its behavior in biological systems.

Physicochemical Data

The properties of this compound are summarized below. Its acidity, influenced by the electron-withdrawing chloro group and the hydrogen-bonding hydroxyl group, is a key characteristic. While specific solubility data is not widely published, its structure suggests low solubility in cold water, with increased solubility in hot water and polar organic solvents like ethanol and ether, analogous to related compounds like 2-chlorobenzoic acid.[2]

Property Value / Description Source
Appearance White to off-white solid/powderN/A
pKa Data available in IUPAC Digitized pKa DatasetPubChem[1]
Melting Point Not consistently reportedN/A
Boiling Point Decomposes before boilingN/A
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, etherInferred from related structures[2]
Expected Spectroscopic Signatures

While a dedicated public spectral database for this specific compound is sparse, we can predict its characteristic spectroscopic features based on its functional groups. This predictive analysis is a crucial skill for chemists to verify synthetic outcomes.

  • ¹H-NMR: The proton spectrum in a solvent like DMSO-d₆ would show three distinct aromatic proton signals in the 6.8-7.5 ppm range, likely exhibiting coupling patterns (doublets, triplets) consistent with a 1,2,3-trisubstituted benzene ring. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets at lower fields (>9 ppm), which would disappear upon D₂O exchange.

  • ¹³C-NMR: The carbon spectrum would display seven signals. The carboxyl carbon would be the most downfield-shifted (~170 ppm). The carbon attached to the hydroxyl group (C6) and the carbon attached to the chloro group (C2) would be identifiable, with the remaining four aromatic carbons appearing in the typical 110-140 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint. A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. A strong, sharp carbonyl (C=O) stretch from the carboxylic acid would be prominent around 1700 cm⁻¹. The O-H stretch from the phenolic group would appear as a broad peak around 3200-3600 cm⁻¹.[3][4]

Synthesis Pathway: The Kolbe-Schmitt Reaction

The most logical and industrially relevant method for synthesizing 6-chlorosalicylic acid is the Kolbe-Schmitt reaction .[5][6] This carboxylation reaction is a cornerstone of industrial chemistry, used to produce salicylic acid itself.[5] The reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under pressure and heat. The choice of the starting phenol is the critical strategic decision.

A plausible and efficient route begins with the synthesis of the precursor, 2,6-dichlorophenol, followed by a selective carboxylation. A detailed, two-stage workflow is presented below, grounded in established and reliable procedures from Organic Syntheses.

Workflow Diagram: Synthesis of this compound

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Carboxylation start1 Ethyl 4-hydroxybenzoate reagent1 + Sulfuryl Chloride (SO₂Cl₂) step1 Chlorination start1->step1 reagent1->step1 intermediate1 Ethyl 3,5-dichloro-4-hydroxybenzoate step1->intermediate1 reagent2 + Claisen's Alkali (KOH in MeOH) step2 Saponification intermediate1->step2 reagent2->step2 intermediate2 3,5-Dichloro-4-hydroxybenzoic acid step2->intermediate2 reagent3 + Dimethylaniline (Heat) step3 Decarboxylation intermediate2->step3 reagent3->step3 product1 2,6-Dichlorophenol (Precursor) step3->product1 start2 2,6-Dichlorophenol product1->start2 Purify and Use reagent4 + NaOH or KOH step4 Phenoxide Formation start2->step4 reagent4->step4 intermediate3 Sodium/Potassium 2,6-dichlorophenoxide step4->intermediate3 reagent5 + CO₂ (High Pressure, Heat) step5 Kolbe-Schmitt Carboxylation intermediate3->step5 reagent5->step5 intermediate4 Disodium 3-chloro-2-hydroxy-benzoate step5->intermediate4 reagent6 + Acid (e.g., H₂SO₄) step6 Acidification & Dechlorination intermediate4->step6 reagent6->step6 product2 This compound (Final Product) step6->product2

Caption: Synthesis workflow for this compound.

Experimental Protocol: Stage 1 - Synthesis of 2,6-Dichlorophenol

This protocol is adapted from a robust and verified procedure published in Organic Syntheses, ensuring high trustworthiness and reproducibility.[7] The causality is clear: we protect the para-position of a phenol derivative, chlorinate the ortho-positions, and then remove the protecting group and the carboxyl group to yield the desired precursor.

  • Chlorination: In a suitable reaction vessel equipped for gas evolution, warm a mixture of ethyl 4-hydroxybenzoate (1.0 mole) and sulfuryl chloride (2.2 moles) on a steam bath for approximately 1.5 hours, or until gas evolution ceases.

  • Isolation of Intermediate: Remove excess sulfuryl chloride under vacuum. Recrystallize the solid residue from an ethanol/water mixture to yield ethyl 3,5-dichloro-4-hydroxybenzoate.

  • Saponification: Heat the chlorinated ester (1.0 mole) with Claisen's alkali (a solution of KOH in methanol) under reflux for 1 hour to hydrolyze the ester to the corresponding carboxylic acid.

  • Acidification: Acidify the resulting solution with concentrated hydrochloric acid to precipitate the 3,5-dichloro-4-hydroxybenzoic acid. Collect the solid by filtration and wash with cold water.

  • Decarboxylation: In a flask equipped with an air condenser, heat a mixture of the dry 3,5-dichloro-4-hydroxybenzoic acid (1.0 mole) and dimethylaniline (4.0 moles) in an oil bath to 190-200°C for 2 hours until carbon dioxide evolution stops.

  • Purification: After cooling, pour the reaction mixture into concentrated hydrochloric acid to neutralize the dimethylaniline. Extract the product with a suitable solvent (e.g., diethyl ether), wash the organic layer, dry it, and remove the solvent. Recrystallize the crude product from petroleum ether to yield pure 2,6-dichlorophenol.

Experimental Protocol: Stage 2 - Kolbe-Schmitt Carboxylation

This protocol is based on the well-established principles of the Kolbe-Schmitt reaction and analogous procedures for dichlorinated hydroxybenzoic acids.[5][8] The key is the formation of the phenoxide, which activates the ring for electrophilic attack by the weakly electrophilic CO₂.

  • Phenoxide Formation: In a high-pressure autoclave, dissolve 2,6-dichlorophenol (1.0 mole) in a suitable high-boiling solvent (e.g., toluene, xylene). Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide (1.0 mole), to form the corresponding phenoxide salt.[8]

  • Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to approximately 100 atm. Heat the mixture to around 125-150°C with vigorous stirring for several hours.[5] The phenoxide will react with CO₂ to form a carboxylate intermediate.

  • Workup and Dechlorination: Cool the reactor and vent the excess CO₂. The reaction mixture contains the salt of 3,5-dichloro-2-hydroxybenzoic acid. During the subsequent acidification step, one of the chloro groups is typically removed. Dilute the mixture with water and acidify with a strong mineral acid like sulfuric or hydrochloric acid until the pH is ~1-2.[8]

  • Isolation and Purification: The product, this compound, will precipitate from the acidic aqueous solution. Collect the solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from hot water or an appropriate organic solvent system.

Application in Drug Development: The Synthesis of GSK2830371

The true value of a chemical building block is realized in its applications. This compound is a crucial starting material for the synthesis of GSK2830371 , a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1 or PPM1D).[9][10]

WIP1 is a negative regulator of the p53 tumor suppressor pathway.[11] In many cancers, WIP1 is overexpressed, constantly inactivating p53 and allowing cancer cells to evade apoptosis. By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of p53 at the Serine-15 position, leading to p53 stabilization, activation, and ultimately, tumor cell death.[9][11][12]

Mechanism of Action: WIP1 Inhibition

The clinical and experimental logic for using a WIP1 inhibitor is compelling. It can act as a standalone therapy in cancers with WIP1 amplification or, more significantly, it can be used to potentiate the effects of other p53-activating drugs, such as MDM2 inhibitors (e.g., Nutlin-3, RG7388).[9][13] MDM2 inhibitors prevent p53 degradation, and WIP1 inhibitors prevent its inactivation. The combination delivers a powerful "one-two punch" to reactivate the p53 pathway.[9][14]

G cluster_0 Standard p53 Regulation cluster_1 Therapeutic Intervention p53_active Active p53 (p-Ser15) wip1 WIP1 Phosphatase p53_active->wip1 dephosphorylates apoptosis Apoptosis & Tumor Suppression p53_active->apoptosis induces p53_inactive Inactive p53 wip1->p53_inactive gsk GSK2830371 wip1_inhibited WIP1 Phosphatase gsk->wip1_inhibited INHIBITS inhibition_cross X p53_active_2 Active p53 (p-Ser15) Levels ↑ apoptosis_2 Enhanced Apoptosis & Tumor Suppression p53_active_2->apoptosis_2 strongly induces

Caption: Mechanism of GSK2830371 action on the p53 pathway.

The use of this compound as the foundational scaffold for GSK2830371 underscores its importance. Its specific substitution pattern provides the correct geometry and electronic properties for subsequent chemical modifications that lead to a molecule capable of fitting into the active site of the WIP1 enzyme with high selectivity and potency.[15]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on GHS classifications for this compound and its close isomers, it should be treated as a substance that is harmful if swallowed and causes skin and serious eye irritation.[1][16][17]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound, or 6-chlorosalicylic acid, is more than just a catalog chemical; it is a strategic building block with direct relevance to modern oncology drug discovery. Its synthesis, achievable through the classic Kolbe-Schmitt reaction, provides access to a molecular scaffold that has been successfully elaborated into potent and selective enzyme inhibitors like GSK2830371. For researchers and drug development professionals, understanding the synthesis, properties, and proven applications of such intermediates is fundamental to designing the next generation of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-hydroxybenzoic acid and its analogues are valuable scaffolds in medicinal chemistry and materials science.[1] Their utility as precursors for pharmaceuticals, agrochemicals, and other high-value materials necessitates robust and scalable synthetic methodologies.[2][3] This guide provides an in-depth analysis of the primary synthetic routes to this core structure, emphasizing the chemical principles that govern reaction outcomes. We present a comparative overview of classical and modern techniques, including the Kolbe-Schmitt reaction, directed ortho-lithiation, and transition-metal-catalyzed carboxylations. Detailed, field-proven protocols are provided, alongside explanations for critical experimental choices, to empower researchers in the efficient synthesis of these important compounds.

Introduction: The Strategic Importance of the this compound Scaffold

The substituted salicylic acid motif is a privileged structure in drug discovery. The strategic placement of a chlorine atom at the 2-position and a hydroxyl group at the 6-position creates a unique electronic and steric environment. This substitution pattern is instrumental in the synthesis of compounds with diverse biological activities, including anti-inflammatory and antimicrobial agents.[2][4] For instance, derivatives of this scaffold serve as key intermediates in the synthesis of more complex molecules where the hydroxyl and carboxylic acid groups act as versatile handles for further chemical modification.[5][6] Understanding the nuances of its synthesis is therefore critical for chemists aiming to leverage this scaffold in their research programs.

Comparative Analysis of Core Synthetic Strategies

The synthesis of the this compound core can be approached through several distinct pathways. The choice of method often depends on the available starting materials, required scale, and tolerance for specific reaction conditions.

The Kolbe-Schmitt Reaction: A Classical Approach

The Kolbe-Schmitt reaction is a well-established industrial method for the carboxylation of phenols.[7][8] The reaction involves the electrophilic addition of carbon dioxide to a phenoxide salt, typically under high temperature and pressure.[9][10]

Mechanistic Insight: The reaction proceeds via the formation of a phenoxide ion, which is a more potent nucleophile than the parent phenol.[7] The key to achieving ortho-carboxylation, as required for the target molecule, lies in the choice of the counter-ion. Sodium phenoxides, such as sodium 2-chlorophenoxide, are known to form a chelated complex with CO2, which preferentially delivers the electrophile to the ortho position.[11] In contrast, potassium phenoxides tend to favor the thermodynamically more stable para-product.[9][10]

Advantages:

  • Utilizes readily available and inexpensive starting materials (2-chlorophenol, NaOH, CO2).

  • Amenable to large-scale industrial production.[12]

Limitations:

  • Requires harsh conditions (high temperatures and pressures), necessitating specialized equipment like autoclaves.

  • Regioselectivity can be a challenge, with potential for para-substituted byproducts.

  • Yields can be variable depending on reaction conditions.[10]

Caption: Mechanism of the Kolbe-Schmitt reaction for 2-chlorophenol.

Directed ortho-Lithiation (DoM): A Regiospecific Approach

Directed ortho-metalation (DoM) offers a more modern and highly regioselective alternative for functionalizing aromatic rings.[13] This strategy relies on a directing group (DG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide.

Mechanistic Insight: For a substrate like 2-chlorophenol, both the hydroxyl and chloro groups can direct lithiation. However, the extreme acidity of the phenolic proton (pKa ~8.5) means it will be instantly deprotonated by the organolithium base. To achieve C-H activation at the C6 position, the hydroxyl group must first be protected with a group that is stable to strong bases but can be removed later.[14] Common protecting groups include methyl ethers or silyl ethers.[15] The protected phenol's ether oxygen then serves as the directing group. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial as it breaks down the oligomeric aggregates of the alkyllithium reagent (e.g., sec-BuLi), increasing its basicity and coordinating the lithium ion to facilitate proton abstraction.[13][16]

Advantages:

  • Excellent regioselectivity, providing exclusive access to the 2,6-substituted product.

  • Milder reaction conditions (low temperatures, e.g., -78 °C) compared to Kolbe-Schmitt.

  • Applicable to a wider range of substituted precursors.[16]

Limitations:

  • Requires stoichiometric use of strong, pyrophoric organolithium reagents, demanding stringent anhydrous and anaerobic techniques.

  • The need for protection and deprotection steps adds to the overall synthesis length.[17]

  • Not as cost-effective for large-scale synthesis as the Kolbe-Schmitt reaction.

DoM_Workflow Directed ortho-Lithiation Workflow Start 2-Chlorophenol Protect Step 1: Phenol Protection (e.g., MeI, NaH) Start->Protect Protected 2-Chloroanisole Protect->Protected Lithiate Step 2: Ortho-Lithiation (s-BuLi, TMEDA, THF, -78 °C) Protected->Lithiate Intermediate Ortho-lithiated Intermediate Lithiate->Intermediate Carboxylate Step 3: Carboxylation (CO₂ (s), then H₃O⁺) Intermediate->Carboxylate ProtectedAcid 2-Chloro-6-methoxybenzoic acid Carboxylate->ProtectedAcid Deprotect Step 4: Deprotection (e.g., BBr₃) ProtectedAcid->Deprotect Product This compound Deprotect->Product

Caption: General workflow for synthesizing the target via Directed ortho-Metalation.

Other Synthetic Avenues
  • Transition-Metal-Catalyzed Carboxylation: This evolving field uses catalysts based on nickel, cobalt, or palladium to couple aryl halides or pseudohalides with CO2.[18][19][20] This method can be powerful for creating derivatives from precursors like 1,3-dichloro-2-hydroxybenzene, offering an alternative disconnection approach. The reactions often proceed under milder conditions than the Kolbe-Schmitt process but may require more expensive catalysts and ligands.[21][22]

  • Oxidation of Substituted Toluenes: If 2-chloro-6-nitrotoluene is available, it can be oxidized, for example with potassium permanganate, to form 2-chloro-6-nitrobenzoic acid.[23] Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would yield the desired product, though this is a multi-step sequence. Similarly, oxidation of 2-chlorotoluene yields o-chlorobenzoic acid, which could then be functionalized.[24]

Parameter Kolbe-Schmitt Reaction Directed ortho-Lithiation (DoM)
Starting Material 2-Chlorophenol[25][26]2-Chlorophenol (or protected version)
Key Reagents NaOH, CO₂Protecting group reagents, s-BuLi/TMEDA, CO₂, deprotecting agent (e.g., BBr₃)
Conditions High Temperature (140-160°C), High Pressure (6-8 MPa)[12]Low Temperature (-78°C), Inert Atmosphere
Typical Yield Moderate to Good (Variable)Good to Excellent (Multi-step)
Regioselectivity Moderate (ortho favored with Na⁺)[10][11]Excellent (ortho only)[13]
Pros Economical, scalable, few stepsHigh selectivity, mild conditions, broad scope
Cons Harsh conditions, specialized equipment, potential byproductsMulti-step, requires pyrophoric reagents, sensitive to air/moisture

Table 1: Comparison of the two primary synthetic routes.

Detailed Application Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Organolithium reagents are pyrophoric and must be handled under a dry, inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Synthesis via Kolbe-Schmitt Carboxylation

This protocol is adapted from methodologies for the carboxylation of substituted phenols.[12][27]

Objective: To synthesize this compound from 2-chlorophenol.

Materials:

  • 2-Chlorophenol (1.0 eq)

  • Sodium hydroxide (2.0-2.2 eq)

  • Carbon dioxide (gas or solid)

  • Methanol or Toluene (as solvent, optional)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-pressure autoclave reactor

Procedure:

  • Formation of Sodium 2-Chlorophenoxide: In a round-bottom flask, dissolve sodium hydroxide (2.2 eq) in a minimal amount of water or methanol. Carefully add 2-chlorophenol (1.0 eq) portion-wise. The mixture will warm up. Stir until a homogenous solution or slurry is formed.

  • Drying: Remove the solvent under reduced pressure. The resulting sodium 2-chlorophenoxide salt must be thoroughly dried, as the presence of water significantly decreases the yield.[11] Dry the solid in a vacuum oven at 100-120°C for several hours.

  • Carboxylation: Transfer the finely powdered, dry sodium 2-chlorophenoxide into a high-pressure autoclave. Seal the reactor.

  • Purge the autoclave with nitrogen or argon, then pressurize with carbon dioxide to 6-8 MPa.

  • Heat the reactor to 150-160°C with vigorous stirring. Maintain these conditions for 6-12 hours.[12]

  • Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

  • Dissolve the solid reaction mass in hot water. If unreacted 2-chlorophenol is present, it can be removed at this stage by steam distillation.[12]

  • Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly acidify the solution to pH 1-2 by adding concentrated HCl with stirring. A precipitate will form.

  • Purification: Filter the crude solid product using a Büchner funnel and wash the filter cake with cold water.

  • The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to yield this compound as a white to off-white solid.

Protocol 2: Synthesis via Directed ortho-Lithiation

This protocol is a multi-step procedure involving protection, lithiation, carboxylation, and deprotection.[15][16]

Objective: To synthesize this compound with high regioselectivity.

Part A: Protection of 2-Chlorophenol as 2-Chloroanisole

  • Place sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in a flame-dried, three-neck flask under an argon atmosphere.

  • Wash the NaH with dry hexanes (x3) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 2-chlorophenol (1.0 eq) in anhydrous THF via a dropping funnel. Hydrogen gas will evolve. Stir until gas evolution ceases.

  • Add methyl iodide (MeI, 1.2 eq) dropwise and allow the reaction to warm to room temperature. Stir for 2-12 hours until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (x3).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chloroanisole, which can be purified by distillation or used directly in the next step.

Part B: Lithiation, Carboxylation, and Deprotection

  • To a flame-dried, three-neck flask under argon, add anhydrous THF and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq). Cool the solution to -78°C using a dry ice/acetone bath.

  • Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.5 eq) dropwise.

  • Add a solution of 2-chloroanisole (from Part A, 1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78°C. Stir the resulting deep-colored solution for 1-2 hours at this temperature.

  • Carboxylation: Add a large excess of crushed dry ice (solid CO₂) to the reaction mixture in one portion. The color of the solution should dissipate. Allow the mixture to slowly warm to room temperature overnight.

  • Quench the reaction with 1 M HCl. Extract the product with ethyl acetate (x3).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give crude 2-chloro-6-methoxybenzoic acid.

  • Deprotection: Dissolve the crude methoxy-acid in anhydrous dichloromethane (DCM) under argon and cool to 0°C.

  • Slowly add boron tribromide (BBr₃, 1.0 M in DCM, 2.0-3.0 eq) dropwise. A precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cool the mixture to 0°C and quench by the very slow addition of water.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by recrystallization to yield this compound.

Group Protection Reagents Deprotection Reagents Stability / Notes
Methyl Ether MeI, Me₂SO₄, with base (NaH, K₂CO₃)BBr₃, HBrVery stable to a wide range of conditions, but requires harsh deprotection.[15]
Benzyl Ether (Bn) BnBr, BnCl with baseH₂, Pd/C (Hydrogenolysis)Stable to most conditions except catalytic hydrogenation.
Allyl Ether Allyl bromide with basePd(0) catalysts, Rh(I) catalystsEasily cleaved under neutral conditions.
Silyl Ethers (e.g., TBDMS) TBDMSCl, imidazoleF⁻ (TBAF), mild acidLabile to acid; stable to base and nucleophiles.

Table 2: Selection of common protecting groups for the phenolic hydroxyl group.[14]

Conclusion

The synthesis of this compound and its derivatives can be successfully achieved through multiple strategic pathways. The classical Kolbe-Schmitt reaction remains a viable, cost-effective option for large-scale synthesis, provided the necessary high-pressure equipment is available. For laboratory-scale synthesis where regiochemical purity is paramount, the directed ortho-lithiation route, despite its multiple steps and requirement for stringent handling of pyrophoric reagents, offers unparalleled precision. The choice between these methods should be guided by a careful consideration of scale, available equipment, cost, and the desired purity of the final product. As transition-metal catalysis continues to advance, it will likely provide even more versatile and milder alternatives in the future.

References

The Versatility of 2-Chloro-6-hydroxybenzoic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-6-hydroxybenzoic acid, a seemingly simple bifunctional aromatic compound, emerges as a highly valuable precursor for a range of heterocyclic scaffolds, particularly in the synthesis of biologically active xanthones and dibenzofurans. Its unique substitution pattern—a carboxylic acid, a hydroxyl group, and a chlorine atom all positioned on a benzene ring—offers a versatile platform for a variety of chemical transformations. The presence of the chlorine atom, a readily displaceable leaving group, ortho to the hydroxyl and carboxylic acid functionalities, allows for strategic cyclization and substitution reactions, making it a favored intermediate in the synthesis of novel therapeutic agents and materials. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into the chemical principles that govern its reactivity.

The Strategic Advantage of this compound in Synthesis

The utility of this compound as a synthetic building block is rooted in the interplay of its three functional groups. The carboxylic acid and hydroxyl groups can participate in esterification and etherification reactions, while the chlorine atom is susceptible to nucleophilic aromatic substitution. This trifecta of reactivity allows for a modular and convergent approach to the synthesis of complex molecules.

Key Physicochemical and Spectroscopic Data:

PropertyValueReference
CAS Number 56961-31-0--INVALID-LINK--
Molecular Formula C₇H₅ClO₃--INVALID-LINK--
Molecular Weight 172.57 g/mol --INVALID-LINK--
Appearance White to off-white solid
Melting Point 155-159 °C
¹H NMR (DMSO-d₆) δ 10.3 (br s, 1H), 7.35 (t, J=8.2 Hz, 1H), 6.95 (d, J=8.2 Hz, 1H), 6.85 (d, J=8.2 Hz, 1H)
¹³C NMR (DMSO-d₆) δ 170.1, 156.2, 132.5, 122.8, 118.9, 115.6, 112.4

Application in the Synthesis of Bioactive Xanthones

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a class of naturally occurring and synthetic compounds that exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound serves as an excellent precursor for the synthesis of substituted xanthones, primarily through a two-step sequence involving an Ullmann condensation followed by cyclodehydration.

The Ullmann Condensation: A Gateway to Diaryl Ether Intermediates

The Ullmann condensation is a classic copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[3] In the context of xanthone synthesis, this compound is reacted with a substituted phenol to form a 2-aryloxy-6-hydroxybenzoic acid intermediate. The choice of the phenol component allows for the introduction of various substituents onto one of the aromatic rings of the final xanthone product, providing a straightforward method for generating a library of analogues for structure-activity relationship (SAR) studies.

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Cyclodehydration to the Xanthone Core

The 2-aryloxy-6-hydroxybenzoic acid intermediate is then subjected to an intramolecular cyclodehydration reaction to form the xanthone core. This step is typically facilitated by a strong acid catalyst, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which promotes the electrophilic acylation of the adjacent aromatic ring.[4]

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Protocol: Synthesis of a Substituted Xanthone Derivative with Potential Antimicrobial Activity

This protocol describes the synthesis of a substituted xanthone derivative from this compound and 3,5-dimethoxyphenol. Xanthones bearing methoxy and hydroxy substituents have been shown to possess significant antimicrobial activity.[1]

Step 1: Ullmann Condensation to form 2-(3,5-Dimethoxyphenoxy)-6-hydroxybenzoic acid

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • 3,5-Dimethoxyphenol (1.2 eq)

    • Copper(I) iodide (0.1 eq)

    • Potassium carbonate (2.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Nitrogen or Argon inert atmosphere setup

  • Procedure: a. To a dry round-bottom flask under an inert atmosphere, add this compound, 3,5-dimethoxyphenol, copper(I) iodide, and potassium carbonate. b. Add anhydrous DMF to the flask to dissolve the reactants. c. Heat the reaction mixture to 120-130 °C with vigorous stirring for 12-18 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(3,5-dimethoxyphenoxy)-6-hydroxybenzoic acid.

Step 2: Cyclodehydration to form the Substituted Xanthone

  • Reagents and Equipment:

    • 2-(3,5-Dimethoxyphenoxy)-6-hydroxybenzoic acid (1.0 eq)

    • Eaton's reagent (7.7% P₂O₅ in MeSO₃H)

    • Round-bottom flask with magnetic stirrer

    • Ice bath

  • Procedure: a. To a clean, dry round-bottom flask, add the 2-(3,5-dimethoxyphenoxy)-6-hydroxybenzoic acid. b. Cool the flask in an ice bath and slowly add Eaton's reagent with stirring. c. Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. d. Monitor the reaction progress by TLC. e. Carefully pour the reaction mixture onto crushed ice with stirring. f. Collect the precipitated solid by vacuum filtration and wash thoroughly with water. g. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted xanthone.

Application in the Synthesis of Dibenzofurans

Dibenzofurans are another class of heterocyclic compounds with important biological and material science applications.[5] The synthesis of dibenzofurans can be achieved from this compound through a synthetic route that involves the formation of a diaryl ether, similar to the initial step in xanthone synthesis. However, the subsequent cyclization to form the furan ring proceeds via a different mechanism, often involving palladium-catalyzed C-H activation or intramolecular C-C bond formation.[6][7]

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];

"Step1" [label="Ullmann Condensation\n(Cu catalyst, Base, Heat)", shape=plaintext]; "Step2" [label="Intramolecular C-C Coupling\n(Pd catalyst)", shape=plaintext];

"2-Chloro-6-hydroxybenzoic_acid" -> "Step1" [arrowhead=none]; "Phenol_derivative" -> "Step1" [arrowhead=none]; "Step1" -> "Diaryl_ether_intermediate"; "Diaryl_ether_intermediate" -> "Step2" [arrowhead=none]; "Step2" -> "Dibenzofuran_product"; } "General Synthetic Pathway to Dibenzofurans"

Protocol: Synthesis of a Dibenzofuran Derivative

This protocol outlines a general procedure for the synthesis of a dibenzofuran derivative from the 2-aryloxy-6-hydroxybenzoic acid intermediate prepared in the previous section.

  • Reagents and Equipment:

    • 2-Aryloxy-6-hydroxybenzoic acid (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Triphenylphosphine (PPh₃, 0.1 eq)

    • Potassium carbonate (2.0 eq)

    • Dimethylacetamide (DMAc)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Nitrogen or Argon inert atmosphere setup

  • Procedure: a. To a dry round-bottom flask under an inert atmosphere, add the 2-aryloxy-6-hydroxybenzoic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate. b. Add anhydrous DMAc to the flask. c. Heat the reaction mixture to 140-150 °C with stirring for 24-48 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture and dilute with water. f. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by column chromatography to yield the dibenzofuran derivative.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique arrangement of functional groups provides a strategic advantage for the construction of complex heterocyclic systems such as xanthones and dibenzofurans, which are known to possess a wide range of biological activities. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this valuable intermediate in the quest for new and effective therapeutic agents. The ability to readily introduce diversity through the choice of coupling partners in the Ullmann condensation makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization.

References

The Strategic Utility of 2-Chloro-6-hydroxybenzoic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, 2-Chloro-6-hydroxybenzoic acid emerges as a versatile and valuable scaffold. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom in a sterically hindered arrangement, provides a gateway to a diverse range of molecular architectures with significant biological potential. This guide offers detailed application notes and protocols for researchers, scientists, and drug development professionals, illuminating the multifaceted applications of this important chemical entity.

Physicochemical Properties and Safety Considerations

This compound is a solid with the molecular formula C₇H₅ClO₃ and a molecular weight of 172.57 g/mol .[1] Its structure presents both a hydrogen bond donor (hydroxyl and carboxylic acid groups) and a halogen atom, characteristics that can be exploited in drug design to modulate binding affinity and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅ClO₃[1]
Molecular Weight172.57 g/mol [1]
AppearanceSolid[1]
CAS Number56961-31-0[1]

Safety Information: this compound is classified as harmful if swallowed (Acute Tox. 4 Oral).[1] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Application as a Versatile Synthetic Intermediate

The true power of this compound lies in its capacity to serve as a precursor for a variety of more complex molecules. The presence of three distinct functional groups allows for a range of chemical transformations, making it a valuable starting point for the synthesis of compound libraries for screening and lead optimization.

Esterification and Amide Bond Formation: Key Derivatization Strategies

The carboxylic acid moiety of this compound is a prime site for modification through esterification and amide bond formation, two of the most fundamental reactions in medicinal chemistry. These reactions allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Protocol 1: General Procedure for Fischer Esterification

The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

  • Materials: this compound, desired alcohol (e.g., methanol, ethanol), concentrated sulfuric acid or p-toluenesulfonic acid, and an appropriate solvent (often the alcohol itself is used in excess).

  • Procedure:

    • Dissolve this compound in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Neutralize the residue with a weak base (e.g., saturated sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

    • Purify the product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Amide Coupling

Amide bond formation can be achieved using various coupling reagents that activate the carboxylic acid.

  • Materials: this compound, desired primary or secondary amine, a coupling reagent (e.g., DCC, EDC, HATU), a base (e.g., triethylamine, diisopropylethylamine), and a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide).

  • Procedure:

    • Dissolve this compound and the amine in the chosen solvent.

    • Add the base to the reaction mixture.

    • Add the coupling reagent portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting amide by recrystallization or column chromatography.

Note on the Reactivity of the Hydroxyl Group: The ortho-hydroxyl group of this compound can potentially react under the conditions used for esterification and amide coupling. While the steric hindrance provided by the adjacent chlorine atom may offer some degree of selectivity, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) may be necessary to avoid the formation of undesired byproducts. The choice of protecting group and the specific reaction conditions should be carefully considered based on the overall synthetic strategy.

A Key Building Block in the Synthesis of a Widely Used NSAID

The relevance of chloro-substituted benzoic acids in medicinal chemistry is underscored by their use in the synthesis of established drugs. A prominent example is the non-steroidal anti-inflammatory drug (NSAID) Diclofenac . The synthesis of Diclofenac involves the condensation of a 2-chlorobenzoic acid derivative with 2,6-dichloroaniline.[3][4] This reaction, a variation of the Ullmann condensation, highlights the utility of the chloro-benzoic acid scaffold in constructing the core structure of this widely prescribed medication.[5][6]

Diclofenac_Synthesis start 2-Chlorobenzoic Acid Derivative intermediate N-(2,6-dichlorophenyl) anthranilic acid start->intermediate Ullmann Condensation reagent 2,6-Dichloroaniline reagent->intermediate product Diclofenac intermediate->product Further Steps caption Simplified synthesis of Diclofenac.

Figure 1: Simplified synthetic route to Diclofenac.

Potential Role in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[7] This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. Due to its relatively small size and diverse functional groups, this compound and its simple derivatives are excellent candidates for inclusion in fragment libraries. The presence of a halogen atom also makes these fragments amenable to detection by 19F NMR screening, a sensitive biophysical technique.[8]

The screening of such fragments can provide valuable information about the binding pockets of target proteins, identifying key interactions that can be exploited in the design of more potent and selective inhibitors. The modular nature of the this compound scaffold allows for the rapid synthesis of a focused library of derivatives for follow-up screening and hit-to-lead optimization.

FBDD_Workflow cluster_0 Fragment Library frag1 This compound screening Biophysical Screening (e.g., NMR, SPR, X-ray) frag1->screening frag2 Derivatives frag2->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead candidate Drug Candidate hit_to_lead->candidate caption Fragment-based drug discovery workflow.

Figure 2: A typical workflow for fragment-based drug discovery.

Conclusion

This compound represents a powerful and versatile tool in the medicinal chemist's toolbox. Its utility as a synthetic intermediate for generating diverse compound libraries, its demonstrated role in the synthesis of the established drug Diclofenac, and its potential as a valuable fragment in drug discovery campaigns make it a compound of significant interest. The protocols and application notes provided herein are intended to empower researchers to fully leverage the potential of this valuable chemical scaffold in their quest for novel therapeutics.

References

Method Development for the Purification of 2-Chloro-6-hydroxybenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-hydroxybenzoic acid, also known as 6-chlorosalicylic acid, is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry. As a versatile building block, its high purity is paramount for the successful development of pharmaceuticals and other high-value chemical entities. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a chloro group—provides multiple handles for purification, but also presents unique challenges in separating it from structurally similar impurities.

This technical note provides a detailed guide for researchers and drug development professionals on the principles and protocols for the purification of this compound. We will explore two primary, orthogonal methods: recrystallization and acid-base extraction, explaining the scientific rationale behind each procedural step. The objective is to provide a robust framework for obtaining this compound with a purity level suitable for demanding research and development applications.

Physicochemical Properties and Strategic Considerations

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. These parameters dictate the selection of solvents and reagents and form the basis of the separation logic.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₇H₅ClO₃[1][2]Provides basic structural information.
Molecular Weight 172.57 g/mol [3]Used for all stoichiometric calculations.
Appearance Solid (typically white to off-white crystalline powder)Visual indicator of purity; color may suggest impurities.
pKa (Predicted) Carboxylic Acid: ~2-3Phenolic Hydroxyl: ~8-9Critical for acid-base extraction. The carboxylic acid is significantly more acidic than a typical benzoic acid (pKa 4.2) due to the electron-withdrawing chloro group and stabilization from the ortho-hydroxyl. The phenolic pKa is also lowered compared to phenol (pKa 10).
Solubility Profile Sparingly soluble in cold water; more soluble in hot water. Soluble in polar organic solvents like ethanol, methanol, and acetone.[4][5]The temperature-dependent solubility in solvents like water is the key principle enabling purification by recrystallization.

Note: Experimental pKa and precise solubility data are not widely published; the values provided are estimated based on the known electronic effects of the substituents and data for analogous compounds.[6][7]

Purification Workflow Overview

The purification of this compound can be approached using several techniques. The optimal workflow depends on the nature and quantity of the impurities. A general strategy involves an initial bulk purification by acid-base extraction to remove non-acidic contaminants, followed by a final polishing step via recrystallization to remove closely related acidic impurities.

PurificationWorkflow cluster_0 Phase 1: Bulk Purification cluster_1 Phase 2: Final Polishing cluster_2 Phase 3: Purity Verification Crude Crude 2-Chloro-6- hydroxybenzoic Acid (with neutral impurities) Extraction Protocol 1: Acid-Base Extraction Crude->Extraction Intermediate Precipitated Acid (enriched) Extraction->Intermediate Recrystallization Protocol 2: Recrystallization Intermediate->Recrystallization Pure Pure Crystalline Product (>99% Purity) Recrystallization->Pure Analysis Purity & Identity Analysis (MP, TLC, HPLC, NMR) Pure->Analysis

Fig 1. Overall purification and analysis workflow.

Protocol 1: Purification by Acid-Base Extraction

This technique is exceptionally effective for separating the acidic target compound from any neutral or basic impurities that may be present from the synthesis.

Core Principle

The protocol leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with a weak aqueous base (sodium bicarbonate), the carboxylic acid is selectively deprotonated to form its sodium salt. This salt is ionic and thus preferentially dissolves in the aqueous layer, while neutral impurities remain in the organic layer. Subsequent re-acidification of the aqueous layer regenerates the pure, insoluble carboxylic acid.

Why Sodium Bicarbonate? The pKa of carbonic acid (H₂CO₃) is approximately 6.4. Sodium bicarbonate is the conjugate base and is therefore basic enough to deprotonate the highly acidic this compound (estimated pKa ~2-3) but not strong enough to deprotonate the much less acidic phenolic hydroxyl group (estimated pKa ~8-9). This selectivity is crucial if other phenolic, but non-carboxylic, impurities are present.

AcidBaseExtraction cluster_0 Step 1: Dissolve & Extract cluster_1 Step 2: Phase Separation cluster_2 Step 3: Isolate & Precipitate start Crude Product in Organic Solvent (e.g., Ethyl Acetate) aq_base Add Aqueous NaHCO₃ Solution start->aq_base organic_layer Organic Layer: Neutral Impurities aq_base->organic_layer Separate Layers aqueous_layer Aqueous Layer: Sodium 2-Chloro-6-hydroxybenzoate (Water-Soluble Salt) aq_base->aqueous_layer Separate Layers acidify Acidify Aqueous Layer with HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Pure Product Precipitates acidify->precipitate

Fig 2. Logic of acid-base extraction for purification.
Detailed Step-by-Step Methodology

  • Dissolution: Dissolve the crude this compound (e.g., 10.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 100-150 mL) in a separatory funnel. Ensure all solids are fully dissolved.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 50 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the CO₂ gas that evolves.

    • Causality: The basic bicarbonate solution reacts with the acidic carboxylic acid, converting it to the water-soluble sodium salt. The CO₂ evolution is a visual confirmation of the acid-base reaction.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated NaHCO₃ solution (2 x 50 mL) to ensure all the acidic product is transferred to the aqueous phase. Combine all aqueous extracts.

    • Trustworthiness: Multiple extractions maximize the recovery of the target compound.[8]

  • Backwash (Optional but Recommended): To remove any neutral impurities that may have been physically trapped in the combined aqueous extracts, add a small amount of fresh ethyl acetate (~20 mL), shake, and discard the organic layer.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2 (check with pH paper). A thick white precipitate of the purified product should form.

    • Causality: The strong acid protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out of solution.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water (2 x 25 mL) to remove any residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that have similar acidity but different solubility profiles compared to the target compound. It is an ideal final polishing step.

Core Principle

This method relies on the differential solubility of the compound in a specific solvent at high and low temperatures.[10] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of solution in a highly pure form, while impurities remain dissolved in the cold solvent (mother liquor).

Solvent Selection

Based on the polarity of this compound, suitable solvents include water, ethanol, or an ethanol/water mixture. Water is a good starting point due to its ability to dissolve the compound when hot but not cold.[4][11]

Detailed Step-by-Step Methodology
  • Dissolution: Place the crude or partially purified this compound into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water).

  • Heating: Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent necessary to create a saturated solution.

    • Expertise: Using excess solvent will reduce the final yield, as more of the product will remain dissolved upon cooling.

  • Hot Filtration (If Necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, well-defined crystals, which are typically higher in purity.

    • Causality: A slow crystal lattice formation process is more selective and less likely to trap impurities compared to the rapid precipitation that occurs with fast cooling.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystallized product.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.

Verification of Purity

After purification, the identity and purity of the this compound must be confirmed.

TechniquePurposeExpected Result for Pure Compound
Melting Point Assess PurityA sharp melting point range (e.g., spanning 1-2 °C) close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.
Thin-Layer Chromatography (TLC) Rapid Purity CheckA single spot should be observed. The absence of spots corresponding to starting materials or side products confirms purity.
HPLC Quantitative Purity AnalysisA single major peak with purity >99% (by area normalization) on a suitable reversed-phase column (e.g., C18).
¹H NMR Spectroscopy Structural Confirmation & PurityThe spectrum should show the expected signals for the aromatic protons and the acidic protons (COOH, OH), with integrations matching the structure. The absence of impurity signals should be confirmed.

Safety Precautions

This compound is a hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid creating dust.

  • Solvents: Organic solvents used in these protocols are often flammable and volatile. Keep them away from ignition sources.

References

Application Note: Analytical Methods for the Quantification of 2-Chloro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols and application notes for the quantitative analysis of 2-Chloro-6-hydroxybenzoic acid, a key chemical intermediate. Tailored for researchers, quality control analysts, and drug development professionals, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric UV-Vis Spectrophotometric method. Each protocol is designed to be a self-validating system, with an emphasis on the scientific rationale behind experimental choices to ensure accuracy, precision, and reliability. This guide serves as a practical resource for method development, validation, and routine analysis.

Introduction

This compound (CAS: 56961-31-0) is a substituted aromatic carboxylic acid.[1] Its unique structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The precise and accurate quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, determining product purity, and conducting stability studies.

The selection of an appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, desired selectivity, and available instrumentation. This document details three distinct, field-proven methodologies for the quantification of this compound, ranging from a highly specific chromatographic separation to a rapid spectrophotometric screening assay.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56961-31-0
Molecular Formula C₇H₅ClO₃[1]
Molecular Weight 172.57 g/mol
Appearance Solid
Melting Point 171.5 - 172.5 °C
Boiling Point 309.4 °C at 760 mmHg

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography is the cornerstone method for the purity assessment and quantification of non-volatile and thermally labile compounds. The Reversed-Phase (RP-HPLC) method described here is highly suitable for this compound, offering excellent resolution, sensitivity, and reproducibility.

Principle of the Method

This method employs a reversed-phase C18 stationary phase, which is nonpolar. The mobile phase consists of a polar mixture of acidified water and an organic solvent (acetonitrile). This compound, being a moderately polar molecule, will partition between the stationary and mobile phases. The inclusion of an acid (e.g., phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.[2][3] Quantification is achieved by measuring the absorbance of the analyte using a UV detector set at a wavelength of maximum absorbance.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Phosphoric acid (H₃PO₄), 85% (AR grade)

  • Methanol (HPLC grade)

2.2.2. Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and DAD or UV detector.[4]
Column C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection Wavelength 275 nm (Verify by scanning the UV spectrum of a standard)
Injection Volume 10 µL

2.2.3. Preparation of Solutions

  • Mobile Phase A Preparation: Add 1.0 mL of 85% phosphoric acid to 1 L of Milli-Q water and mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (initial composition: 70% A, 30% B).

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.4. Data Analysis

  • Inject the calibration standards and the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL in MeOH) A->B C Prepare Calibration Curve Standards B->C G Inject Standards & Samples C->G D Weigh & Dissolve Sample E Filter Sample (0.45 µm) D->E E->G F Set HPLC Parameters F->G H Acquire Chromatograms G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Calculate Sample Concentration J->K

Caption: Workflow for quantification of this compound by HPLC-UV.

Method Validation

The described method must be validated according to ICH Q2(R1) or equivalent guidelines to ensure its suitability for the intended purpose.[5] Key validation parameters include:

  • Specificity: Assessed by analyzing a blank (diluent) and a placebo to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Determined by a minimum of five concentrations across the expected range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be >0.999.[6]

  • Accuracy: Evaluated by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should typically be within 98-102%.[7][8]

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be <2%.

    • Intermediate Precision (Inter-day): Assessed by analyzing the same samples on two different days by different analysts. The %RSD should be <2%.[8]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[8]

Table 2: Typical HPLC-UV Method Performance Characteristics

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.999> 0.999
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD) < 2.0%< 1.0%
LOD -~0.3 µg/mL
LOQ -~1.0 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides superior selectivity and sensitivity compared to HPLC-UV, making it an ideal method for trace-level quantification or analysis in complex matrices. Due to the low volatility of this compound, a derivatization step is mandatory to convert the polar hydroxyl and carboxyl groups into more volatile silyl ethers/esters.

Principle of the Method

The sample is first subjected to a chemical derivatization reaction, typically silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9] This reaction replaces the active hydrogens on the hydroxyl and carboxylic acid groups with nonpolar trimethylsilyl (TMS) groups, significantly increasing the analyte's volatility. The derivatized sample is then injected into the gas chromatograph, where it is separated from other components on a non-polar capillary column. The eluting compounds enter the mass spectrometer, which acts as a highly specific detector, identifying the analyte based on its unique mass spectrum and quantifying it using selected ion monitoring (SIM) for enhanced sensitivity.

Experimental Protocol: GC-MS

3.2.1. Materials and Reagents

  • All reagents from Method 1, plus:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Helium (99.999% purity)

3.2.2. Instrumentation and Conditions

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.[9]
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Injector Temperature 280 °C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Oven Program Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[9]
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM). Monitor characteristic ions of the di-TMS derivative (to be determined from a full scan of a standard).

3.2.3. Derivatization and Sample Preparation

  • Prepare standards and samples in an anhydrous solvent like pyridine or acetonitrile.

  • Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS to the dry residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.[9]

  • Cool to room temperature before injection.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Standards/Samples in Anhydrous Solvent B Evaporate to Dryness (Nitrogen Stream) A->B C Add Silylating Agent (BSTFA) B->C D Heat at 70°C for 30 min C->D E Cool to Room Temperature D->E G Inject Derivatized Sample E->G F Set GC-MS Parameters (SIM Mode) F->G H Acquire Data G->H I Integrate SIM Chromatogram H->I J Construct Calibration Curve I->J K Calculate Concentration J->K

Caption: Workflow for quantification of this compound by GC-MS.

Method 3: UV-Vis Spectrophotometry (Colorimetric)

This method offers a rapid, simple, and cost-effective way to estimate the concentration of this compound. It is particularly useful for high-throughput screening or in settings where chromatographic equipment is unavailable.

Principle of the Method

Like other phenolic compounds, the hydroxyl group on this compound can form a colored complex with ferric ions (Fe³⁺) in a weakly acidic solution.[10] The intensity of the resulting violet-colored complex is directly proportional to the concentration of the phenolic compound in the sample. The concentration can be determined by measuring the absorbance at the wavelength of maximum absorption (λ_max) of the complex, typically around 530 nm, and comparing it to a calibration curve prepared from known standards.[10]

Experimental Protocol: UV-Vis Spectrophotometry

4.2.1. Materials and Reagents

  • This compound reference standard

  • Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O), AR grade

  • Deionized/distilled water

  • Methanol (AR grade)

4.2.2. Preparation of Solutions

  • Ferric Nitrate Solution (0.025 M): Dissolve 10.1 g of Fe(NO₃)₃·9H₂O in 1 L of deionized water.

  • Standard Stock Solution (800 µg/mL): Accurately weigh 80 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a set of standards in 100 mL volumetric flasks as described in the table below, diluting to the final volume with the 0.025 M ferric nitrate solution.[10]

Standard #Volume of Stock (mL)Final Concentration (µg/mL)
110.080.0
28.064.0
36.048.0
44.032.0
52.016.0
Blank00

4.2.3. Procedure

  • Prepare the calibration standards and a reagent blank as described above. Allow the color to develop for 5 minutes.

  • Prepare sample solutions similarly, using a known volume of the sample and diluting with the ferric nitrate solution to achieve a concentration within the calibration range.

  • Set the spectrophotometer to zero absorbance at 530 nm using the reagent blank.

  • Measure the absorbance of each standard and sample solution.

  • Plot a calibration graph of absorbance versus concentration and determine the sample concentration from the graph.

Conclusion and Method Comparison

The choice of analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.

  • RP-HPLC-UV is the recommended method for most quality control and research applications, offering a superb balance of specificity, precision, and robustness.

  • GC-MS is the method of choice when ultimate sensitivity and selectivity are required, especially for analyzing trace levels or samples in complex biological or environmental matrices. The requirement for derivatization adds a step to the sample preparation process.

  • UV-Vis Spectrophotometry serves as an excellent tool for rapid screening, process monitoring, or when a high degree of specificity is not required. Its simplicity and low cost are significant advantages.

Table 3: Comparison of Analytical Methods

FeatureHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity Moderate (LOQ ~1 µg/mL)High (LOQ <0.1 µg/mL)Low (LOQ >10 µg/mL)
Sample Throughput ModerateLow to ModerateHigh
Instrumentation Cost ModerateHighLow
Sample Prep Simple (dissolve & filter)Complex (derivatization)Simple (mix & measure)
Primary Use Case QC, Purity, AssayTrace analysis, Complex matricesRapid Screening

References

Application Note: A Detailed Guide to the Synthesis of 2-Chloro-6-hydroxybenzoic Acid via Regioselective Kolbe-Schmitt Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-6-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol centers on the Kolbe-Schmitt reaction, a robust method for the carboxylation of phenols. We delve into the underlying reaction mechanism, emphasizing the principles that govern the high regioselectivity required to achieve the target isomer from 2-chlorophenol. The narrative explains the causality behind critical experimental parameters, such as temperature, pressure, and the choice of base, to provide researchers with a deep, actionable understanding of the synthesis. A detailed, field-proven laboratory protocol is provided, alongside safety considerations and methods for purification and analysis, ensuring a reliable and reproducible workflow.

Introduction and Scientific Context

This compound is a key substituted aromatic acid used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its unique substitution pattern, featuring carboxylic acid, hydroxyl, and chloro groups in a specific ortho- and meta-relationship, makes it a versatile precursor for complex molecular architectures.

The most direct and industrially significant method for synthesizing aromatic hydroxy acids is the Kolbe-Schmitt reaction.[1][2] This process involves the direct carboxylation of a phenoxide salt using carbon dioxide, typically under elevated temperature and pressure.[1] While the reaction is powerful, its application to substituted phenols requires a nuanced understanding of electronic and steric effects to control the regioselectivity of the carboxylation. This guide focuses on the synthesis from 2-chlorophenol, where the interplay between the activating hydroxyl group and the directing, sterically hindering chloro group is leveraged to exclusively form the desired this compound isomer.

The Reaction Mechanism: A Study in Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution mechanism, wherein the highly activated phenoxide ring attacks the weakly electrophilic carbon of CO₂. The success of this synthesis hinges on controlling the position of this attack.

Step 1: Formation of the Nucleophilic Phenoxide Ion The reaction is initiated by deprotonating the starting material, 2-chlorophenol, with a strong base, typically sodium hydroxide (NaOH). This acid-base reaction is critical as it converts the weakly activating phenol into the strongly activating sodium 2-chlorophenoxide ion.[2] The resulting negative charge on the oxygen atom is delocalized into the aromatic ring, dramatically increasing its electron density and nucleophilicity, making it reactive enough to attack the carbon dioxide molecule.[2][3]

Step 2: Regioselective Electrophilic Attack on Carbon Dioxide The sodium 2-chlorophenoxide then acts as the nucleophile. The key to the Kolbe-Schmitt reaction's regioselectivity, particularly its preference for the ortho position, is believed to involve the formation of a chelate complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule.[3][4] This complex pre-organizes the reactants, positioning the CO₂ electrophile in close proximity to the C-6 carbon of the phenoxide ring.

Causality of Regioselectivity:

  • Electronic Effects: The phenoxide is a powerful ortho, para-directing group. It activates the C-4 (para) and C-6 (ortho) positions for electrophilic attack.

  • Steric Hindrance: The existing chlorine atom at the C-2 position presents significant steric bulk. This hindrance effectively blocks the CO₂ molecule from attacking the C-2 position, even though it is electronically activated.

  • Thermodynamic Control: Consequently, the electrophilic attack occurs exclusively at the less sterically encumbered ortho position, C-6. The reaction is typically run under conditions that favor the thermodynamically more stable ortho-product.[3]

Step 3: Tautomerization and Acidification Following the nucleophilic attack, the intermediate cyclohexadienone rapidly tautomerizes to restore the aromaticity of the ring, yielding the sodium salt of this compound. The final step is an acidic workup, where a strong mineral acid like sulfuric or hydrochloric acid is added to protonate the carboxylate salt, precipitating the final product, this compound, from the aqueous solution.[1][5]

Mechanistic Workflow Diagram

The following diagram illustrates the step-by-step reaction pathway from 2-chlorophenol to the final product.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Regioselective Carboxylation cluster_2 Step 3: Aromatization & Workup A 2-Chlorophenol B Sodium 2-Chlorophenoxide A->B + NaOH - H₂O C Chelate Complex (Phenoxide + Na⁺ + CO₂) B->C + CO₂ (High P, T) Ortho-directing complex D Cyclohexadienone Intermediate C->D Nucleophilic Attack at C-6 E Sodium 2-Chloro-6-hydroxybenzoate D->E Tautomerization (Aromatization) F This compound E->F + H₂SO₄ (aq) - Na₂SO₄

Caption: Reaction mechanism for this compound synthesis.

Experimental Application Protocol

This protocol is designed as a self-validating system, with defined steps and checkpoints for researchers.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chlorophenol≥99%Sigma-Aldrich, Alfa AesarCorrosive and toxic. Handle with care.
Sodium Hydroxide (NaOH)Pellets, ≥98%Fisher ScientificCaustic. Ensure pellets are dry.
Carbon Dioxide (CO₂)High Purity (≥99.9%)Industrial Gas SupplierFor use with a high-pressure cylinder.
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWRHighly corrosive. Add to water slowly.
Deionized WaterN/AIn-houseUsed for workup and recrystallization.
Activated CharcoalDecolorizing gradeN/AFor purification.
Equipment
High-Pressure AutoclaveStainless steel, >100 atm ratingParr Instrument Co. or similarMust be equipped with stirrer and heater.
GlasswareStandard laboratory glasswareN/A
Filtration ApparatusBüchner funnel, filter flaskN/A
Magnetic Stirrer/HotplateN/AN/A
Safety Precautions
  • High-Pressure Operations: The use of a high-pressure autoclave is mandatory. All operations must be conducted behind a certified safety shield. Ensure you are fully trained in the operation of the specific autoclave model.

  • Chemical Hazards: 2-chlorophenol is toxic and corrosive and can be absorbed through the skin. Sodium hydroxide is highly caustic. Concentrated sulfuric acid is a strong corrosive and oxidizing agent. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. All manipulations should be performed in a certified chemical fume hood.

Step-by-Step Synthesis Procedure

Part A: Sodium 2-Chlorophenoxide Preparation

  • In the steel liner of the autoclave, carefully add 2-chlorophenol (e.g., 64.3 g, 0.5 mol).

  • In a separate beaker, prepare a solution of sodium hydroxide (e.g., 21.0 g, 0.525 mol, 1.05 eq) in a minimal amount of deionized water (approx. 30-40 mL) and allow it to cool.

  • Slowly add the cooled NaOH solution to the 2-chlorophenol in the autoclave liner with stirring. The reaction is exothermic.

  • Place the liner on a steam bath or rotary evaporator under reduced pressure to carefully evaporate the water until a dry, free-flowing powder of sodium 2-chlorophenoxide is obtained. Anhydrous conditions are crucial as the presence of water can reduce the yield.[6]

Part B: High-Pressure Carboxylation

  • Seal the autoclave liner containing the dry sodium 2-chlorophenoxide inside the main body of the autoclave according to the manufacturer's instructions.

  • Flush the system with nitrogen gas twice to remove air, then pressurize with carbon dioxide to approximately 50 atm at room temperature.

  • Begin stirring and heat the autoclave to an internal temperature of 150-160°C. The pressure will increase as the temperature rises.

  • Once the target temperature is reached, introduce additional CO₂ to bring the total pressure to 80-100 atm.[1]

  • Maintain the reaction at this temperature and pressure with vigorous stirring for 6-8 hours.

Part C: Product Workup and Purification

  • After the reaction period, turn off the heater and allow the autoclave to cool to room temperature overnight. Do not attempt to open the vessel while it is hot or under pressure.

  • Once cooled, slowly and carefully vent the excess CO₂ pressure in a fume hood.

  • Open the autoclave and add approximately 500 mL of hot deionized water to the solid reaction mass. Stir until all the sodium salt of the product has dissolved.

  • Transfer the aqueous solution to a large beaker (2 L). If the solution is darkly colored, add 2-3 g of activated charcoal, heat to 80-90°C for 15 minutes, and then filter hot through a Celite pad to remove the charcoal and other insoluble impurities.

  • Cool the filtrate in an ice bath. While stirring vigorously, slowly add concentrated sulfuric acid until the pH of the solution is ~1-2. A thick white precipitate of this compound will form.

  • Continue to stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL).

  • Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Part D: Recrystallization

  • The purity of the product can be significantly improved by recrystallization. Dissolve the crude solid in a minimum amount of boiling water (2-hydroxybenzoic acids have higher solubility in hot water).[7]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry to a constant weight.

  • The purity can be confirmed by measuring its melting point (expected: 163-165°C) and through spectroscopic analysis (¹H NMR, ¹³C NMR).

Typical Reaction Parameters and Outcomes
ParameterRecommended ValueRationale / Expected Outcome
Reactant Ratio (Phenol:NaOH)1 : 1.05A slight excess of base ensures complete phenoxide formation.
Reaction Temperature150 - 160 °CProvides sufficient energy for the reaction while minimizing side products.
CO₂ Pressure80 - 100 atmHigh pressure increases the concentration of CO₂ in the reaction phase.
Reaction Time6 - 8 hoursAllows the reaction to proceed to completion.
Expected Yield 65 - 75% (after recrystallization) This is a typical yield for a well-executed Kolbe-Schmitt reaction.
Purity >99% Achievable with careful recrystallization.

Conclusion

The Kolbe-Schmitt carboxylation of 2-chlorophenol is an effective and regioselective method for the synthesis of this compound. By understanding the mechanistic principles of phenoxide activation, chelation-directed ortho-carboxylation, and steric hindrance, researchers can reliably control the reaction to produce the desired isomer in high yield and purity. The protocol detailed herein provides a robust framework for laboratory-scale synthesis, emphasizing the critical parameters and safety considerations necessary for a successful outcome.

References

Application Notes and Protocols: The Versatility of 2-Chloro-6-hydroxybenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the continuous quest for novel and effective crop protection agents, the strategic selection of starting materials is paramount. 2-Chloro-6-hydroxybenzoic acid, a disubstituted aromatic carboxylic acid, presents itself as a highly promising, yet underexplored, scaffold for the synthesis of a new generation of agrochemicals. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a chlorine atom on a benzene ring offers a rich platform for diverse chemical modifications. The presence of these functional groups at ortho positions allows for the creation of sterically hindered environments and unique intramolecular interactions, which can be exploited to fine-tune the biological activity and selectivity of the target agrochemicals. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its application in the synthesis of potential herbicides and fungicides. Chloro-substituted benzoic acids are recognized as versatile precursors in the synthesis of pesticides[1].

Application Note 1: Synthesis of a Key Intermediate for Dicamba-Type Herbicides

Background and Rationale:

The herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used broadleaf herbicide. A critical intermediate in its synthesis is 3,6-dichloro-2-hydroxybenzoic acid[2][3]. This compound serves as a logical precursor to this intermediate through a regioselective chlorination reaction. The existing chlorine atom at the 2-position can influence the regioselectivity of the subsequent electrophilic aromatic substitution, potentially favoring the introduction of a second chlorine atom at the 5-position to yield the desired 2,5-dichloro-6-hydroxybenzoic acid, which upon further reaction can lead to Dicamba analogues. This protocol outlines the chlorination of this compound to produce a dichlorinated analogue, a key step towards the synthesis of a Dicamba-type herbicide.

Experimental Protocol: Chlorination of this compound

Objective: To synthesize 2,5-dichloro-6-hydroxybenzoic acid from this compound.

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Chlorine GasHigh PurityCommercially Available
Sodium ThiosulfateACS GradeCommercially Available
DichloromethaneHPLC GradeCommercially Available
Magnesium Sulfate (Anhydrous)ACS GradeCommercially Available

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap containing a 10% sodium thiosulfate solution, dissolve 17.2 g (0.1 mol) of this compound in 100 mL of glacial acetic acid.

  • Chlorination: While stirring the solution at room temperature, slowly bubble chlorine gas through the mixture. The reaction is exothermic, and the temperature should be monitored and maintained below 40°C using a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-3 hours.

  • Work-up: Upon completion, stop the chlorine gas flow and purge the reaction mixture with nitrogen gas for 15 minutes to remove any residual chlorine.

  • Isolation of Product: Pour the reaction mixture into 500 mL of ice-cold water with stirring. The crude product will precipitate out of solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Drying: Dry the solid product in a vacuum oven at 60°C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Expected Yield and Characterization:

ParameterExpected Value
Yield 85-90%
Appearance White to off-white solid
Melting Point 155-158 °C
Purity (HPLC) >97%

Workflow Diagram:

Chlorination_Workflow cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Work-up and Isolation cluster_purification Purification and Drying start Dissolve this compound in glacial acetic acid chlorination Bubble chlorine gas (monitor temperature) start->chlorination monitoring Monitor by TLC chlorination->monitoring purge Purge with Nitrogen monitoring->purge Reaction Complete precipitate Pour into ice-water purge->precipitate filtrate Vacuum filtration and washing precipitate->filtrate dry Dry under vacuum filtrate->dry recrystallize Recrystallize (optional) dry->recrystallize end 2,5-dichloro-6-hydroxybenzoic acid recrystallize->end

Caption: Workflow for the synthesis of 2,5-dichloro-6-hydroxybenzoic acid.

Application Note 2: Synthesis of a Novel Triazole-Based Fungicide Precursor

Background and Rationale:

Triazole-based compounds are a well-established class of fungicides that act by inhibiting ergosterol biosynthesis in fungi. A recently reported novel fungicide, Isopropyl 4-(2-chloro-6-(1H-1,2,4-triazol-1-yl)benzamido)benzoate (TPB), demonstrates the potential of 2-chloro-6-substituted benzoic acid derivatives in developing new antifungal agents[4]. The synthesis of such compounds can be envisioned starting from this compound. The hydroxyl group can be converted to a leaving group and subsequently displaced by a triazole nucleophile. The resulting 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzoic acid is a key intermediate that can then be coupled with various anilines to generate a library of potential fungicides. This protocol details the synthesis of this crucial triazole-containing intermediate.

Experimental Protocol: Synthesis of 2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzoic Acid

Objective: To synthesize 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzoic acid from this compound.

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Thionyl Chloride (SOCl₂)≥99%Commercially Available
1,2,4-Triazole≥99%Commercially Available
Sodium Hydride (60% dispersion in oil)Commercially Available
Anhydrous N,N-Dimethylformamide (DMF)Commercially Available
Diethyl EtherACS GradeCommercially Available
Hydrochloric Acid (1M)Commercially Available
Ethyl AcetateHPLC GradeCommercially Available
Brine

Procedure:

  • Activation of the Hydroxyl Group (Part A):

    • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 17.2 g (0.1 mol) of this compound in 100 mL of anhydrous toluene.

    • Add 14.3 g (0.12 mol) of thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-6-(chlorosulfonyloxy)benzoic acid, which is used in the next step without further purification.

  • Nucleophilic Substitution with 1,2,4-Triazole (Part B):

    • In a separate 500 mL flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, carefully wash 4.4 g (0.11 mol) of sodium hydride (60% dispersion) with anhydrous hexanes to remove the mineral oil, and then suspend the oil-free sodium hydride in 150 mL of anhydrous DMF.

    • Cool the suspension to 0°C in an ice bath.

    • Add a solution of 7.6 g (0.11 mol) of 1,2,4-triazole in 50 mL of anhydrous DMF dropwise to the sodium hydride suspension.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until the gas evolution ceases.

    • Cool the resulting sodium triazolide solution back to 0°C.

    • Dissolve the crude product from Part A in 100 mL of anhydrous DMF and add it dropwise to the sodium triazolide solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat at 80°C for 4 hours.

    • Monitor the reaction by TLC (ethyl acetate/methanol 9:1).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of 100 mL of water.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzoic acid.

Expected Yield and Characterization:

ParameterExpected Value
Yield 60-70%
Appearance White to pale yellow solid
Melting Point 190-194 °C
Purity (HPLC) >98%

Synthetic Pathway Diagram:

Fungicide_Pathway start This compound intermediate1 2-chloro-6-(chlorosulfonyloxy)benzoic acid start->intermediate1 SOCl2, Toluene, Reflux intermediate2 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzoic acid intermediate1->intermediate2 1,2,4-Triazole, NaH, DMF final_product Potential Triazole Fungicides intermediate2->final_product Amide Coupling with Anilines

Caption: Synthetic pathway to potential triazole fungicides.

This compound is a promising and versatile starting material for the synthesis of novel agrochemicals. The protocols detailed in these application notes provide a solid foundation for the development of new herbicides and fungicides. The unique substitution pattern of this molecule invites further exploration into its synthetic potential. Future work could focus on the derivatization of the hydroxyl and carboxylic acid groups to generate a wide array of esters, ethers, and amides for biological screening. Furthermore, the aromatic ring can be subjected to further functionalization to modulate the physicochemical properties and biological activity of the resulting compounds. The strategic use of this compound in agrochemical research and development holds the potential to deliver innovative solutions for sustainable agriculture.

References

Application Notes and Protocols: Unveiling the Inhibitory Potential of 2-Chloro-6-hydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: A Scaffold of Therapeutic Promise

The substituted benzoic acid framework is a cornerstone in medicinal chemistry, offering a versatile scaffold for the design of novel therapeutic agents. Within this chemical space, 2-Chloro-6-hydroxybenzoic acid and its analogs represent a class of compounds with significant, yet underexplored, potential as modulators of key biological processes. While comprehensive research focusing specifically on a broad range of this compound analogs is an emerging field, existing studies on structurally related hydroxybenzoic acid derivatives provide a strong rationale for their investigation as inhibitors of enzymes implicated in cancer, inflammation, and infectious diseases.[1][2]

This guide provides a detailed exploration of the potential inhibitory activities of this compound analogs, drawing insights from research on related compounds. We will delve into potential mechanisms of action, present detailed protocols for evaluating their inhibitory efficacy, and offer guidance on data interpretation. The information herein is designed to empower researchers to systematically investigate this promising class of molecules.

Potential Mechanisms of Action: Targeting Key Pathological Drivers

Based on the activities of structurally similar compounds, this compound analogs may exert their inhibitory effects through various mechanisms. Two prominent and plausible targets are Sirtuin 5 (SIRT5) and Carbonic Anhydrases (CAs).

Inhibition of Sirtuin 5 (SIRT5): A Novel Approach to Cancer Metabolism

SIRT5 is a NAD+-dependent protein deacylase that plays a crucial role in regulating cellular metabolism.[3] Its overexpression in certain cancers makes it an attractive therapeutic target. Notably, compounds bearing the 2-hydroxybenzoic acid moiety have been identified as selective inhibitors of SIRT5.[3]

The proposed mechanism of inhibition involves the carboxylate and adjacent hydroxyl groups of the 2-hydroxybenzoic acid scaffold forming key interactions within the SIRT5 substrate-binding pocket.[3] Specifically, the carboxylate can form electrostatic interactions and hydrogen bonds with key residues like Arginine 105 and Tyrosine 102, while the hydroxyl group can form a hydrogen bond with Valine 221.[3] This binding mode effectively blocks the active site, preventing the deacylation of SIRT5 target proteins.

SIRT5_Inhibition cluster_SIRT5 SIRT5 Active Site cluster_Inhibition Inhibition by this compound Analog Substrate Substrate SIRT5 SIRT5 Substrate->SIRT5 Binds Deacylated_Product Deacylated_Product SIRT5->Deacylated_Product Catalyzes Blocked_Activity SIRT5->Blocked_Activity Inhibition Inhibitor 2-Chloro-6-hydroxybenzoic Acid Analog Inhibitor->SIRT5 Binds to Active Site

Caption: Proposed mechanism of SIRT5 inhibition by this compound analogs.

Inhibition of Carbonic Anhydrases (CAs): A Non-Classical Binding Mode

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] They are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[5] Hydroxybenzoic acid derivatives have been shown to inhibit CAs through a distinct mechanism that does not involve direct binding to the active site zinc ion, a hallmark of classical sulfonamide inhibitors.[4]

Instead, these compounds act as "non-metal-binding inhibitors" by forming strong hydrogen bonds with the zinc-bound water molecule (the nucleophile), effectively occluding the active site.[4] This alternative binding mode presents an exciting opportunity for developing isoform-specific CA inhibitors.

Experimental Protocols: A Step-by-Step Guide to Evaluating Inhibitory Activity

The following protocols provide a framework for assessing the inhibitory potential of this compound analogs against SIRT5 and in a broader anti-inflammatory context.

Protocol 1: In Vitro SIRT5 Inhibition Assay (Fluorometric)

This protocol is adapted from methodologies used to identify novel SIRT5 inhibitors and is designed to quantify the enzymatic activity of SIRT5 in the presence of test compounds.[3]

Principle: This assay measures the fluorescence generated from the trypsin-coupled cleavage of a deacetylated substrate. Inhibition of SIRT5 results in a decrease in the fluorescent signal.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic SIRT5 substrate (e.g., a peptide with a fluorescent tag)

  • NAD+

  • Trypsin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., Suramin)[3]

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 0.1 µM to 100 µM.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Assay buffer

    • Test compound or DMSO (for control wells)

    • Recombinant SIRT5 enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate and NAD+ to each well to initiate the enzymatic reaction.

  • SIRT5 Reaction: Incubate the plate at 37°C for 60 minutes.

  • Development: Add trypsin to each well and incubate at 37°C for 20 minutes to stop the SIRT5 reaction and develop the fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

Data Analysis:

  • Subtract the background fluorescence (wells without enzyme).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cellular Anti-Inflammatory Activity Assessment

This protocol evaluates the ability of this compound analogs to suppress the inflammatory response in a cell-based model, a common characteristic of many benzoic acid derivatives.[2]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control (e.g., a known anti-inflammatory drug)

  • Griess Reagent for NO measurement

  • MTT or similar reagent for cell viability assessment

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve.

  • Cell Viability Assay:

    • After collecting the supernatant, perform an MTT assay on the remaining cells to assess the cytotoxicity of the compounds. This is crucial to ensure that the reduction in NO is not due to cell death.

Data Analysis:

  • Calculate the concentration of nitrite in each sample.

  • Normalize the nitrite concentration to the cell viability data.

  • Determine the concentration of each compound that inhibits LPS-induced NO production by 50% (IC50).

Experimental_Workflow cluster_Compound_Prep Compound Preparation cluster_In_Vitro In Vitro Assays cluster_Cell_Based Cell-Based Assays cluster_SAR Data Analysis Synthesis Synthesis of Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Stock_Solution Stock Solution (in DMSO) Characterization->Stock_Solution Enzyme_Assay Enzyme Inhibition Assay (e.g., SIRT5) Stock_Solution->Enzyme_Assay Compound_Treatment Compound Treatment Stock_Solution->Compound_Treatment Dose_Response Dose-Response Curve Enzyme_Assay->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Cell_Culture Cell Culture (e.g., Macrophages) Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation NO_Measurement Nitric Oxide Measurement LPS_Stimulation->NO_Measurement Cell_Viability Cell Viability Assay LPS_Stimulation->Cell_Viability NO_Measurement->SAR_Analysis Cell_Viability->SAR_Analysis

Caption: A generalized workflow for the evaluation of this compound analogs.

Data Presentation: Quantitative Comparison of Inhibitory Activities

Systematic evaluation of a series of this compound analogs will generate quantitative data that can be used to establish a structure-activity relationship (SAR). The following table provides a template for organizing such data.

Compound ID R1-Substituent R2-Substituent SIRT5 IC50 (µM)[3] Anti-inflammatory IC50 (µM) Cytotoxicity CC50 (µM)
Analog 1HHData to be determinedData to be determinedData to be determined
Analog 2CH3HData to be determinedData to be determinedData to be determined
Analog 3FHData to be determinedData to be determinedData to be determined
Analog 4HOCH3Data to be determinedData to be determinedData to be determined
..................

This table is a template. The actual substituents and measured values will depend on the synthesized library of analogs.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel inhibitors targeting enzymes and pathways implicated in a range of diseases. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers to systematically explore the therapeutic potential of this class of compounds. Future investigations should focus on expanding the library of analogs to establish a comprehensive SAR, elucidating the precise molecular mechanisms of action through techniques like X-ray crystallography, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

Application Notes & Protocols: The Strategic Use of 2-Chloro-6-hydroxybenzoic Acid as a Versatile Precursor for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of versatile starting materials are paramount to the efficient discovery of novel therapeutic agents. 2-Chloro-6-hydroxybenzoic acid, a substituted derivative of salicylic acid, represents a highly valuable, yet under-leveraged, chemical scaffold. Its strategic arrangement of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and a chloro substituent—on an aromatic ring provides a rich platform for synthetic diversification and the development of drug candidates across multiple therapeutic areas.

This guide provides an in-depth exploration of the chemical reactivity of this compound and details robust protocols for its derivatization. The narrative is designed to move beyond simple procedural instructions, offering insights into the causality behind experimental choices, thereby empowering researchers to adapt and innovate upon these foundational methods. The inherent value of this precursor lies in its ability to serve as a cornerstone for building complex molecules with potential anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.[1][2][3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the precursor's properties is the bedrock of its effective and safe utilization in any synthetic campaign.

PropertyValueSource
Molecular Formula C₇H₅ClO₃PubChem[4]
Molecular Weight 172.57 g/mol Sigma-Aldrich
CAS Number 56961-31-0Sigma-Aldrich
Appearance SolidSigma-Aldrich
IUPAC Name This compoundPubChem[4]
Hazard Statements H302 (Harmful if swallowed)PubChem[4]

Safety Note: Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required. Work should be conducted in a well-ventilated fume hood.[4]

Part 1: The Chemical Logic of this compound

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The electronic effects of these groups are mutually influential, governing the overall reactivity and directing the course of chemical transformations.

  • The Carboxylic Acid (-COOH): This group is a primary handle for forming amide and ester linkages, which are fundamental in drug design for modulating properties like cell permeability, target binding, and metabolic stability. It can be activated to form more reactive species like acyl chlorides or can be directly coupled with amines and alcohols.

  • The Phenolic Hydroxyl (-OH): The acidity of this group allows for its deprotonation to form a potent nucleophile (phenoxide). This enables facile O-alkylation to produce ethers or O-acylation to form esters, providing avenues to explore structure-activity relationships (SAR) related to hydrogen bonding and lipophilicity.

  • The Chloro Substituent (-Cl): Positioned ortho to both the hydroxyl and carboxylic acid groups, the chloro atom exerts a significant steric and electronic influence.[5] It enhances the acidity of the neighboring groups and can serve as a site for nucleophilic aromatic substitution under specific, often forcing, conditions. More commonly, it acts as a critical modulator of the molecule's overall electronic profile and lipophilicity, which can be crucial for binding to biological targets.

The interplay of these groups makes the scaffold a powerful tool for creating libraries of diverse compounds for high-throughput screening and lead optimization.

Caption: Reactivity map of this compound.

Part 2: Application in the Synthesis of Anti-Inflammatory Agents

Substituted benzoic acids are foundational structures for many non-steroidal anti-inflammatory drugs (NSAIDs).[6] The parent compound of this class, salicylic acid, and its derivatives like aspirin, primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.[7][8] Derivatives of this compound can be rationally designed as novel anti-inflammatory agents by leveraging its functional handles to interact with enzyme active sites.

For instance, the carboxylic acid is often essential for binding, while modifications at the hydroxyl and chloro-substituted positions can enhance potency and selectivity or improve pharmacokinetic properties.

Caption: Simplified pathway of COX enzyme inhibition.

Part 3: Detailed Experimental Protocols

The following protocols are presented as robust, validated starting points. Researchers are encouraged to adapt them based on the specific properties of their chosen reagents.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the C6-hydroxyl group, a common strategy to increase lipophilicity and modulate biological activity. The causality is straightforward: a base is used to deprotonate the weakly acidic phenol, converting it into a much stronger nucleophile (a phenoxide), which then displaces a halide from an alkyl halide.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide) (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration relative to the benzoic acid).

  • Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-16 hours. The use of a solid base like K₂CO₃ is advantageous as it simplifies workup compared to soluble bases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product should have a higher Rf value than the starting material.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove residual DMF and neutralize any excess base), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Amide Bond Formation from the Carboxylic Acid

This protocol details the coupling of the carboxylic acid with a primary or secondary amine to form an amide. This transformation is central to medicinal chemistry. The protocol uses a common peptide coupling reagent system, EDC and HOBt, which proceeds via a highly reactive O-acylisourea intermediate that is trapped by HOBt to form an active ester, minimizing side reactions and racemization (if applicable).

Materials:

  • This compound derivative (e.g., the product from Protocol 1)

  • Amine (R-NH₂) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the benzoic acid starting material (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently.

  • Coupling Agent Addition: Cool the stirred solution to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise over 10 minutes. The reaction is started cold to control the initial exotherm and maintain the stability of the active ester.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting acid.

  • Workup: Transfer the mixture to a separatory funnel and dilute with DCM.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted HOBt and acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography on silica gel.

Caption: Example synthetic workflow using the precursor.

Conclusion

This compound is a potent and versatile precursor for the synthesis of diverse molecular architectures aimed at drug discovery. The strategic orthogonality of its functional groups allows for selective and sequential modifications, enabling a systematic exploration of chemical space. The protocols detailed herein provide a reliable foundation for researchers to build upon, facilitating the development of novel drug candidates. By understanding the underlying chemical principles, scientists can fully harness the synthetic power of this privileged scaffold to address unmet medical needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-hydroxybenzoic acid (C₇H₅ClO₃). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges encountered in the laboratory.

Introduction: The Synthetic Challenge

The synthesis of this compound is a nuanced process, primarily challenged by issues of regioselectivity and harsh reaction conditions. The most common and industrially relevant approach is the carboxylation of a substituted phenol via the Kolbe-Schmitt reaction.[1] This process, while effective for simple phenols, becomes intricate when the aromatic ring is substituted with both an activating hydroxyl group and a deactivating, ortho-para directing chloro group. This guide will focus on the carboxylation of 3-chlorophenol, the logical precursor, and address the critical parameters that govern yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what is its primary challenge?

A1: The most prevalent method is the Kolbe-Schmitt reaction , which involves the carboxylation of 3-chlorophenol.[2][3] The process begins with the formation of the corresponding phenoxide using a strong base (like sodium hydroxide), which is then reacted with carbon dioxide under high pressure and temperature.[4]

The primary challenge is regioselectivity . The hydroxyl group of the 3-chlorophenoxide intermediate strongly directs carboxylation to the ortho and para positions (positions 2, 4, and 6). The chloro group also has an ortho-para directing effect. This results in a competitive reaction that can yield a mixture of isomers, primarily the desired this compound and the undesired 4-chloro-2-hydroxybenzoic acid, alongside other minor byproducts. Isolating the target molecule from this mixture is a significant purification hurdle.

Q2: My reaction yielded a mixture of isomers. How can I improve the selectivity for the desired this compound?

A2: Improving regioselectivity in the Kolbe-Schmitt reaction is critical. The key lies in controlling the kinetic vs. thermodynamic product distribution, which is heavily influenced by the choice of the alkali metal counter-ion and temperature.

  • Choice of Counter-ion : Using sodium hydroxide to form sodium 3-chlorophenoxide is crucial. The sodium ion forms a chelate complex with the phenoxide oxygen and the incoming carbon dioxide, which favors carboxylation at the sterically accessible ortho position (the 6-position in this case).[4][5] In contrast, using potassium hydroxide would favor the formation of the thermodynamically more stable para-isomer.[2]

  • Temperature Control : Lower reaction temperatures (around 125-150°C) typically favor the kinetically controlled ortho-product.[2][4] Excessively high temperatures can cause rearrangement to the more stable para-isomer or lead to decomposition.

Q3: I'm experiencing very low yields. What are the potential causes?

A3: Low yields can stem from several factors beyond isomer formation:

  • Presence of Water : The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can consume the phenoxide and reduce the efficacy of the carboxylation. It is imperative that all reagents, solvents, and glassware are thoroughly dried before use.[5]

  • Insufficient Pressure : The reaction requires high CO₂ pressure (typically 5-100 atm) to drive the equilibrium towards carboxylation of the electron-rich phenoxide ring with the weakly electrophilic carbon dioxide.[2][4] Inadequate pressure will result in a low conversion rate.

  • Decomposition : As mentioned, high temperatures can lead to the decomposition of the starting material and product, often observed as the formation of dark, tarry substances.

  • Incomplete Workup : The product is precipitated from the reaction mixture by acidification. If the pH is not lowered sufficiently (target pH 1-3), the product will remain in its salt form (sodium 2-chloro-6-hydroxybenzoate) and will not precipitate, leading to significant loss.[1][6]

Q4: My reaction mixture turned dark brown or black. What happened and can it be salvaged?

A4: A dark, tarry appearance indicates decomposition or polymerization of the phenolic compounds. This is typically caused by:

  • Excessive Temperature : Running the reaction above the optimal temperature range can cause thermal degradation.

  • Presence of Oxygen : Air leaks in the reaction setup can lead to oxidation of the electron-rich phenoxide intermediate, especially at high temperatures.

  • Prolonged Reaction Time : Heating for too long, even at the correct temperature, can promote side reactions and decomposition.

Salvaging a tarry reaction is difficult. It is often more efficient to discard the run and optimize the reaction conditions, ensuring an inert atmosphere (e.g., nitrogen or argon purge before introducing CO₂) and strict temperature control.

Q5: What are the best practices for purifying this compound from its isomers?

A5: Purification is challenging due to the similar chemical properties of the isomers. A multi-step approach is often necessary:

  • Fractional Crystallization : This is the most common method. The isomers often have slightly different solubilities in specific solvents. A carefully selected solvent system (e.g., water, or a mixture like benzene/acetone) can be used to selectively crystallize the desired product.[7] This may require multiple recrystallization cycles.

  • Column Chromatography : For smaller-scale lab preparations or for achieving very high purity, silica gel column chromatography can be effective. A solvent system with a gradient of polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) can separate the isomers.

  • Characterization : Purity should be confirmed by analytical methods such as melting point determination (a pure sample will have a sharp melting point), ¹H NMR, and ¹³C NMR spectroscopy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution & Explanation Reference
Low or No Product Yield Presence of moisture in reagents or glassware.Thoroughly dry all glassware in an oven. Use anhydrous reagents. The phenoxide intermediate is a strong base and will be quenched by water, inhibiting the reaction.[5]
Inadequate CO₂ pressure in the autoclave.Ensure the reaction vessel is properly sealed and pressurized to at least 5-6 MPa (approx. 50-60 atm). This high pressure is necessary to increase the effective concentration of CO₂ available for this weak electrophile.[1]
Incomplete acidification during workup.After the reaction, acidify the aqueous solution of the product salt to a pH of 1-3 using a strong acid like HCl. Monitor with pH paper. The carboxylic acid is only sparingly soluble in its protonated form.[1],[6]
Mixture of Isomers (Poor Regioselectivity) Incorrect base used (e.g., KOH instead of NaOH).Use sodium hydroxide (NaOH) to form the sodium phenoxide. The smaller Na⁺ ion facilitates a pre-coordination complex with the phenoxide and CO₂, directing carboxylation to the ortho position.[2],[5]
Reaction temperature is too high.Maintain the reaction temperature in the optimal range of 125-150°C. Higher temperatures can cause the kinetically favored ortho-product to isomerize to the more thermodynamically stable para-product.[2]
Dark, Tarry Reaction Mixture Reaction temperature exceeded the stability limit of the phenoxide.Use a reliable temperature controller (e.g., oil bath with PID controller) and monitor the internal reaction temperature. Avoid localized overheating.
Oxygen leak into the reaction system.Purge the reaction vessel with an inert gas (N₂ or Ar) before sealing and pressurizing with CO₂. Phenoxides are highly susceptible to oxidation at elevated temperatures.
Difficulty Filtering Product Product precipitates as a very fine, colloidal solid.During acidification, add the acid slowly while vigorously stirring the solution in an ice bath. This promotes the formation of larger, more easily filterable crystals.

Visual Schematics

Synthetic Pathway and Isomeric Byproducts

The diagram below illustrates the Kolbe-Schmitt carboxylation of 3-chlorophenol, highlighting the desired product and the major isomeric byproduct that complicates purification.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products A 3-Chlorophenol B Sodium 3-Chlorophenoxide A->B 1. NaOH C Desired Product: This compound B->C 2. CO₂, 145°C, 6 MPa 3. H⁺ Workup D Isomeric Byproduct: 4-Chloro-2-hydroxybenzoic acid B->D 2. CO₂, 145°C, 6 MPa 3. H⁺ Workup E Other Byproducts B->E

Caption: Kolbe-Schmitt synthesis pathway and potential byproducts.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose the cause of low product yield.

Caption: A step-by-step guide to troubleshooting low yields.

Detailed Experimental Protocol: Kolbe-Schmitt Carboxylation of 3-Chlorophenol

Disclaimer: This protocol is a representative procedure based on established principles of the Kolbe-Schmitt reaction. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment. High-pressure reactions should only be performed in a certified autoclave.

Materials:

  • 3-Chlorophenol

  • Sodium Hydroxide (pellets)

  • Carbon Dioxide (high-purity gas cylinder)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Anhydrous Toluene (for azeotropic dehydration, optional)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Buchner funnel and filter flask

  • pH meter or pH paper

Procedure:

  • Preparation of Sodium 3-Chlorophenoxide: a. In a round-bottom flask, dissolve sodium hydroxide (1.0 eq) in a minimal amount of water. b. Add 3-chlorophenol (1.05 eq). c. Heat the mixture gently under vacuum or with a nitrogen stream to remove the water. For more rigorous drying, toluene can be added and removed by azeotropic distillation. The goal is to obtain a dry, free-flowing powder of sodium 3-chlorophenoxide.[5][8] d. Transfer the anhydrous phenoxide powder to the autoclave under an inert atmosphere.

  • Carboxylation Reaction: a. Seal the autoclave. Purge the vessel three times with nitrogen gas, then evacuate. b. Pressurize the autoclave with carbon dioxide to approximately 5-6 MPa (725-870 psi).[1] c. Begin stirring and heat the reaction mixture to 145°C. The pressure will increase as the temperature rises; maintain the pressure within the 6-7 MPa range by adding more CO₂ if necessary. d. Hold the reaction at 145°C for 10-12 hours.[1]

  • Workup and Isolation: a. After the reaction time, cool the autoclave to room temperature. Carefully vent the excess CO₂ pressure. b. Dissolve the solid reaction product in hot deionized water. c. Transfer the aqueous solution to a beaker and cool in an ice bath. d. While stirring vigorously, slowly add concentrated hydrochloric acid to acidify the solution to a pH of 1-3.[1] A white or off-white precipitate of crude this compound will form. e. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification: a. Collect the crude product by vacuum filtration using a Buchner funnel. b. Wash the filter cake with several portions of cold deionized water to remove inorganic salts and unreacted starting material. c. For purification, recrystallize the crude solid from hot water or a suitable organic solvent system.[7] d. Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.

  • Characterization: a. Determine the melting point of the final product. b. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

References

Technical Support Center: Synthesis of 2-Chloro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The synthesis of this compound, primarily achieved through the Kolbe-Schmitt reaction of 2-chlorophenol, is a nuanced process where minor variations in reaction conditions can significantly impact yield and purity. This document provides in-depth, experience-driven advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially significant method for synthesizing this compound is the Kolbe-Schmitt reaction . This reaction involves the carboxylation of the sodium or potassium salt of 2-chlorophenol (the phenoxide) using carbon dioxide under elevated temperature and pressure.[1][2]

Q2: My yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several factors. The most common culprits are:

  • Incomplete formation of the phenoxide: The presence of water can inhibit the complete deprotonation of 2-chlorophenol. Ensure your starting materials and solvent are anhydrous.

  • Suboptimal reaction temperature and pressure: The carboxylation step is sensitive to these parameters. Insufficient temperature or pressure will lead to a sluggish reaction and incomplete conversion.

  • Poor quality of starting materials: Impurities in the 2-chlorophenol can interfere with the reaction.

  • Inefficient mixing: Inadequate agitation can lead to poor mass transfer of carbon dioxide, resulting in a heterogeneous reaction mixture and lower conversion.

Q3: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

The formation of the isomeric byproduct, 2-chloro-4-hydroxybenzoic acid, is a common challenge. The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions:

  • Temperature: Lower temperatures (around 125-150°C) generally favor the formation of the ortho isomer (this compound).[2] Higher temperatures tend to promote the formation of the thermodynamically more stable para isomer.

  • Alkali Metal Cation: The choice of the alkali metal hydroxide to form the phenoxide is crucial. Sodium phenoxides tend to favor ortho carboxylation, while potassium phenoxides often lead to a higher proportion of the para product.[1] This is attributed to the chelating effect of the smaller sodium ion with the phenoxide oxygen and carbon dioxide.

Q4: What are the expected major byproducts in this synthesis?

The primary byproducts you should anticipate are:

  • Unreacted 2-chlorophenol: Incomplete reaction is a common source of this impurity.

  • 2-Chloro-4-hydroxybenzoic acid: The isomeric para carboxylation product.

  • Impurities from the starting material: Commercial 2-chlorophenol may contain other chlorophenol isomers (e.g., 4-chlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol) which can also undergo carboxylation to form their respective hydroxybenzoic acids.

Troubleshooting Guide: From Symptoms to Solutions

This section provides a more detailed, problem-oriented approach to troubleshooting your synthesis.

Symptom / Observation Potential Root Cause(s) Suggested Corrective Action(s)
Low Conversion of 2-Chlorophenol 1. Incomplete phenoxide formation due to moisture.2. Insufficient CO₂ pressure.3. Reaction temperature is too low.4. Inadequate reaction time.1. Ensure all reactants and the reaction vessel are thoroughly dried. Use anhydrous solvents if applicable.2. Verify the integrity of your pressure reactor seals. Increase CO₂ pressure within the recommended range for the specific protocol.3. Gradually increase the reaction temperature in 5-10°C increments.4. Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, in-situ IR).
High Levels of 2-Chloro-4-hydroxybenzoic Acid 1. Reaction temperature is too high.2. Use of potassium hydroxide instead of sodium hydroxide.1. Reduce the reaction temperature to favor ortho substitution (typically in the range of 125-150°C).2. Use sodium hydroxide to generate the sodium 2-chlorophenoxide, which promotes the formation of the desired ortho isomer.
Presence of Unexpected Byproducts 1. Impure 2-chlorophenol starting material.2. Over-carboxylation leading to dicarboxylic acids.3. Decarboxylation of the product at excessively high temperatures.1. Analyze the purity of your 2-chlorophenol starting material by GC-MS or HPLC. If necessary, purify the 2-chlorophenol by distillation before use.2. This is less common under typical Kolbe-Schmitt conditions but can occur. Consider reducing the reaction time or CO₂ pressure.3. Avoid excessively high reaction temperatures. If high temperatures are necessary for conversion, optimize the reaction time to minimize product degradation.
Dark-colored or Tarry Product 1. Oxidation of the phenoxide or product.2. Side reactions due to impurities.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) before the introduction of CO₂.2. Purify the starting materials. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) with the use of activated carbon to remove colored impurities.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound and the formation of the main byproduct.

Byproduct_Formation cluster_start Starting Material cluster_activation Phenoxide Formation cluster_carboxylation Carboxylation (CO2) 2-Chlorophenol 2-Chlorophenol Sodium 2-Chlorophenoxide Sodium 2-Chlorophenoxide 2-Chlorophenol->Sodium 2-Chlorophenoxide + NaOH Desired Product This compound Sodium 2-Chlorophenoxide->Desired Product ortho-attack (Lower Temp) Byproduct 2-Chloro-4-hydroxybenzoic acid Sodium 2-Chlorophenoxide->Byproduct para-attack (Higher Temp)

Reaction pathway for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol provides a general procedure. Optimal conditions may vary and should be determined experimentally.

Materials:

  • 2-Chlorophenol

  • Sodium Hydroxide (pellets)

  • Carbon Dioxide (high purity)

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Activated Carbon

  • High-pressure autoclave with magnetic stirring

Procedure:

  • Preparation of Sodium 2-Chlorophenoxide:

    • In a round-bottom flask, dissolve sodium hydroxide in a minimal amount of water.

    • Slowly add an equimolar amount of 2-chlorophenol to the sodium hydroxide solution with stirring.

    • Carefully evaporate the water under reduced pressure to obtain a dry, free-flowing powder of sodium 2-chlorophenoxide. It is critical that the phenoxide is anhydrous for the reaction to proceed efficiently.

  • Carboxylation:

    • Transfer the anhydrous sodium 2-chlorophenoxide to a high-pressure autoclave.

    • Seal the autoclave and purge with nitrogen or argon to remove any residual air and moisture.

    • Heat the autoclave to 130-150°C with vigorous stirring.

    • Introduce carbon dioxide to a pressure of 80-100 atm.

    • Maintain these conditions for 4-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.

    • Dissolve the solid reaction mixture in hot water.

    • Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid to precipitate the crude product.

    • Filter the crude product and wash with cold water.

    • For further purification, recrystallize the crude product from an ethanol/water mixture. Decolorize with activated carbon if necessary.

    • Dry the purified product under vacuum.

Protocol 2: Analytical Method for Purity Assessment by HPLC

This method can be used to determine the purity of the final product and quantify the major byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in water

  • B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (at the initial gradient composition) to a concentration of approximately 1 mg/mL.

This method should provide good separation of this compound, 2-chloro-4-hydroxybenzoic acid, and unreacted 2-chlorophenol. Retention times will need to be confirmed with authentic standards.

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-hydroxybenzoic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common challenges encountered during this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

I. Foundational Principles: The Kolbe-Schmitt Reaction

The primary industrial route to synthesizing hydroxybenzoic acids, including this compound, is the Kolbe-Schmitt reaction.[1][2] This carboxylation reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[2] Understanding the mechanism is crucial for troubleshooting and optimization.

The reaction begins with the deprotonation of a phenol (in this case, 2-chlorophenol) by a strong base, typically an alkali hydroxide, to form the more reactive phenoxide ion.[2][3] This phenoxide then attacks the electrophilic carbon of CO2. Subsequent tautomerization and acidification yield the final hydroxybenzoic acid product.[4]

Kolbe_Schmitt_Mechanism 2-Chlorophenol 2-Chlorophenol Sodium 2-Chlorophenoxide Sodium 2-Chlorophenoxide 2-Chlorophenol->Sodium 2-Chlorophenoxide + NaOH Salicylate Intermediate Salicylate Intermediate Sodium 2-Chlorophenoxide->Salicylate Intermediate + CO2 (High T, P) This compound This compound Salicylate Intermediate->this compound + H+ (Acid Workup)

Caption: Generalized workflow of the Kolbe-Schmitt reaction for this compound synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially significant method is the Kolbe-Schmitt reaction, starting from 2-chlorophenol.[1][2] The process involves the reaction of the sodium or potassium salt of 2-chlorophenol with carbon dioxide under elevated temperature and pressure, followed by acidification.[1][5]

Q2: Why is my yield of this compound consistently low?

Low yields can stem from several factors:

  • Incomplete phenoxide formation: Insufficient base or the presence of water can lead to incomplete deprotonation of 2-chlorophenol, reducing the concentration of the reactive phenoxide species.[4]

  • Suboptimal reaction conditions: The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure.[1][5] Insufficient temperature or pressure will result in a sluggish reaction and low conversion.

  • Formation of isomers: While the ortho-isomer is generally favored, the formation of the para-isomer (4-chloro-2-hydroxybenzoic acid) can occur, particularly with the use of potassium hydroxide.[1][2]

  • Reversibility of the reaction: At excessively high temperatures, the reaction can be reversible, leading to the decarboxylation of the product.

Q3: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired this compound?

Regioselectivity in the Kolbe-Schmitt reaction is influenced by the choice of the alkali metal counter-ion.[4] Sodium and potassium ions play a crucial role in directing the carboxylation to the ortho position. The use of sodium hydroxide generally favors the formation of the ortho-isomer (salicylic acid derivatives).[1] Conversely, using potassium hydroxide can lead to the formation of the para-isomer.[2] To enhance the yield of the desired 6-chloro isomer, ensure the use of sodium hydroxide to form the sodium 2-chlorophenoxide.

Q4: What is the role of high pressure in the Kolbe-Schmitt reaction?

High pressure (typically 5-100 atm) is necessary to increase the concentration of carbon dioxide in the reaction mixture, driving the equilibrium towards the formation of the carboxylated product.[1][2] Since CO2 is a gas, elevated pressure ensures a sufficient amount is available to react with the phenoxide.

Q5: Are there alternative, milder methods for this synthesis?

While the Kolbe-Schmitt reaction is the industrial standard, other methods exist, though they may not be as economically viable on a large scale. These can include:

  • Carbonylation reactions: Palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene followed by hydrolysis has been shown to be an efficient route.[6]

  • Oxidation of corresponding aldehydes or toluenes: Oxidation of 2-chloro-6-methylbenzaldehyde or 2-chloro-6-methyltoluene can yield the desired carboxylic acid.[6][7] However, the synthesis of these starting materials adds extra steps.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: The reaction fails to initiate or proceeds very slowly.

Potential Cause Troubleshooting Step Scientific Rationale
Presence of Water Ensure all reactants, solvents, and glassware are thoroughly dried before use.[4]Water will react with the strong base, reducing its effectiveness in deprotonating the 2-chlorophenol to form the essential phenoxide intermediate.
Inactive Base Use a fresh, high-purity source of sodium hydroxide.Older or lower-purity NaOH may have absorbed atmospheric CO2 and moisture, reducing its basicity.
Insufficient Temperature Gradually increase the reaction temperature, monitoring for the initiation of the reaction. Typical temperatures range from 125-160°C.[1][5]The carboxylation step has a significant activation energy barrier that requires sufficient thermal energy to overcome.
Low CO2 Pressure Check for leaks in the pressure reactor and ensure the CO2 cylinder has adequate pressure.A sufficient partial pressure of CO2 is required to drive the electrophilic attack on the phenoxide ring.[2]

Issue 2: The final product is contaminated with unreacted 2-chlorophenol.

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Increase the reaction time or temperature within the optimal range.The reaction may not have reached completion, leaving unreacted starting material.
Insufficient CO2 Ensure a continuous supply of CO2 at the appropriate pressure throughout the reaction.A lack of CO2 will halt the carboxylation, leaving unreacted phenoxide which is protonated back to 2-chlorophenol during workup.
Inefficient Mixing Ensure vigorous stirring to maximize the contact between the solid phenoxide and gaseous CO2.Poor mixing can lead to localized depletion of CO2, resulting in incomplete conversion.

Issue 3: The isolated product is a mixture of ortho and para isomers.

Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Base Confirm the use of sodium hydroxide as the base.The sodium ion chelates with the phenoxide oxygen and the incoming carboxylate group, stabilizing the ortho transition state.[8] Potassium ions, being larger, do not facilitate this chelation as effectively, leading to a higher proportion of the thermodynamically more stable para product.[1][2]
High Reaction Temperature Operate at the lower end of the effective temperature range.Higher temperatures can favor the formation of the thermodynamically more stable para isomer.[1]

Issue 4: Difficulty in purifying the final product.

Potential Cause Troubleshooting Step Scientific Rationale
Presence of Colored Impurities Recrystallize the crude product from a suitable solvent system, such as water or a mixture of benzene and acetone.[9] The use of activated charcoal during recrystallization can help remove colored impurities.[10]Recrystallization is a powerful technique for purifying solid compounds by separating the desired product from soluble and insoluble impurities.
Incomplete Precipitation During the acid workup, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate and precipitate the carboxylic acid.[11]The sodium salt of the product is water-soluble. Acidification is necessary to convert it to the less soluble free acid form, allowing for its isolation by filtration.
Co-precipitation of Isomers If significant isomeric impurities are present, consider column chromatography for separation.[12]The different isomers will have slightly different polarities, allowing for their separation on a silica gel column.

IV. Experimental Protocols

A. Optimized Kolbe-Schmitt Synthesis of this compound

This protocol is a synthesis of best practices derived from established methodologies.[1][5]

Step 1: Formation of Sodium 2-Chlorophenoxide

  • In a high-pressure reactor, add 2-chlorophenol.

  • Under an inert atmosphere (e.g., nitrogen), add an equimolar amount of high-purity sodium hydroxide.

  • Heat the mixture to 160°C or above to dehydrate and form the anhydrous sodium 2-chlorophenoxide salt.[5] An excess of the phenol can be used to act as a solvent.[5]

Step 2: Carboxylation

  • Pressurize the reactor with carbon dioxide to 4.0-8.0 kgf/cm² (G).[5]

  • Maintain the temperature between 170-290°C and stir vigorously.[5]

  • Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC.

Step 3: Workup and Isolation

  • Cool the reaction mixture and cautiously vent the excess CO2.

  • Dissolve the solid reaction mass in hot water.[10]

  • Acidify the aqueous solution with a strong acid (e.g., concentrated HCl or H2SO4) to a pH of 2-3 to precipitate the crude this compound.[10][11]

  • Filter the precipitate, wash with cold water, and dry under vacuum.[7]

B. Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of boiling water or a suitable organic solvent mixture.[9]

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.

Purification_Workflow cluster_Purification Purification Protocol Crude_Product Crude this compound Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Charcoal_Treatment Add activated charcoal (optional) Dissolution->Charcoal_Treatment Hot_Filtration Hot filtration Charcoal_Treatment->Hot_Filtration Crystallization Cool to induce crystallization Hot_Filtration->Crystallization Isolation Filter and wash with cold solvent Crystallization->Isolation Drying Dry under vacuum Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Step-by-step workflow for the purification of this compound.

V. References

  • PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (2012). 2-chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • vibzz lab. (2022, August 15). o- chlorobenzoic acid (2- chlorobenzoic acid) : synthesis [Video]. YouTube. --INVALID-LINK--

  • BYJU'S. (n.d.). Kolbe's Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Pearson. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. Retrieved from --INVALID-LINK--

  • Testbook. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-Chloro-2-hydroxybenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Overcoming low yields in the synthesis of 2-(3-methylphenyl)benzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP1559705A1 - Process for production of hydroxybenzoic acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2025). Taguchi orthogonal optimization for the oxidative degradation of 2-chlorophenol using zero valent iron-activated persulfate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization Studies for 2-Chlorophenol Removal by Walnut Shell Activated Carbon (WAC) Using Taguchi's Experimental Design. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Taguchi orthogonal optimization for the oxidative degradation of 2-chlorophenol using zero valent iron-activated persulfate. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from --INVALID-LINK--

  • Molbase. (n.d.). 2-Chlorophenol CAS 95-57-8: Properties, Applications, Environmental Impact & Safety. Retrieved from --INVALID-LINK--

  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. --INVALID-LINK--

  • National Institutes of Health. (n.d.). 5-Chloro-2-hydroxybenzoic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chlorobenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-6-mercaptobenzoic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Alternative Starting Materials for the Synthesis of 2-Chloro-6-mercaptobenzoic Acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Chloro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-6-hydroxybenzoic acid. This document is designed for researchers, chemists, and process development professionals aiming to optimize this synthesis, focusing on improving yield and purity. We will delve into common experimental challenges, provide scientifically-grounded solutions, and offer a validated protocol based on established principles.

The primary route to this compound is the carboxylation of 2-chlorophenol via the Kolbe-Schmitt reaction . This process, while conceptually straightforward, involves a delicate interplay of reaction parameters where minor deviations can lead to significantly reduced yields, impure products, and challenging purifications. This guide is structured to help you navigate these complexities.

Part 1: Core Principles of the Kolbe-Schmitt Reaction

To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where the typically weak electrophile, carbon dioxide (CO₂), reacts with a highly activated nucleophile, a phenoxide anion.

The process involves two critical stages:

  • Phenoxide Formation: 2-chlorophenol is deprotonated by a strong base, typically sodium hydroxide (NaOH), to form sodium 2-chlorophenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the parent phenol.[1]

  • Electrophilic Attack (Carboxylation): The sodium 2-chlorophenoxide attacks CO₂. The regioselectivity of this step—the primary determinant of your final product distribution—is highly dependent on the reaction conditions. For the synthesis of this compound, ortho-carboxylation is desired. This is favored when using sodium phenoxide, as the sodium ion is believed to form a chelate complex with the incoming CO₂ and the phenoxide oxygen, directing the carboxylation to the sterically accessible ortho position (C6).[2][3]

Kolbe_Schmitt_Mechanism Start 2-Chlorophenol Phenoxide Sodium 2-Chlorophenoxide (Key Nucleophile) Start->Phenoxide + NaOH - H₂O Complex Transition State (Na⁺ Chelation Complex) Phenoxide->Complex + CO₂ (High P, T) CO2 Carbon Dioxide (CO₂) (Weak Electrophile) Intermediate Cyclohexadienone Intermediate Complex->Intermediate Electrophilic Attack Product_Salt Sodium 2-Chloro-6-hydroxybenzoate Intermediate->Product_Salt Tautomerization (Aromatization) Final_Product This compound Product_Salt->Final_Product + H⁺ (Acidification)

Key mechanistic steps in the Kolbe-Schmitt reaction.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is very low, and I recover a large amount of unreacted 2-chlorophenol. What are the likely causes?

Answer: This is a classic problem of incomplete conversion and points to issues in the critical carboxylation step. The causes can be traced to several factors:

  • Presence of Water: This is the most common culprit. The Kolbe-Schmitt reaction is notoriously sensitive to moisture.[4] Any water present in the reaction vessel, reagents, or solvent will consume the sodium 2-chlorophenoxide, converting it back to 2-chlorophenol upon workup, thereby halting the reaction.

    • Solution: Ensure all glassware is oven-dried. Use freshly opened, anhydrous reagents and solvents. If preparing the sodium 2-chlorophenoxide in situ, ensure that the water formed during the acid-base reaction is completely removed, typically by azeotropic distillation with a solvent like xylene, before introducing CO₂.[5]

  • Incomplete Phenoxide Formation: Insufficient base (NaOH) will leave unreacted 2-chlorophenol, which is not nucleophilic enough to react with CO₂.

    • Solution: Use at least a stoichiometric equivalent of high-purity NaOH. Ensure adequate mixing and time for the salt formation to complete before proceeding.

  • Insufficient CO₂ Pressure or Temperature: The carboxylation is an equilibrium process that requires high pressure to push it towards the product. Low pressure or temperature will result in low conversion.

    • Solution: The reaction typically requires CO₂ pressures of 5-100 atm and temperatures between 125-150°C.[3][6] Consult literature for the optimal conditions for your specific setup, but if yields are low, a stepwise increase in pressure and/or temperature is a logical troubleshooting step.

  • Poor Mixing: In a gas-solid phase reaction, efficient contact between the solid phenoxide and gaseous CO₂ is critical.

    • Solution: Use a high-pressure reactor with efficient mechanical stirring to ensure maximum interfacial contact.

Question 2: My product is a mixture of isomers. How can I improve the regioselectivity to favor this compound over 2-Chloro-4-hydroxybenzoic acid?

Answer: Achieving high regioselectivity is key to simplifying purification and maximizing the yield of the desired product. The ortho vs. para selectivity is primarily governed by thermodynamics and the choice of the counter-ion.

  • Cation Choice: The identity of the alkali metal cation is paramount. Sodium (Na⁺) ions strongly favor ortho-carboxylation due to the formation of a stable six-membered ring transition state involving the phenoxide oxygen, the sodium ion, and the CO₂ molecule.[2][4] Potassium (K⁺) ions, being larger and less effective at chelation, tend to favor the thermodynamically more stable para-isomer.[6]

    • Solution: Exclusively use sodium hydroxide (NaOH) to generate the phenoxide. Avoid potassium hydroxide (KOH) or other bases if ortho selectivity is the goal.

  • Temperature Control: At lower temperatures (around 120-150°C), the kinetically favored ortho product is dominant. At higher temperatures (>180-200°C), rearrangement to the more stable para product can occur.

    • Solution: Maintain a carefully controlled reaction temperature, generally not exceeding 150°C. This ensures that the kinetic ortho product is formed and does not isomerize.

Question 3: The reaction produces a dark, tarry substance, complicating purification and lowering the yield. What causes this and how can I prevent it?

Answer: Tar formation is indicative of side reactions and decomposition, often caused by excessive heat or the presence of oxygen.

  • Thermal Decomposition: At excessively high temperatures, phenols and their derivatives can undergo polymerization or decomposition, leading to complex, high-molecular-weight byproducts.

    • Solution: Implement precise temperature control. Ensure your reactor's heating mantle and thermocouple are calibrated. Avoid localized overheating ("hot spots") by using a suitable heat transfer medium (e.g., oil bath) and efficient stirring.

  • Oxidation: Phenoxides are highly susceptible to oxidation, especially at elevated temperatures. The presence of atmospheric oxygen can lead to the formation of colored, tarry byproducts.

    • Solution: Conduct the entire reaction under an inert atmosphere (e.g., Nitrogen or Argon). Before introducing CO₂, ensure the reactor is thoroughly purged of air.[5]

Question 4: I'm struggling with the final purification. What is the most effective way to isolate pure this compound?

Answer: Effective purification hinges on exploiting the chemical differences between the product, starting material, and byproducts.

  • Acidification: After the reaction, the product exists as a sodium salt. The reaction mixture should be cooled, vented, and dissolved in water. This aqueous solution is then carefully acidified (e.g., with HCl or H₂SO₄) to a pH of ~2-3.[7] This protonates the carboxylate salt, causing the less water-soluble this compound to precipitate. Unreacted 2-chlorophenol will remain largely dissolved or as an oil at this stage.

  • Filtration: The crude precipitated solid is collected by vacuum filtration and washed with cold water to remove inorganic salts.

  • Recrystallization: This is the most critical step for achieving high purity. The choice of solvent is key.

    • Solvent System: A common and effective method is recrystallization from hot water or a mixed solvent system like water-ethanol or benzene-acetone.[8] The goal is to find a solvent (or solvent pair) in which the product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

    • Procedure: Dissolve the crude solid in a minimum amount of the boiling solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly and undisturbed to form well-defined crystals. Cool further in an ice bath before collecting the pure crystals by filtration.

Part 3: Frequently Asked Questions (FAQs)

  • Q: Why are anhydrous conditions so critical?

    • A: Water reacts with the sodium phenoxide, the key nucleophile, converting it back to the unreactive phenol. This quenches the reaction and drastically reduces the yield.[4]

  • Q: What are the primary safety concerns?

    • A: This reaction involves high pressures and temperatures, requiring the use of a certified pressure reactor (autoclave) and a blast shield. Sodium hydroxide is highly corrosive. Handle all reagents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Q: Can I run this reaction at atmospheric pressure?

    • A: While some carboxylation of highly activated phenols can occur at atmospheric pressure, the yield for 2-chlorophenol would be negligible. High pressure is required to increase the concentration of CO₂ in the reaction medium and drive the equilibrium towards the carboxylated product.[3][4]

Part 4: Optimized Experimental Protocol

This protocol integrates best practices to maximize the yield and purity of this compound.

Materials:

  • 2-Chlorophenol (≥99% purity)

  • Sodium Hydroxide (pellets, ≥98% purity)

  • Xylene (anhydrous)

  • Carbon Dioxide (high purity, in a cylinder)

  • Hydrochloric Acid (concentrated)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • High-pressure stainless-steel autoclave (e.g., Parr reactor) with mechanical stirrer, gas inlet/outlet, pressure gauge, and thermocouple.

  • Heating mantle or oil bath.

  • Standard laboratory glassware (oven-dried).

  • Dean-Stark apparatus (optional, for azeotropic removal of water).

Procedure:

  • Preparation of Sodium 2-Chlorophenoxide (Anhydrous): a. In a round-bottom flask attached to a Dean-Stark trap and condenser, add 2-chlorophenol (e.g., 0.5 mol) and anhydrous xylene (~200 mL). b. Carefully add sodium hydroxide (0.5 mol) to the stirred solution. c. Heat the mixture to reflux. Water will be formed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected, ensuring the phenoxide is completely dry. d. Cool the resulting slurry under an inert atmosphere (N₂). Transfer this slurry to the high-pressure reactor. Alternatively, if a Dean-Stark trap is not used, the initial salt formation can be done in the reactor, followed by heating under vacuum to remove water before sealing and adding CO₂.

  • Carboxylation: a. Seal the autoclave and purge the system thoroughly with nitrogen gas, followed by low-pressure CO₂ (3-4 cycles) to remove all air.[5] b. Pressurize the reactor with CO₂ to the desired pressure (e.g., 60-80 atm). c. Begin stirring and heat the reactor to the target temperature (e.g., 140-150°C). The pressure will increase as the temperature rises; monitor and adjust as necessary. d. Maintain these conditions for 6-12 hours.

  • Workup and Isolation: a. Cool the reactor to room temperature. Carefully vent the excess CO₂ pressure. b. Open the reactor and add deionized water (~300 mL) to dissolve the solid product salt. The xylene will form a separate layer. c. Transfer the mixture to a separatory funnel and remove the organic (xylene) layer. d. Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl with vigorous stirring until the pH is ~2. A white precipitate of the crude product will form. e. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification (Recrystallization): a. Transfer the crude solid to a flask. Add a minimum amount of a 30:70 ethanol/water mixture and heat until the solid completely dissolves. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization. c. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

A logical workflow for troubleshooting the synthesis.

Part 5: Impact of Reaction Parameters on Yield & Selectivity

The following table summarizes the expected outcomes when varying key reaction parameters.

ParameterConditionExpected Impact on YieldExpected Impact on ortho-SelectivityRationale
Base NaOHHigh High Na⁺ chelation favors ortho attack.[4]
KOHPotentially HighLow Larger K⁺ ion favors the para isomer.[6]
Temperature 120-150°COptimal High Kinetically controlled ortho product is favored.
> 180°CDecreasedLow Isomerization to the thermodynamic para product and decomposition can occur.
Pressure < 20 atmLow N/AInsufficient CO₂ concentration to drive the reaction forward.
> 60 atmHigh High High CO₂ concentration favors product formation.[3]
Water AnhydrousHigh N/APreserves the nucleophilic phenoxide.[4]
PresentVery Low N/AQuenches the phenoxide, preventing carboxylation.

References

Technical Support Center: Synthesis of 6-Chlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chlorosalicylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its preparation. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve yield and purity, and confidently address any experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 6-chlorosalicylic acid?

A1: The primary methods for synthesizing 6-chlorosalicylic acid involve either direct chlorination of a precursor or synthesis from a pre-chlorinated starting material. A notable route starts from 2-chloro-6-fluorobenzoic acid, where the fluorine atom is displaced by a hydroxyl group under basic conditions. Another documented method involves the diazotization of 6-chloroanthranilic acid hydrochloride, followed by hydrolysis.[1][2] Direct chlorination of salicylic acid is generally not a preferred method for obtaining the 6-chloro isomer in high purity due to the directing effects of the hydroxyl and carboxyl groups, which favor chlorination at the 3 and 5 positions.[3][4]

Q2: What are the major side products I should be aware of when synthesizing 6-chlorosalicylic acid?

A2: The side product profile heavily depends on the synthetic route.

  • Isomeric Chlorosalicylic Acids: When starting from precursors that can lead to other isomers, you may find 3-chlorosalicylic acid, 5-chlorosalicylic acid, and 3,5-dichlorosalicylic acid as significant impurities.[3][4]

  • Starting Material Impurities: Incomplete reaction can lead to the presence of the starting material (e.g., 2-chloro-6-fluorobenzoic acid) in the final product.

  • Over-chlorination Products: If direct chlorination is attempted, or if harsh chlorinating conditions are used, dichlorinated and trichlorinated salicylic acids can be formed.[5][6]

  • Decomposition Products: At elevated temperatures, decarboxylation of salicylic acid derivatives can occur, leading to the formation of corresponding chlorophenols.

Q3: How can I monitor the progress of my reaction and identify side products?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product and byproducts. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[7] 1H NMR and 13C NMR spectroscopy are invaluable for structural elucidation of the final product and any isolated impurities.

Q4: What are the recommended purification methods for 6-chlorosalicylic acid?

A4: Recrystallization is a common and effective method for purifying 6-chlorosalicylic acid. Solvents such as toluene or mixtures of petroleum ether and toluene have been reported to be effective.[2] For more challenging separations of isomers or closely related impurities, column chromatography on silica gel can be employed.[2][8] Anion exchange chromatography has also been described for the purification of salicylic acids from complex mixtures.[8]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 6-chlorosalicylic acid and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of 6-Chlorosalicylic Acid 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of product. 4. Mechanical loss during workup.1. Monitor the reaction closely using TLC or HPLC. Extend the reaction time if the starting material is still present. 2. Optimize the reaction temperature. For the hydrolysis of 2-chloro-6-fluorobenzoic acid, ensure the temperature is maintained as per the protocol (e.g., 130°C in DMSO).[2] 3. Avoid excessive heating during the reaction and workup to prevent decarboxylation. 4. Ensure efficient extraction of the product from the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., diethyl ether) are recommended.[2]
Presence of Isomeric Impurities (e.g., 3-chloro, 5-chloro) 1. Non-regioselective reaction conditions. 2. Isomeric impurities in the starting material.1. If using a direct chlorination approach, carefully control the reaction conditions. The choice of chlorinating agent, solvent, and temperature can influence regioselectivity.[9][10] However, for 6-chlorosalicylic acid, starting with a pre-chlorinated precursor is generally more selective. 2. Analyze the purity of your starting materials by NMR, HPLC, or GC-MS before starting the reaction.
Formation of Dichlorinated or Polychlorinated Byproducts 1. Use of excess chlorinating agent. 2. Reaction temperature is too high.1. Use a stoichiometric amount of the chlorinating agent. If using a direct chlorination method, careful control of the molar equivalents is crucial. 2. Maintain the recommended reaction temperature. Higher temperatures can promote further chlorination.[5][6]
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization. 2. Ensure all solvents are thoroughly removed under reduced pressure before attempting crystallization. 3. Try different recrystallization solvents or solvent systems. Seeding with a small crystal of pure product can also induce crystallization.

Reaction Pathways and Side Reactions

The following diagram illustrates a common synthetic route to 6-chlorosalicylic acid and highlights the formation of potential side products.

G Synthesis of 6-Chlorosalicylic Acid and Potential Side Reactions cluster_impurities Potential Impurities in Final Product SM 2-Chloro-6-fluorobenzoic Acid Int Intermediate SM->Int NaOH, DMSO, 130°C SP1 Unreacted Starting Material SM->SP1 Incomplete Reaction Prod 6-Chlorosalicylic Acid Int->Prod Acidic Workup (HCl) SP3 Decarboxylation Product (3-Chlorophenol) Prod->SP3 Excessive Heat SP2 Other Isomers (e.g., from impure starting material)

Caption: Synthetic pathway to 6-chlorosalicylic acid and common side products.

Experimental Protocols

Protocol 1: Synthesis of 6-Chlorosalicylic Acid from 2-Chloro-6-fluorobenzoic Acid[2]

Materials:

  • 2-chloro-6-fluorobenzoic acid

  • Sodium hydroxide (NaOH)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-6-fluorobenzoic acid (1 equivalent) and sodium hydroxide (4 equivalents) in anhydrous DMSO.

  • Heat the reaction mixture to 130°C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Acidify the aqueous solution to pH 1 using 1M HCl.

  • Extract the aqueous phase four times with diethyl ether.

  • Combine the organic extracts and wash with water, followed by a saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from toluene to yield 6-chlorosalicylic acid as a white solid.

Protocol 2: General Procedure for Product Analysis by HPLC[7]

Objective: To determine the purity of the synthesized 6-chlorosalicylic acid and identify the presence of any side products.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reverse-phase column is typically suitable.

Mobile Phase:

  • A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The exact gradient will depend on the specific separation required.

Procedure:

  • Sample Preparation: Prepare a stock solution of the dried crude product in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare standards of the starting material and any suspected side products in a similar manner.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Detection: Monitor the elution of compounds using a UV detector at a wavelength where salicylic acid and its derivatives have strong absorbance (e.g., around 230 nm and 300 nm).

  • Analysis: Compare the retention times of the peaks in the sample chromatogram to those of the prepared standards to identify the product and impurities. The peak area can be used to estimate the relative purity of the product.

References

Technical Support Center: Purification of 2-Chloro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-hydroxybenzoic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting for common purification challenges. As Senior Application Scientists, we ground our advice in fundamental chemical principles to help you not only solve immediate issues but also to build a robust understanding of the purification process.

Section 1: Foundational Knowledge & Initial Assessment

Before attempting purification, a solid understanding of the target compound's properties is crucial. This knowledge informs solvent selection, potential side reactions, and appropriate analytical methods.

Key Physicochemical Properties

A summary of essential data for this compound is provided below.

PropertyValueSource(s)
Molecular Formula C₇H₅ClO₃[1]
Molecular Weight 172.56 g/mol [1]
Appearance White to off-white or pale yellow solid[2][3]
pKa Data not readily available, but expected to be an acidic compound due to the carboxylic acid group.
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, methanol, acetone, and ether.[4][5][6]
FAQ 1: My synthesized this compound appears discolored (yellow, brown, or pink). What are the likely causes and is it a purity issue?

Answer:

Discoloration is a common issue and almost always indicates the presence of impurities. The color can provide clues to the nature of the contaminant.

  • Causality:

    • Phenolic Oxidation: The hydroxyl group on the aromatic ring is susceptible to oxidation, especially when exposed to air, light, or trace metal impurities. This process can form highly colored quinone-type species.

    • Residual Starting Materials or Reagents: If the synthesis involves nitration steps followed by reduction, residual nitro compounds can impart a yellow color.[7] Similarly, incomplete reactions or side-products from syntheses like the Kolbe-Schmitt reaction (carboxylation of a phenoxide) can lead to colored by-products.[8][9]

    • Degradation: At elevated temperatures, substituted benzoic acids can undergo decarboxylation, which may lead to colored degradation products.[10]

  • Troubleshooting Steps:

    • Initial Check: Perform a simple Thin-Layer Chromatography (TLC) analysis to visualize the number of components. Spot your crude product alongside any available starting materials. This will quickly confirm if you have a mixture.

    • Decolorization: Often, these colored impurities are present in trace amounts and can be removed using activated charcoal during recrystallization.

    • Inert Atmosphere: During workup and purification, consider using an inert atmosphere (like nitrogen or argon) to minimize oxidation, especially if the process involves heating.

Section 2: Troubleshooting Recrystallization

Recrystallization is the most common and cost-effective method for purifying this compound. Success hinges on selecting the right solvent and using the proper technique.

Purification Decision Workflow

This diagram outlines the logical steps to approach the purification of your crude product.

G cluster_start Start: Crude Product cluster_assess Initial Assessment cluster_action Purification Steps cluster_end Finish: Pure Product start Crude 2-Chloro-6- hydroxybenzoic Acid assess_color Is the product colored? start->assess_color recrystallize Perform Recrystallization assess_color->recrystallize No decolorize Add Activated Charcoal during Recrystallization assess_color->decolorize Yes assess_purity Is it pure by TLC? chromatography Consider Column Chromatography assess_purity->chromatography No (Multiple Spots) end_product Pure Product (Verify by analysis) assess_purity->end_product Yes (Single Spot) recrystallize->assess_purity decolorize->assess_purity chromatography->end_product

Caption: Decision workflow for purifying this compound.

FAQ 2: I'm getting a very low yield after recrystallization. What am I doing wrong?

Answer:

Low yield is a frustrating problem often traced back to the choice of solvent or procedural missteps.

  • Causality:

    • Inappropriate Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, it will remain in the mother liquor upon cooling, drastically reducing the recovery of crystals.

    • Using Too Much Solvent: Adding an excessive volume of solvent will keep more of your product dissolved even after cooling, leading to a poor yield. The goal is to create a saturated or near-saturated solution at the solvent's boiling point.

    • Cooling Too Rapidly: Crash-cooling the solution (e.g., in an ice bath) can trap impurities within the crystal lattice and lead to the formation of very small crystals that are difficult to filter, resulting in product loss.

  • Troubleshooting Protocol: Optimized Recrystallization

    • Solvent Selection: Water is often a good first choice. For a less polar option, a toluene/ethanol or hexane/ethyl acetate mixture can be effective. Test small batches to find the optimal solvent or solvent system.

    • Dissolution: In a flask, add the minimum amount of boiling solvent to your crude solid needed to fully dissolve it. Add the solvent in small portions, allowing the solution to return to a boil between additions.

    • Hot Filtration (if needed): If you observe insoluble impurities (or after using charcoal), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

    • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal precipitation.

    • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all residual solvent.

FAQ 3: My product is still colored even after recrystallization. How do I get a white solid?

Answer:

If standard recrystallization doesn't remove the color, the impurities are likely soluble in the solvent and co-crystallize with your product. This requires an additional step.

  • Causality: The colored impurities are often large, conjugated organic molecules that have similar solubility profiles to your product.

  • Solution: Use activated charcoal. The porous structure of activated charcoal provides a large surface area for adsorbing these high-molecular-weight colored impurities.

  • Protocol: Recrystallization with Activated Charcoal

    • Dissolve your crude product in the minimum amount of hot solvent, as described previously.

    • Remove the flask from the heat source. This is a critical safety step to prevent bumping when the charcoal is added.

    • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

    • Gently swirl the mixture and bring it back to a boil for a few minutes.

    • Perform a hot gravity filtration through fluted filter paper to remove the charcoal. The filtrate should be colorless.

    • Proceed with the slow cooling and crystallization steps as outlined in the previous FAQ.

Section 3: Addressing Persistent Impurities
FAQ 4: TLC analysis shows an impurity with a very similar Rf value to my product. Recrystallization isn't separating them. What's next?

Answer:

When impurities have very similar polarity and solubility to the desired compound, recrystallization may fail. In these cases, a more powerful technique like column chromatography is necessary.[11]

  • Causality: The impurity is likely a positional isomer (e.g., 2-Chloro-3-hydroxybenzoic acid or 2-Chloro-5-hydroxybenzoic acid) or a closely related analogue formed during synthesis.[12][13] These isomers often have nearly identical physical properties, making separation by simple crystallization difficult.

  • Troubleshooting Approach: Column Chromatography

    • Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[14] Compounds with higher polarity will interact more strongly with the polar silica gel and move down the column more slowly.

    • Stationary Phase: Silica gel is the standard choice for polar compounds like substituted benzoic acids.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is typically used. A small amount of acetic or formic acid is often added to the eluent to keep the carboxylic acid protonated and prevent "tailing" or streaking on the column, which improves separation.[11]

    • Workflow:

      • Determine the optimal eluent system using TLC. Aim for an Rf value of ~0.3 for your desired compound.

      • Pack a column with silica gel.

      • Dissolve the impure product in a minimal amount of solvent and load it onto the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Analyze the collected fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Principle of Chromatographic Separation

This diagram illustrates how column chromatography separates the target compound from a more polar and a less polar impurity.

G cluster_column Column Chromatography cluster_impurities Compound Elution Order column Start: Mixture Loaded Elution in Progress Separation Complete column:f0->column:f1 Add Eluent column:f1->column:f2 Continue Elution imp_less_polar Less Polar Impurity (Elutes First) column:f2->imp_less_polar Fraction 1 product This compound (Target Compound) column:f2->product Fraction 2 imp_more_polar More Polar Impurity (Elutes Last) column:f2->imp_more_polar Fraction 3

Caption: Separation of compounds by column chromatography based on polarity.

Section 4: Purity Confirmation
FAQ 5: How can I be certain my final product is pure?

Answer:

Visual appearance (white crystalline solid) and a sharp melting point are good indicators, but instrumental analysis is required for confirmation.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value.

  • Chromatography (Definitive):

    • TLC: A single spot on a TLC plate developed in multiple solvent systems is strong evidence of purity.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A single sharp peak in the chromatogram indicates a pure compound. This technique can also be used to quantify purity (e.g., >99.5%).[15]

  • Spectroscopy:

    • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy provides structural confirmation. The spectrum should show the expected peaks with the correct integrations and chemical shifts, and an absence of signals corresponding to impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[16]

References

Technical Support Center: Troubleshooting NMR Spectral Analysis of 2-Chloro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR spectral analysis of 2-Chloro-6-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to confidently troubleshoot common issues encountered during your experiments.

This resource is structured as a series of frequently asked questions (FAQs) that directly address specific challenges in the NMR analysis of this compound. We will delve into the interpretation of both ¹H and ¹³C NMR spectra, tackle common experimental artifacts, and provide validated protocols to ensure the integrity of your results.

Predicted Spectral Analysis of this compound

Before we dive into troubleshooting, it is crucial to have a solid understanding of the expected NMR spectrum for this compound. The following tables outline the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for the aromatic protons and carbons. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[1][2]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.9 - 7.1Doublet (d)Jortho ≈ 7-9 Hz
H-4~7.2 - 7.4Triplet (t)Jortho ≈ 7-9 Hz
H-5~6.8 - 7.0Doublet (d)Jortho ≈ 7-9 Hz
-OHVariable, broad singletBroad Singlet (br s)N/A
-COOH> 10, broad singletBroad Singlet (br s)N/A

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~110 - 115
C-2~135 - 140
C-3~120 - 125
C-4~130 - 135
C-5~115 - 120
C-6~155 - 160
C=O~170 - 175

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the NMR analysis of this compound. Each question is followed by a detailed explanation of the potential causes and step-by-step guidance on how to resolve the issue.

Q1: Why are the hydroxyl (-OH) and carboxylic acid (-COOH) proton signals very broad or not visible in my ¹H NMR spectrum?

A1: The disappearance or significant broadening of the hydroxyl and carboxylic acid proton signals is a common phenomenon related to chemical exchange with residual water or the deuterated solvent itself.[3][4]

  • Causality: Protons on heteroatoms like oxygen are "exchangeable." In the presence of even trace amounts of water (H₂O or D₂O) in the NMR solvent, these protons can rapidly exchange. If the exchange rate is on the same timescale as the NMR experiment, the signal broadens significantly, sometimes to the point of becoming indistinguishable from the baseline.[3][4] In solvents like D₂O or methanol-d₄, the protons will be completely replaced by deuterium, causing the signal to disappear entirely.[4]

  • Troubleshooting Protocol:

    • Solvent Choice: For observing exchangeable protons, using a non-protic, aprotic solvent like DMSO-d₆ is highly recommended. DMSO-d₆ forms hydrogen bonds with the -OH and -COOH protons, slowing down the exchange rate and resulting in sharper, more defined peaks.[3]

    • D₂O Shake: To confirm that a broad peak corresponds to an exchangeable proton, add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. The signal for the -OH and -COOH protons should disappear.

    • Temperature Variation: Lowering the temperature of the NMR experiment can sometimes slow down the exchange rate enough to sharpen the signals. Conversely, increasing the temperature can also sometimes sharpen exchangeable proton signals.

Q2: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to interpret. What can I do?

A2: Overlapping aromatic signals can make it challenging to determine coupling patterns and assign specific protons. This can be addressed by changing the solvent or using a higher field NMR instrument.

  • Causality: The chemical shift of a proton is influenced by its local electronic environment. Different solvents can induce changes in the electronic environment of the molecule, leading to a dispersion of the signals. This is known as the "aromatic solvent-induced shift" (ASIS).

  • Troubleshooting Workflow:

    workflow start Overlapping Aromatic Signals solvent Change NMR Solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) start->solvent higher_field Utilize a Higher Field NMR Spectrometer (e.g., 600 MHz or higher) solvent->higher_field If still unresolved end Resolved and Assigned Spectrum solvent->end If resolved two_d Perform 2D NMR Experiments (COSY, HSQC) higher_field->two_d For definitive assignment two_d->end

    Caption: Workflow for resolving overlapping NMR signals.

    • Change of Solvent: If you initially used a solvent like CDCl₃, try re-running the sample in an aromatic solvent like benzene-d₆ or a more polar aprotic solvent like acetone-d₆. These solvents can induce different chemical shifts for the aromatic protons, potentially resolving the overlap.

    • Higher Field Strength: A higher magnetic field strength will increase the dispersion of the signals, making them easier to distinguish. If available, use a higher frequency spectrometer (e.g., 600 MHz instead of 400 MHz).

    • 2D NMR Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C spectra.

Q3: My baseline is noisy and the peaks are broad. How can I improve the spectral quality?

A3: A poor signal-to-noise ratio and broad peaks can stem from several factors, including sample preparation and instrument settings.

  • Causality and Solutions:

Potential CauseExplanationRecommended Action
Poor Shimming The magnetic field around the sample is not homogenous, leading to peak broadening for all signals.[5]Re-shim the instrument. If you are unfamiliar with this process, seek assistance from the instrument manager.
Low Sample Concentration Insufficient sample results in a weak signal that is difficult to distinguish from the baseline noise.Increase the concentration of your sample. For a typical 400 MHz spectrometer, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is a good starting point.
Particulate Matter Undissolved solids in the NMR tube can disrupt the magnetic field homogeneity.[5]Filter your sample through a small plug of glass wool or a syringe filter into a clean NMR tube.
Paramagnetic Impurities The presence of paramagnetic metal ions can cause significant line broadening.Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica or celite may help.
Q4: The integration of my aromatic signals does not match the expected 1:1:1 ratio. What could be the reason?

A4: Inaccurate integration can be due to poor phasing, baseline correction, or signal overlap.

  • Troubleshooting Protocol:

    • Phasing and Baseline Correction: Carefully re-process your spectrum. Ensure that the phase is corrected properly for all peaks and that the baseline is flat across the entire spectrum. Automated phasing and baseline correction algorithms may not always be perfect, so manual adjustment is often necessary.

    • Integration of Overlapping Peaks: If the signals are partially overlapping, integrate the entire multiplet and see if the total integration corresponds to the expected number of protons (in this case, 3).

    • Check for Impurities: An unexpected integration value could indicate the presence of an impurity with signals in the aromatic region. Compare your spectrum to that of the starting materials and solvents to identify any potential contaminants.

In-depth Experimental Protocols

To ensure the highest quality data, follow these detailed protocols for sample preparation and data acquisition.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Solvent Selection: Add ~0.7 mL of high-purity deuterated solvent (DMSO-d₆ is recommended for this compound) to the sample vial.

  • Dissolution: Gently sonicate the vial for 1-2 minutes to ensure complete dissolution.

  • Filtering: If any particulate matter is visible, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Standard ¹H NMR Data Acquisition (400 MHz)
  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Reference the spectrum to the residual solvent peak (DMSO-d₅ at 2.50 ppm).

Logical Relationships in NMR Troubleshooting

The following diagram illustrates the interconnected nature of common NMR problems and their solutions.

Caption: Interrelationship of common NMR issues, causes, and solutions.

References

Preventing byproduct formation in 2-Chloro-6-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction

The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, is most commonly achieved through the Kolbe-Schmitt reaction of 2-chlorophenol. This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under elevated temperature and pressure. While seemingly straightforward, the reaction's regioselectivity and the potential for side reactions present significant challenges. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.

Core Reaction Troubleshooting

The primary challenges in the synthesis of this compound revolve around controlling the regioselectivity of the carboxylation and preventing unwanted side reactions.

FAQ 1: My reaction is producing a significant amount of the isomeric byproduct, 2-Chloro-4-hydroxybenzoic acid. How can I improve the selectivity for the desired 2,6-isomer?

This is the most common issue encountered in this synthesis. The formation of the 4-hydroxy isomer is a competing reaction pathway. Here’s how to address it:

Underlying Cause: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the nature of the alkali metal cation used to form the phenoxide.[1] Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides often lead to a higher proportion of the para-isomer.[2] This is attributed to the chelation of the sodium ion between the phenoxide oxygen and the incoming carbon dioxide, which directs the electrophile to the ortho position.

Troubleshooting Steps:

  • Choice of Base: Ensure you are using sodium hydroxide to generate the sodium 2-chlorophenoxide. The use of potassium hydroxide will significantly increase the yield of the undesired 2-Chloro-4-hydroxybenzoic acid.[3]

  • Temperature Control: Lower reaction temperatures generally favor the formation of the ortho product (salicylic acid derivatives).[1] High temperatures can lead to the isomerization of the initially formed ortho product to the more thermodynamically stable para isomer. It is recommended to maintain the reaction temperature in the range of 120-150°C.

  • Pressure Optimization: Adequate carbon dioxide pressure is crucial for efficient carboxylation. A pressure of 5-10 atm is typically recommended.[4] Insufficient pressure can lead to incomplete carboxylation and a higher proportion of unreacted starting material.

Experimental Protocol for Enhanced Ortho-Selectivity:

  • In a suitable high-pressure reactor, dissolve 2-chlorophenol in a minimal amount of a high-boiling inert solvent (e.g., toluene or xylene).

  • Add one equivalent of solid sodium hydroxide and heat the mixture to azeotropically remove water. The formation of a dry sodium 2-chlorophenoxide salt is critical.

  • Pressurize the reactor with carbon dioxide to 5-7 atm.

  • Heat the reaction mixture to 125-135°C and maintain for 4-6 hours with vigorous stirring.

  • Cool the reactor, vent the CO2, and proceed with the workup.

FAQ 2: My final product is contaminated with unreacted 2-chlorophenol. How can I drive the reaction to completion and remove the starting material?

Incomplete conversion is another frequent problem that complicates purification.

Underlying Cause: This can be due to several factors including insufficient reaction time, inadequate mixing, or deactivation of the phenoxide. The presence of water can also inhibit the reaction.[5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: As mentioned, the sodium phenoxide must be dry. Any residual water will react with the phenoxide and reduce its nucleophilicity.

  • Reaction Time and Temperature: If conversion is low, consider increasing the reaction time. Monitor the reaction progress by taking aliquots (if your reactor setup allows) and analyzing them by TLC or HPLC. A slight increase in temperature (within the optimal range of 120-150°C) can also improve the reaction rate.

  • Efficient Stirring: The reaction between the solid sodium 2-chlorophenoxide and gaseous carbon dioxide is heterogeneous. Efficient stirring is essential to ensure good mass transfer.

  • Purification Strategy: Unreacted 2-chlorophenol can be removed during the workup. After acidification of the reaction mixture, 2-chlorophenol is more soluble in organic solvents than the product. A wash with a non-polar organic solvent like hexanes or dichloromethane before product extraction can help remove a significant portion of the starting material.

FAQ 3: I am observing the formation of a byproduct that I suspect is a dichlorinated species. Is this common and how can I prevent it?

The formation of dichlorinated byproducts is less common but can occur under certain conditions.

Underlying Cause: Dichlorination can happen if there are reactive chlorine sources present or if disproportionation reactions occur at high temperatures. The exact mechanism can be complex and may depend on the specific impurities in the starting materials.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the 2-chlorophenol used is of high purity and free from dichlorinated phenols.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) before introducing carbon dioxide to minimize oxidative side reactions.

  • Temperature Control: Avoid excessive temperatures, as this can promote side reactions.

FAQ 4: My yield is low, and I suspect decarboxylation of the product is occurring. How can I minimize this?

Decarboxylation is the reverse of the desired reaction and can significantly reduce the yield.

Underlying Cause: Salicylic acid and its derivatives can undergo decarboxylation at elevated temperatures to revert to the corresponding phenol.[6][7] This process is often catalyzed by trace amounts of acid or water.[8]

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor. Do not exceed the recommended reaction temperature.

  • Minimize Reaction Time: While a sufficient reaction time is needed for complete conversion, excessively long reaction times at elevated temperatures will favor decarboxylation. Optimize the reaction time by monitoring its progress.

  • Rapid Workup: Once the reaction is complete, cool the mixture promptly and proceed with the acidification and extraction to isolate the product from the high-temperature environment.

Purification Troubleshooting

Effective purification is key to obtaining high-purity this compound.

FAQ 5: I am having difficulty separating the desired 2,6-isomer from the 2,4-isomer by recrystallization. What solvent system should I use?

The similar polarity of the two isomers makes their separation challenging.

Underlying Cause: Both isomers are polar molecules with a carboxylic acid and a hydroxyl group, leading to similar solubilities in many common solvents.

Troubleshooting Steps:

  • Solvent Screening: A systematic solvent screening is recommended. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at their boiling points.[9]

  • Recommended Solvent Systems:

    • Toluene/Heptane: Toluene is a good solvent for both isomers when hot. The desired 2,6-isomer is often less soluble upon cooling. Slow cooling and the gradual addition of a non-polar co-solvent like heptane can induce selective crystallization.

    • Water/Ethanol: A mixture of water and ethanol can also be effective. The product is more soluble in ethanol, and the addition of water can reduce the solubility and promote crystallization. The optimal ratio will need to be determined empirically.

  • Fractional Crystallization: If a single recrystallization is insufficient, fractional crystallization may be necessary. This involves a series of recrystallization steps, where the mother liquor from each step is concentrated and recrystallized to recover more of the less soluble isomer.

Experimental Protocol for Recrystallization:

  • Dissolve the crude product in a minimal amount of boiling toluene.

  • If the solution is colored, add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, add heptane dropwise until the solution becomes slightly turbid.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold toluene/heptane mixture.

  • Dry the crystals under vacuum.

Data and Diagrams

Table 1: Key Reaction Parameters and Their Impact on Product Distribution

ParameterRecommended RangeImpact on 2,6-Isomer (Desired)Impact on 2,4-Isomer (Byproduct)Impact on Decarboxylation
Base Sodium HydroxideFavoredSuppressed-
Temperature 120-150°COptimal formationFormation increases at higher temperaturesIncreases significantly >150°C
CO2 Pressure 5-10 atmHigh yield--
Reaction Time 4-8 hoursIncreases with timeCan increase with prolonged timeIncreases with prolonged time

Diagram 1: Key Steps in the Synthesis and Potential Byproduct Formation

G cluster_0 Reaction Pathway cluster_1 Byproduct Formation 2-Chlorophenol 2-Chlorophenol Sodium 2-Chlorophenoxide Sodium 2-Chlorophenoxide 2-Chlorophenol->Sodium 2-Chlorophenoxide + NaOH - H2O Desired Product This compound Sodium 2-Chlorophenoxide->Desired Product + CO2 (ortho-carboxylation) (120-150°C, 5-10 atm) Isomeric Byproduct 2-Chloro-4-hydroxybenzoic acid Sodium 2-Chlorophenoxide->Isomeric Byproduct + CO2 (para-carboxylation) (favored by KOH or high temp.) Decarboxylation Product 2-Chlorophenol (reverted) Desired Product->Decarboxylation Product - CO2 (high temp.)

Caption: Reaction scheme for this compound synthesis and major byproduct pathways.

Diagram 2: Troubleshooting Workflow for Low Yield or Purity

G Start Start Problem Low Yield or Purity Start->Problem Check_Isomer High 2,4-Isomer Content? Problem->Check_Isomer Check_SM High Unreacted 2-Chlorophenol? Check_Isomer->Check_SM No Solution_Isomer Use NaOH, lower temp. (120-150°C) Check_Isomer->Solution_Isomer Yes Check_Decarb Evidence of Decarboxylation? Check_SM->Check_Decarb No Solution_SM Ensure anhydrous conditions, increase reaction time/temp, improve stirring Check_SM->Solution_SM Yes Solution_Decarb Strictly control temp. (<150°C), minimize reaction time Check_Decarb->Solution_Decarb Yes Purification Optimize Recrystallization (e.g., Toluene/Heptane) Check_Decarb->Purification No Solution_Isomer->Purification Solution_SM->Purification Solution_Decarb->Purification End High Purity Product Purification->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Analysis of Acidity: 2-Chloro-6-hydroxybenzoic Acid vs. Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of how molecular structure dictates chemical properties is paramount. Acidity, quantified by the acid dissociation constant (pKa), is a fundamental property that influences a molecule's reactivity, solubility, and biological interactions. This guide provides an in-depth comparison of the acidity of 2-Chloro-6-hydroxybenzoic acid (also known as 6-chlorosalicylic acid) and its parent compound, salicylic acid.

This analysis moves beyond a simple statement of pKa values to explore the underlying electronic and steric effects responsible for the observed differences. Furthermore, we provide a comprehensive, field-proven experimental protocol for the potentiometric determination of pKa, empowering researchers to validate these and other values in their own laboratories.

At a Glance: Acidity Comparison

The acidity of these two compounds is primarily governed by the stability of their conjugate bases (carboxylates). The presence and position of substituents on the benzene ring play a critical role in modulating this stability.

CompoundStructurepKa (in water at 25°C)Relative Acidity
Salicylic Acid2.97[1]Stronger than benzoic acid
This compoundExpected to be < 2.97 ¹Expected to be stronger than salicylic acid

¹While a precise, publicly available experimental pKa value for this compound is not readily found in common databases, its acidity is anticipated to be greater than that of salicylic acid due to the combined influence of the ortho effect and the electronic properties of the chlorine substituent. This is further elaborated in the mechanistic discussion below.

The "Ortho Effect": A Key Determinant of Acidity

All benzoic acids substituted at the ortho (C2) position are stronger acids than benzoic acid itself, a phenomenon known as the "ortho effect."[2] This is attributed to steric hindrance. The ortho substituent forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring.[2] This disruption in coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity.[2]

Salicylic acid, with its hydroxyl group at the C2 position, exemplifies this principle, being significantly more acidic than benzoic acid (pKa ≈ 4.20) and its meta and para isomers.[1]

Mechanistic Insights into Acidity Differences

The enhanced acidity of this compound compared to salicylic acid can be attributed to the powerful electron-withdrawing nature of the chlorine atom.

Factors influencing the stability of the conjugate bases.
  • Inductive Effect: Chlorine is a highly electronegative atom. When substituted onto the benzene ring, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group of the conjugate base. By delocalizing the negative charge, the inductive effect significantly stabilizes the anion, making the parent acid more likely to donate its proton, thus increasing its acidity.[3] For chloro-substituted benzoic acids, the ortho isomer is generally the most acidic due to the proximity of the electron-withdrawing group to the carboxylic acid.[4]

  • Intramolecular Hydrogen Bonding: In both salicylate and 6-chlorosalicylate anions, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the adjacent carboxylate group. This interaction helps to stabilize the negative charge on the carboxylate, contributing to the enhanced acidity of salicylic acid compared to benzoic acid. This stabilizing factor is present in both molecules being compared.

Experimental Protocol: pKa Determination via Potentiometric Titration

To empirically validate and determine pKa values, potentiometric titration remains a robust and highly accurate method.[5] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa is the pH at the half-equivalence point.

Potentiometric_Titration_Workflow A 1. Calibrate pH Meter (pH 4, 7, 10 buffers) B 2. Prepare Analyte Dissolve acid in suitable solvent (e.g., Ethanol/Water) to ~0.01 M A->B C 3. Prepare Titrant Standardize ~0.1 M NaOH solution B->C D 4. Set Up Titration Place analyte on stir plate, immerse calibrated pH electrode C->D E 5. Perform Titration Add NaOH in small increments, record pH after each addition D->E F 6. Identify Equivalence Point Plot pH vs. Volume NaOH. Find inflection point (max of 1st derivative) E->F G 7. Determine pKa Find volume at half-equivalence point. The pH at this volume is the pKa F->G

Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology

Instrumentation and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.01, 7.00, 10.01)

  • Magnetic stirrer and stir bar

  • 50 mL burette, Class A

  • Beakers and volumetric flasks

  • Analytical balance

  • Acid sample (e.g., Salicylic Acid)

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution, carbonate-free

  • Ethanol (reagent grade)

  • Deionized water

Procedure:

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffers of pH 4.01, 7.00, and 10.01.

  • Analyte Preparation: Accurately weigh approximately 0.28 g of salicylic acid and transfer it to a 250 mL beaker. Add 10 mL of ethanol to dissolve the solid completely. Once dissolved, add 90 mL of deionized water and a magnetic stir bar.

  • Titration Setup: Place the beaker on the magnetic stirrer and begin gentle stirring. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

  • Initial Reading: Record the initial pH of the acid solution before any titrant is added.

  • Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

  • Approaching the Equivalence Point: As the pH begins to change more rapidly, reduce the increment size to 0.2 mL or even 0.1 mL to precisely capture the inflection point of the titration curve.

  • Post-Equivalence: Once the pH jump of the equivalence point is passed, continue adding titrant in larger increments (e.g., 1.0 mL) for another 5-10 mL to complete the curve.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume; the peak of this plot is the equivalence point volume.

    • Divide the equivalence point volume by two to find the half-equivalence point volume.

    • Locate the pH on your original titration curve that corresponds to the half-equivalence point volume. This pH value is the experimental pKa of the acid.

Conclusion

References

Comparing the reactivity of 2-Chloro-6-hydroxybenzoic acid and 2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-Chloro-6-hydroxybenzoic Acid and 2-Chlorobenzoic Acid

Prepared by: A Senior Application Scientist

Introduction: The Subtle Influence of an Ortho-Hydroxyl Group

In the landscape of aromatic carboxylic acids, substituent effects play a paramount role in dictating chemical behavior. This guide provides a comparative analysis of 2-chlorobenzoic acid and its hydroxylated analogue, this compound. While structurally similar, the introduction of a hydroxyl group ortho to both the carboxylic acid and the chlorine atom dramatically alters the molecule's electronic and steric landscape.

This analysis is designed for researchers and professionals in drug development and organic synthesis. We will move beyond a simple recitation of properties to explore the causal relationships between structure and reactivity, supported by established mechanisms and detailed experimental protocols. Our objective is to provide a practical and insightful framework for predicting and manipulating the chemical behavior of these important synthetic intermediates.

Part 1: Physicochemical Properties - The Foundational Differences

A molecule's inherent properties are the first indicators of its potential reactivity. The primary distinction between our two subjects lies in the potential for intramolecular hydrogen bonding in this compound.

The proximity of the hydroxyl and carboxylic acid groups allows for the formation of a stable six-membered ring via a hydrogen bond between the phenolic hydrogen and the carbonyl oxygen, or more significantly, between the hydroxyl oxygen and the carboxylic acid hydrogen. This interaction is analogous to that seen in salicylic acid and has profound consequences.[1][2]

Property2-Chlorobenzoic AcidThis compoundRationale for Difference
Molar Mass 156.57 g/mol [3]172.56 g/mol [4]Addition of an oxygen atom.
Melting Point 142 °C[3]Varies (often higher due to H-bonding)Intramolecular hydrogen bonding in this compound can influence crystal packing.
pKa 2.89[3]~1-2 (estimated)The ortho-hydroxyl group, through intramolecular hydrogen bonding, stabilizes the carboxylate anion, significantly increasing acidity compared to both benzoic acid and 2-chlorobenzoic acid. This is a classic example of the "ortho effect".[5]
Structure
alt text
alt text
Core structural difference is the -OH group at the C6 position.

Table 1: Comparison of Physicochemical Properties.

Part 2: A Tale of Two Reactivities - Intramolecular Forces at Play

The presence of the ortho-hydroxyl group creates distinct reactivity profiles for the carboxylic acid function, the aromatic ring, and the C-Cl bond.

G cluster_0 This compound cluster_1 Reactivity Consequences Structure1 Structure with -OH group H_Bond Intramolecular H-Bond Structure1->H_Bond Forms stable 6-membered ring Steric_Hindrance Steric Hindrance at -COOH H_Bond->Steric_Hindrance Shields carbonyl carbon Acidity Increased Acidity of -COOH H_Bond->Acidity Stabilizes conjugate base SNAr_Deactivation Ring Deactivation for SNAr H_Bond->SNAr_Deactivation Increases electron density esterification_workflow Fischer-Speier Esterification Workflow start Combine Carboxylic Acid (1.0 eq) & Methanol (10 eq, solvent) catalyst Add conc. H₂SO₄ (0.1 eq) dropwise at 0°C start->catalyst reflux Reflux mixture for 4 hours catalyst->reflux workup Cool, quench with NaHCO₃(aq), extract with Ethyl Acetate reflux->workup isolate Dry organic layer (Na₂SO₄), concentrate in vacuo workup->isolate product Purify via column chromatography to yield Methyl Ester isolate->product snar_mechanism SNAr Mechanism: Addition-Elimination cluster_0 This compound A Aryl Halide + Nucleophile B Step 1: Addition (Rate-Determining) A->B Attack at C-Cl C Meisenheimer Complex (Resonance-Stabilized Anion) B->C D Step 2: Elimination (Fast) C->D E Product + Halide D->E Restores Aromaticity R1 -OH group donates e⁻ density via resonance R2 Destabilizes the negative charge of the Meisenheimer complex R3 Increases activation energy, slowing the reaction

References

A Comparative Guide to the Biological Activity of 2-Chloro-6-hydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-6-hydroxybenzoic Acid and its Analogs

This compound, a derivative of salicylic acid (2-hydroxybenzoic acid), belongs to a class of compounds that has long been a cornerstone in pharmacology. The parent molecule, salicylic acid, is renowned for its anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The introduction of a chlorine atom at the C2 position and a hydroxyl group at the C6 position of the benzoic acid scaffold can significantly modulate the molecule's electronic and steric properties, thereby influencing its biological activity.

This guide will delve into the antimicrobial and anti-inflammatory activities of analogs of this compound, drawing comparisons from closely related substituted benzoic and salicylic acids. Understanding the impact of various functional groups on the biological efficacy of this scaffold is crucial for the rational design of novel therapeutic agents with enhanced potency and selectivity.

Comparative Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives is well-documented, with activity influenced by the type and position of substituents on the aromatic ring.[1][2] While direct comparative studies on a series of this compound analogs are limited, data from chlorinated salicylic acid derivatives offer valuable insights.

A study on the antibacterial properties of salicylic acid and its derivatives against viscose fabric revealed the following order of reactivity: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid.[3] This suggests that the position and nature of the halogen substituent are critical determinants of antibacterial efficacy. Another study reported the minimum inhibitory concentration (MIC) of 4-chlorosalicylic acid against E. coli to be 250 µg/mL.[4]

Furthermore, research on 2-chlorobenzoic acid derivatives has shown that Schiff's bases of this compound were more potent antimicrobial agents than its esters, with one derivative demonstrating comparable activity to the standard drug norfloxacin against Escherichia coli.[5]

Table 1: Comparative Antibacterial Activity of Salicylic Acid Analogs

CompoundRelative Antibacterial ReactivityMIC against E. coli (µg/mL)
5-bromosalicylic acid++++Not Reported
Salicylic acid+++Not Reported
5-chlorosalicylic acid++Not Reported
4-chlorosalicylic acid+250[4]

(Data synthesized from multiple sources for comparative illustration)

The general trend observed is that electron-withdrawing groups, such as halogens, can enhance antimicrobial activity. The lipophilicity and steric factors introduced by different substituents also play a crucial role in the interaction with microbial targets.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid and its derivatives are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators.[6] This is often achieved through the inhibition of COX enzymes and the modulation of inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.[7]

A novel derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has demonstrated superior suppression of NF-κB expression in the kidneys and lungs of lipopolysaccharide (LPS)-induced septic mice compared to acetylsalicylic acid (ASA).[7] This highlights the potential for developing more potent anti-inflammatory agents by modifying the salicylic acid backbone. Vanillic acid, another benzoic acid derivative, has also been shown to inhibit inflammatory mediators by suppressing NF-κB activation.[8]

Table 2: Comparative Anti-inflammatory Activity of Salicylic Acid Analogs

CompoundKey Anti-inflammatory MechanismRelative Potency (vs. ASA)
Acetylsalicylic Acid (ASA)COX inhibition, NF-κB inhibitionBaseline
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidSuperior NF-κB suppressionHigher
Vanillic AcidNF-κB suppression, COX-2 and NO production inhibitionNot directly compared

(Data synthesized from multiple sources for comparative illustration)

The ability of these analogs to modulate the NF-κB signaling pathway is a key aspect of their anti-inflammatory potential. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

The NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a critical target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB Proteasome Proteasome IkBa_p->Proteasome degradation Proteasome->NFkB releases DNA DNA NFkB->DNA binds NFkB->DNA Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes transcription

Caption: The NF-κB signaling pathway in inflammation.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the antimicrobial and anti-inflammatory activities of this compound analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10][11]

Broth_Microdilution_Workflow A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Include positive (no compound) and negative (no bacteria) controls C->D E Incubate at 37°C for 18-24 hours D->E F Visually assess for turbidity (bacterial growth) E->F G Determine MIC: lowest concentration with no visible growth F->G

Caption: Experimental workflow for the Broth Microdilution Assay.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the this compound analog in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the test compound dilutions.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition using the Griess Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cultured macrophages stimulated with lipopolysaccharide (LPS).[12][13][14]

Griess_Assay_Workflow A Seed macrophages (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with test compounds for 1 hour A->B C Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours B->C D Collect cell culture supernatant C->D E Mix supernatant with Griess Reagent D->E F Incubate at room temperature for 10-15 minutes E->F G Measure absorbance at 540 nm F->G H Calculate nitrite concentration using a standard curve G->H

Caption: Experimental workflow for the Griess Assay.

Step-by-Step Protocol:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to directly inhibit the activity of the COX-2 enzyme.[15][16][17]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme cofactor, and a solution of the substrate, arachidonic acid.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the purified human or ovine COX-2 enzyme. Then, add the test compounds at various concentrations. Include a control with no inhibitor (100% activity) and a background control with no enzyme.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubation: Incubate for a short, precise period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride.

  • Detection: The product of the COX reaction, prostaglandin G2 (PGG2), is then reduced to prostaglandin F2α (PGF2α). The concentration of PGF2α is measured using a colorimetric or fluorometric method, often involving an ELISA.

  • Calculation: The percentage of COX-2 inhibition is calculated by comparing the signal from the inhibitor-treated wells to the 100% activity control wells.

Structure-Activity Relationship (SAR) Insights

Based on the available data for benzoic and salicylic acid derivatives, several SAR trends can be inferred for this compound analogs:[1][2][18][19]

  • Halogenation: The presence of a halogen, such as chlorine, on the aromatic ring generally enhances antimicrobial activity. The position of the halogen is crucial, with different isomers exhibiting varying potencies.

  • Hydroxyl Group: The phenolic hydroxyl group is often important for both antimicrobial and anti-inflammatory activities. It can act as a hydrogen bond donor and is involved in antioxidant effects.

  • Carboxylic Acid Group: The carboxylic acid moiety is critical for the activity of many non-steroidal anti-inflammatory drugs (NSAIDs), including salicylic acid. It is often involved in binding to the active site of target enzymes.

  • Ester and Amide Formation: Conversion of the carboxylic acid to an ester or amide can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which can in turn affect its biological activity. In some cases, amides (as in Schiff's bases) have shown enhanced antimicrobial effects compared to esters.[5]

  • Other Substituents: The introduction of other functional groups (e.g., methyl, nitro) can influence the electronic and steric properties of the molecule, leading to changes in biological activity.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel antimicrobial and anti-inflammatory agents. The existing literature on related benzoic and salicylic acid derivatives provides a solid foundation for understanding the structure-activity relationships that govern their biological effects. The strategic modification of this core structure, through the introduction of various functional groups and the formation of esters and amides, offers a viable approach to optimizing potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide are intended to empower researchers to systematically evaluate the biological activities of new analogs and to accelerate the discovery of new therapeutic candidates.

References

A Spectroscopic Guide to Differentiating 2-Chloro-6-hydroxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise identification of molecular isomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, efficacy, and safety. Positional isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical properties. This guide provides an in-depth spectroscopic comparison of 2-Chloro-6-hydroxybenzoic acid and its key isomers: 3-Chloro-2-hydroxybenzoic acid, 4-Chloro-2-hydroxybenzoic acid, and 5-Chloro-2-hydroxybenzoic acid. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to unambiguously distinguish between these closely related compounds.

The Critical Role of Isomer Differentiation

The positioning of the chloro and hydroxyl substituents on the benzoic acid framework significantly influences the electronic environment and steric hindrance within each molecule. These subtle structural variations manifest as distinct fingerprints in their respective spectra. For instance, intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, which is highly dependent on their relative positions, can profoundly impact spectral characteristics. Understanding these nuances is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

Comparative Spectroscopic Analysis

This section will delve into the characteristic spectroscopic features of each isomer, providing a side-by-side comparison to facilitate their identification. While experimental data for this compound is limited in the public domain, we will leverage established spectroscopic principles and data from closely related compounds to predict its spectral behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecule's structure.

The aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing between these isomers. The number of signals, their splitting patterns (multiplicities), and their coupling constants (J) are dictated by the substitution pattern on the benzene ring.

Key Differentiating Features in ¹H NMR:

  • This compound (Predicted): Due to the ortho positioning of all three substituents, significant steric hindrance is expected. This may lead to restricted rotation and potentially broader signals. The three aromatic protons would likely appear as a complex multiplet system.

  • 3-Chloro-2-hydroxybenzoic acid: The three aromatic protons will give rise to three distinct signals in the aromatic region, likely a doublet, a triplet, and a doublet, reflecting their coupling with neighboring protons.

  • 4-Chloro-2-hydroxybenzoic acid: The aromatic region will show three distinct signals. The proton between the hydroxyl and carboxylic acid groups will likely be a singlet, while the other two will be doublets.

  • 5-Chloro-2-hydroxybenzoic acid: This isomer will also exhibit three signals in the aromatic region, with multiplicities of a doublet, a doublet of doublets, and a doublet.

Isomer Predicted ¹H NMR Aromatic Signals (Multiplicity)
This compound Complex multiplet
3-Chloro-2-hydroxybenzoic acid d, t, d
4-Chloro-2-hydroxybenzoic acid s, d, d
5-Chloro-2-hydroxybenzoic acid d, dd, d

Note: Predicted multiplicities are based on first-order coupling rules and may vary in experimental spectra.

The chemical shifts of the carbon atoms in the benzene ring are influenced by the electron-withdrawing and electron-donating effects of the substituents.

Key Differentiating Features in ¹³C NMR:

  • The chemical shift of the carboxylic acid carbon (C=O) is typically found in the range of 165-175 ppm.

  • The carbons directly attached to the electronegative chlorine and oxygen atoms will be significantly deshielded, appearing at higher chemical shifts.

  • The substitution pattern will result in a unique set of seven ¹³C signals for each isomer.

Isomer Approximate Predicted ¹³C NMR Chemical Shift Ranges (ppm)
Aromatic Carbons 110 - 160
Carboxylic Acid Carbon 165 - 175
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy provides valuable information about the functional groups present in a molecule and the substitution pattern of the aromatic ring.

Key Differentiating Features in IR Spectroscopy:

  • O-H and C=O Stretching: All isomers will exhibit a broad O-H stretching band (typically 2500-3300 cm⁻¹) due to the carboxylic acid dimer and a strong C=O stretching band (around 1650-1700 cm⁻¹). The exact position and shape of these bands can be influenced by intramolecular hydrogen bonding.

  • C-Cl Stretching: A C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

  • Out-of-Plane (OOP) C-H Bending: The pattern of C-H bending vibrations in the fingerprint region (900-675 cm⁻¹) is highly characteristic of the substitution pattern on the benzene ring[1][2].

Isomer Substitution Pattern Expected Out-of-Plane C-H Bending Bands (cm⁻¹)
1,2,3-Trisubstituted (as in this compound)Multiple bands, often complex
1,2,3-Trisubstituted (as in 3-Chloro-2-hydroxybenzoic acid)Multiple bands, often complex
1,2,4-Trisubstituted (as in 4-Chloro-2-hydroxybenzoic acid)Typically one strong band
1,2,4-Trisubstituted (as in 5-Chloro-2-hydroxybenzoic acid)Typically one strong band
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents. Aromatic compounds typically show characteristic absorptions in the UV region[3].

Key Differentiating Features in UV-Vis Spectroscopy:

  • All isomers are expected to exhibit multiple absorption bands in the UV region, characteristic of substituted benzoic acids.

  • The position of the substituents will affect the electronic distribution and, consequently, the energy of the π→π* transitions, leading to slight shifts in the λ_max values for each isomer. These shifts, while often subtle, can be used for differentiation when comparing spectra under identical conditions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique that leads to extensive fragmentation[4].

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): All isomers will have the same molecular weight and will therefore show a molecular ion peak at the same mass-to-charge ratio (m/z). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

  • Fragmentation Pattern: The fragmentation pathways will be influenced by the positions of the substituents. Common fragmentation patterns for benzoic acids include the loss of •OH (M-17), •COOH (M-45), and CO₂ (M-44)[5][6]. The relative intensities of these fragment ions can vary significantly between isomers, providing a basis for their differentiation. For example, ortho-substituted isomers can exhibit unique fragmentation patterns due to interactions between adjacent functional groups[7].

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standard experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 10-50 mg for ¹³C NMR[8][9].

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is free of any solid particles.

Data Acquisition:

  • Follow the specific guidelines for the NMR spectrometer being used[10][11][12].

  • Acquire ¹H and ¹³C spectra at a constant temperature.

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Reference the spectra to an internal standard, such as tetramethylsilane (TMS).

FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

  • In an agate mortar, grind 1-2 mg of the solid sample to a fine powder[13][14].

  • Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample[13][15].

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 metric tons) to form a transparent or translucent pellet[14][16].

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

UV-Vis Spectroscopy

Sample Preparation:

  • Choose a solvent that is transparent in the UV region of interest (e.g., ethanol, methanol, or water)[17].

  • Prepare a stock solution of the sample of known concentration.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

Data Acquisition:

  • Use a matched pair of quartz cuvettes.

  • Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

  • Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry (Electron Ionization)

Sample Introduction:

  • For volatile samples, a gas chromatography (GC) inlet is typically used.

  • For less volatile solids, a direct insertion probe can be employed.

Data Acquisition:

  • Use a standard electron energy of 70 eV for ionization to ensure fragmentation patterns are comparable to library spectra[4].

  • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomers Isomer Samples NMR_Prep NMR Sample Prep Isomers->NMR_Prep FTIR_Prep FTIR Sample Prep Isomers->FTIR_Prep UV_Prep UV-Vis Sample Prep Isomers->UV_Prep MS_Prep MS Sample Prep Isomers->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR FTIR FTIR Spectroscopy FTIR_Prep->FTIR UV UV-Vis Spectroscopy UV_Prep->UV MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts Splitting Patterns NMR->NMR_Data FTIR_Data Functional Groups Fingerprint Region FTIR->FTIR_Data UV_Data Absorption Maxima UV->UV_Data MS_Data Molecular Ion Fragmentation MS->MS_Data Identification Isomer Identification NMR_Data->Identification FTIR_Data->Identification UV_Data->Identification MS_Data->Identification

Caption: Workflow for Spectroscopic Differentiation of Isomers.

Conclusion

The unambiguous identification of this compound and its positional isomers is a task that requires a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic combination of NMR, IR, UV-Vis, and Mass Spectrometry that allows for a definitive assignment. By carefully analyzing the subtle yet significant differences in their respective spectra, researchers can confidently distinguish between these closely related molecules, ensuring the integrity and reliability of their scientific endeavors.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted benzoic acids is a foundational pillar. Among these, 2-Chloro-6-hydroxybenzoic acid, also known as 6-chlorosalicylic acid, serves as a critical building block for more complex molecules. Its synthesis, while achievable through several pathways, presents distinct challenges and advantages depending on the chosen route. This guide provides an in-depth comparative analysis of three primary synthetic methodologies, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

Introduction to this compound

This compound is an aromatic carboxylic acid characterized by the presence of a chlorine atom and a hydroxyl group ortho to the carboxyl functionality. This substitution pattern imparts unique chemical properties that are leveraged in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The selection of a synthetic route is a critical decision in the development pipeline, impacting not only the yield and purity of the final product but also the economic and environmental viability of the process.

This guide will explore and compare the following three synthetic pathways:

  • Route 1: Kolbe-Schmitt Carboxylation of 2-Chlorophenol

  • Route 2: Diazotization of 6-Chloroanthranilic Acid followed by Hydrolysis

  • Route 3: Nucleophilic Aromatic Substitution of 2-Chloro-6-fluorobenzoic Acid

Each route will be dissected in terms of its underlying chemical principles, procedural intricacies, and a critical evaluation of its strengths and weaknesses.

Route 1: Kolbe-Schmitt Carboxylation of 2-Chlorophenol

The Kolbe-Schmitt reaction is a classic and industrially significant method for the synthesis of hydroxybenzoic acids from phenols.[1][2] The reaction proceeds by the carboxylation of a phenoxide ion with carbon dioxide, typically under high pressure and elevated temperature.[2][3]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the phenol (2-chlorophenol in this case) with a strong base, such as sodium hydroxide, to form the more nucleophilic sodium phenoxide. This phenoxide then attacks the electrophilic carbon of CO2. The regioselectivity of the carboxylation (ortho vs. para) is influenced by the choice of the alkali metal cation and the reaction temperature. For the synthesis of salicylic acid and its derivatives, where ortho-carboxylation is desired, sodium phenoxide is typically used.[4][5] The reaction is driven to the ortho position due to the formation of a chelate complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule.

Experimental Protocol

Step 1: Formation of Sodium 2-Chlorophenoxide In a high-pressure autoclave, 2-chlorophenol is reacted with an equimolar amount of sodium hydroxide in a suitable solvent (or neat). The mixture is heated under vacuum to remove water and form the anhydrous sodium 2-chlorophenoxide. The complete removal of water is crucial as its presence can significantly reduce the yield.[4]

Step 2: Carboxylation The autoclave is then pressurized with carbon dioxide to approximately 100 atm and heated to around 125-150°C. These conditions are maintained for several hours to drive the carboxylation reaction to completion.

Step 3: Work-up and Isolation After cooling, the reaction mixture, containing the sodium salt of this compound, is dissolved in water. The solution is then acidified with a strong mineral acid, such as sulfuric acid or hydrochloric acid, to precipitate the free carboxylic acid. The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent like water or ethanol.

Visualization of the Kolbe-Schmitt Reaction Workflow

Kolbe_Schmitt_Workflow cluster_prep Preparation cluster_reaction Carboxylation cluster_workup Work-up & Purification Start 2-Chlorophenol + NaOH Phenoxide Sodium 2-Chlorophenoxide (Anhydrous) Start->Phenoxide Heating under vacuum Autoclave High-Pressure Autoclave (125-150°C) Phenoxide->Autoclave CO2 CO₂ (High Pressure) CO2->Autoclave Salt Sodium 2-Chloro-6-hydroxybenzoate Autoclave->Salt Reaction Completion Acidification Acidification (H₂SO₄) Salt->Acidification Product Crude this compound Acidification->Product Recrystallization Recrystallization Product->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Workflow for the Kolbe-Schmitt synthesis of this compound.

Route 2: Diazotization of 6-Chloroanthranilic Acid

This route utilizes a classic transformation in aromatic chemistry: the diazotization of an aniline derivative followed by a Sandmeyer-type reaction or hydrolysis to introduce a hydroxyl group.

Mechanistic Rationale

The synthesis begins with the diazotization of the amino group of 6-chloroanthranilic acid using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This forms a highly reactive diazonium salt. The diazonium group is an excellent leaving group (as N2 gas) and can be displaced by a variety of nucleophiles. In this synthesis, the diazonium salt is decomposed in an aqueous acidic solution at elevated temperatures, leading to the substitution of the diazonium group with a hydroxyl group from water.

Experimental Protocol

Step 1: Diazotization of 6-Chloroanthranilic Acid 6-Chloroanthranilic acid hydrochloride is suspended in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid.[6] The suspension is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise, maintaining the low temperature to prevent the premature decomposition of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt The resulting diazonium salt solution is then slowly added to a hot aqueous solution of sulfuric acid. The elevated temperature facilitates the decomposition of the diazonium salt, with the evolution of nitrogen gas, and the introduction of a hydroxyl group onto the aromatic ring.

Step 3: Isolation and Purification Upon cooling, the this compound precipitates out of the solution. The crude product is collected by filtration, washed with cold water to remove any remaining acid and inorganic salts, and then purified by recrystallization.

Visualization of the Diazotization Route

Diazotization_Route Start 6-Chloroanthranilic Acid Starting Material Diazotization Diazotization NaNO₂, HCl, 0-5°C Start->Diazotization Diazonium_Salt 6-Chloro-2-carboxybenzenediazonium Chloride Unstable Intermediate Diazotization->Diazonium_Salt Hydrolysis Hydrolysis H₂O, H₂SO₄, Heat Diazonium_Salt->Hydrolysis Product { this compound |  Final Product} Hydrolysis->Product

Caption: Synthetic pathway via diazotization of 6-chloroanthranilic acid.

Route 3: Nucleophilic Aromatic Substitution of 2-Chloro-6-fluorobenzoic Acid

This modern approach leverages the principles of nucleophilic aromatic substitution (SNAr), where a good leaving group on an activated aromatic ring is displaced by a nucleophile.[7]

Mechanistic Rationale

In this synthesis, the starting material is 2-chloro-6-fluorobenzoic acid. The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. Although fluorine is not typically considered a good leaving group in SN1 and SN2 reactions, in SNAr it is often a better leaving group than other halogens because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[8] The reaction is typically carried out in the presence of a strong base, which acts as the source of the hydroxide nucleophile.

Experimental Protocol

Step 1: Preparation of 2-Chloro-6-fluorobenzoic Acid The starting material, 2-chloro-6-fluorobenzoic acid, can be prepared by the oxidation of 2-chloro-6-fluorobenzaldehyde.[9] This oxidation can be achieved using various oxidizing agents, such as potassium permanganate or sodium chlorite.[9]

Step 2: Nucleophilic Aromatic Substitution 2-Chloro-6-fluorobenzoic acid is dissolved in a suitable high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO). A strong base, like sodium hydroxide or potassium hydroxide, is added to the solution. The reaction mixture is heated to an elevated temperature (e.g., 120-150°C) for several hours to facilitate the nucleophilic displacement of the fluoride ion by the hydroxide ion.

Step 3: Work-up and Purification After the reaction is complete, the mixture is cooled and diluted with water. Acidification with a mineral acid precipitates the crude this compound. The product is then collected by filtration and purified by recrystallization.

Visualization of the Nucleophilic Aromatic Substitution Workflow

SNAr_Workflow cluster_start Starting Material Synthesis cluster_reaction SNAr Reaction cluster_workup Isolation & Purification Aldehyde 2-Chloro-6-fluorobenzaldehyde Oxidation Oxidation Aldehyde->Oxidation Acid 2-Chloro-6-fluorobenzoic Acid Oxidation->Acid Heating Heating (120-150°C) Acid->Heating Base NaOH or KOH in DMSO Base->Heating Acidification Acidification Heating->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure 2-Chloro-6- hydroxybenzoic Acid Recrystallization->Final_Product

Caption: Workflow for the synthesis via nucleophilic aromatic substitution.

Comparative Analysis

To facilitate an objective comparison, the following table summarizes the key performance indicators and practical considerations for each synthetic route.

FeatureRoute 1: Kolbe-Schmitt CarboxylationRoute 2: DiazotizationRoute 3: Nucleophilic Aromatic Substitution
Starting Material 2-Chlorophenol6-Chloroanthranilic Acid2-Chloro-6-fluorobenzoic Acid
Key Reagents NaOH, CO₂ (high pressure)NaNO₂, HCl, H₂SO₄NaOH or KOH, DMSO
Reaction Conditions High pressure (~100 atm), High temperature (~125-150°C)Low temperature (0-5°C) for diazotization, then high temperature for hydrolysisHigh temperature (120-150°C)
Typical Yield Moderate to Good (can be optimized)ModerateGood to Excellent
Scalability Well-established for industrial scaleCan be challenging to scale due to the instability of diazonium saltsReadily scalable
Safety Concerns Handling of high-pressure CO₂, potential for runaway reactionsGeneration of unstable and potentially explosive diazonium salts, evolution of N₂ gasUse of high-boiling aprotic solvents, handling of strong bases at high temperatures
Cost of Starting Materials 2-Chlorophenol is relatively inexpensive6-Chloroanthranilic acid is a more specialized and potentially costly starting material2-Chloro-6-fluorobenzoic acid is a specialized and likely expensive starting material
Environmental Impact High energy consumption due to high pressure and temperatureGeneration of acidic waste streams and nitrogen gasUse of high-boiling organic solvents which can be difficult to recycle
Advantages Utilizes readily available and inexpensive starting materials; a well-understood industrial process.Milder pressure conditions compared to Kolbe-Schmitt.Often provides high yields and good purity; avoids the use of high-pressure equipment.
Disadvantages Requires specialized high-pressure equipment; can have regioselectivity issues.Diazonium salts are unstable and require careful handling; potential for side reactions.Expensive and specialized starting material; use of high-boiling solvents.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the research or production campaign.

  • For large-scale industrial production where cost is a primary driver , the Kolbe-Schmitt Carboxylation (Route 1) is often the preferred method, despite the initial capital investment for high-pressure equipment. Its reliance on inexpensive and readily available 2-chlorophenol makes it economically attractive.

  • For laboratory-scale synthesis where specialized high-pressure equipment is unavailable , the Diazotization of 6-chloroanthranilic acid (Route 2) presents a viable alternative. However, stringent safety protocols must be implemented due to the handling of unstable diazonium intermediates.

  • When high purity and yield are paramount, and the cost of starting materials is less of a concern , the Nucleophilic Aromatic Substitution (Route 3) is an excellent choice. This route often proceeds with high selectivity and is more amenable to standard laboratory glassware, avoiding the complexities of high-pressure reactions.

Ultimately, a thorough process hazard analysis and a cost-benefit assessment should be conducted before selecting and scaling up any of these synthetic routes. This guide provides the foundational knowledge and comparative data to inform this critical decision-making process in the pursuit of novel pharmaceuticals and agrochemicals.

References

A Comparative Analysis of 2-Chloro-6-hydroxybenzoic Acid and Other Halogenated Salicylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical sciences and drug discovery, the salicylic acid scaffold remains a cornerstone for the development of a wide array of therapeutic agents. Its inherent anti-inflammatory, analgesic, and antipyretic properties have been exploited for over a century. The strategic addition of halogen atoms to this foundational structure offers a powerful tool to modulate its physicochemical and biological properties, leading to compounds with enhanced efficacy, altered selectivity, or novel mechanisms of action. This guide provides an in-depth technical comparison of 2-Chloro-6-hydroxybenzoic acid against other halogenated salicylic acids, offering insights for researchers, scientists, and drug development professionals.

Introduction to Halogenated Salicylic Acids: A Tale of Modulated Activity

Halogenation, the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a molecular structure, is a well-established strategy in medicinal chemistry. The unique properties of halogens—their electronegativity, size, and ability to form halogen bonds—can profoundly influence a molecule's lipophilicity, acidity (pKa), metabolic stability, and binding affinity to biological targets. In the context of salicylic acid, these modifications can fine-tune its therapeutic potential. This guide will focus on this compound and compare its profile with other notable halogenated derivatives.

Physicochemical Properties: The Foundation of Biological Behavior

The biological activity of a compound is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target molecules. The following table summarizes key physicochemical properties of this compound and other representative halogenated salicylic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
This compoundC₇H₅ClO₃172.57[1]-*See note
3-Fluorosalicylic acidC₇H₅FO₃156.11[2]146 - 150[2]2.45[1]
4-Fluorosalicylic acidC₇H₅FO₃156.11[3]187 - 191[3]-
5-Chlorosalicylic acidC₇H₅ClO₃172.57[4]171 - 172[4]-
5-Bromosalicylic acidC₇H₅BrO₃217.02159 - 162[5]2.61[5]
3,5-Dichlorosalicylic acidC₇H₄Cl₂O₃207.01[6]220 - 222[6]-

Synthesis of Halogenated Salicylic Acids: Experimental Protocols

The synthesis of halogenated salicylic acids can be achieved through various methods, primarily involving electrophilic aromatic substitution on a salicylic acid precursor or by carboxylation of a halogenated phenol. The choice of method depends on the desired isomer and the available starting materials.

Workflow for the Synthesis of Halogenated Salicylic Acids

cluster_synthesis General Synthesis Workflow Start Starting Material (e.g., Salicylic Acid or Halogenated Phenol) Reaction Halogenation or Carboxylation Reaction Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization Final Pure Halogenated Salicylic Acid Characterization->Final

Caption: Generalized workflow for the synthesis of halogenated salicylic acids.

Protocol 1: Synthesis of 2-Chloro-3-hydroxybenzoic Acid

This protocol describes the chlorination of 3-hydroxybenzoic acid.

Materials:

  • 3-hydroxybenzoic acid

  • Methanol

  • Chlorine gas

  • Nitrogen gas

  • Water

  • Benzene

  • Acetone

Procedure: [9]

  • Dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol in a suitable reaction vessel.

  • Cool the solution to below -60 °C under a nitrogen atmosphere.

  • Slowly bubble 10.3 g (147 mmol) of chlorine gas through the cold solution over approximately 30 minutes.

  • Flush the reaction vessel with nitrogen to remove excess chlorine gas.

  • Allow the reaction mixture to warm to room temperature.

  • Dilute the mixture with 100 mL of water.

  • Isolate the crude product.

  • Purify the solid by recrystallization from 50 mL of water, followed by a second recrystallization from a mixture of 130 mL of benzene and 10 mL of acetone to yield pure 2-chloro-3-hydroxybenzoic acid.

Protocol 2: Synthesis of 5-Bromosalicylic Acid

This protocol outlines the bromination of salicylic acid.

Materials:

  • Salicylic acid

  • Dibromoethane

  • Bromine

  • Glacial acetic acid (optional solvent)

Procedure: [5]

  • Dissolve salicylic acid in dibromoethane. For improved purity and recycling of the mother liquor, the dibromoethane can be diluted with another organic solvent like glacial acetic acid.

  • Prepare a solution of bromine in dibromoethane.

  • Add the bromine solution to the salicylic acid solution.

  • Cool the reaction mixture to induce precipitation of the 5-bromosalicylic acid.

  • Separate the product by filtration or centrifugation.

Protocol 3: Synthesis of 5-Fluorosalicylic Acid

This method involves the carboxylation of p-fluorophenol.

Materials:

  • p-Fluorophenol

  • Base catalyst (e.g., a combination of sodium ethoxide and potassium hydroxide)[10]

  • Carbon dioxide

Procedure: [10]

  • In a high-pressure reactor, combine p-fluorophenol and the base catalyst.

  • Heat the mixture and pressurize the reactor with carbon dioxide.

  • Maintain the reaction under heat and pressure for a sufficient time to allow for carboxylation.

  • After the reaction, cool the reactor and release the pressure.

  • Separate the product to obtain 5-fluorosalicylic acid. The crude product can be purified by slurrying in deionized water.

Comparative Biological Activities

The introduction of halogens can significantly impact the biological activity of salicylic acid. The following sections compare the known anti-inflammatory and antimicrobial activities of these derivatives.

Anti-inflammatory Activity: Targeting COX and NF-κB Pathways

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway[11][12].

Mechanism of Action: A Dual Approach

cluster_pathway Anti-inflammatory Signaling Pathways cluster_cox COX Pathway cluster_nfkb NF-κB Pathway Halogenated_SA Halogenated Salicylic Acids COX1_2 COX-1 / COX-2 Halogenated_SA->COX1_2 Inhibits IKK IKK Halogenated_SA->IKK Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation_COX Inflammation Prostaglandins->Inflammation_COX Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocation Nuclear Translocation NFkB_p65_p50->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression Inflammation_NFkB Inflammation Gene_Expression->Inflammation_NFkB

Caption: Halogenated salicylic acids exert anti-inflammatory effects by inhibiting both the COX and NF-κB pathways.

While comprehensive, direct comparative studies on the COX inhibitory activity of a wide range of halogenated salicylic acids are limited, structure-activity relationship (SAR) studies on related compounds provide valuable insights. For instance, amidation of the carboxylic group and chlorination at the 5-position of salicylic acid have been shown to enhance its ability to suppress NF-κB dependent gene expression[10]. Specifically, N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) demonstrated a potent inhibitory effect on NF-κB activity with an IC₅₀ of 15 μM[10]. This suggests that halogenation can indeed potentiate the anti-inflammatory properties of the salicylic acid scaffold.

A study on a dihalogenated derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, found that it inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated microglial cells[13]. This further supports the role of halogenation in enhancing anti-inflammatory responses.

Antimicrobial Activity: A Comparative Overview

Halogenated compounds, in general, are known for their antimicrobial properties[14]. Studies on halogenated salicylic acids have demonstrated their potential as antibacterial agents.

A comparative study on the antibacterial properties of salicylic acid and its derivatives against viscose fabrics revealed the following order of reactivity: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid. This indicates that the nature and position of the halogen atom significantly influence the antimicrobial efficacy.

Structure-Activity Relationship (SAR) Insights

The collective data allows for the deduction of several structure-activity relationship trends:

  • Influence of Halogen Type: The antibacterial activity appears to be influenced by the type of halogen, with bromine substitution at the 5-position showing greater efficacy than chlorine at the same position.

  • Impact of Halogen Position: The position of the halogen atom on the salicylic acid ring is crucial for its biological activity.

  • Combined Modifications: Simultaneous modifications, such as amidation and halogenation, can have an additive or synergistic effect on the inhibitory activity against inflammatory targets like NF-κB[10].

Conclusion and Future Directions

This compound and its halogenated counterparts represent a promising class of compounds for drug discovery and development. The introduction of halogens provides a versatile tool to modulate the physicochemical and biological properties of the parent salicylic acid molecule.

While this guide provides a comprehensive overview based on available data, further research is warranted to fully elucidate the comparative efficacy and mechanisms of action of this compound. Specifically, head-to-head comparative studies evaluating the anti-inflammatory (e.g., COX-1/COX-2 inhibition assays) and antimicrobial (e.g., broad-panel MIC testing) activities of a wide range of halogenated salicylic acid isomers are needed to establish a more definitive structure-activity relationship. Such studies will be invaluable for the rational design of novel therapeutic agents with improved potency and selectivity.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of a Halogenated Salicylic Acid Scaffold

Salicylic acid and its derivatives have long been a cornerstone of medicinal chemistry, with applications ranging from anti-inflammatory to antimicrobial agents. The introduction of a chlorine atom at the 6-position of the 2-hydroxybenzoic acid scaffold, creating 2-chloro-6-hydroxybenzoic acid (also known as 6-chlorosalicylic acid), presents a unique modification that can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data from related halosubstituted and hydroxybenzoic acid analogs to elucidate the impact of structural modifications on their therapeutic potential. While direct and extensive research on the SAR of 6-chlorosalicylic acid derivatives is still emerging, by examining related compounds, we can infer key principles that govern their activity. This guide will focus primarily on the anti-inflammatory and antimicrobial properties, two of the most explored therapeutic avenues for this class of compounds.

Core Structural Features and Their Influence on Bioactivity

The fundamental this compound scaffold possesses three key features that can be systematically modified to modulate its biological effects: the carboxylic acid group, the hydroxyl group, and the chloro substituent on the phenyl ring.

The Essential Role of the Carboxyl and Hydroxyl Groups

The relative positioning of the carboxyl (-COOH) and hydroxyl (-OH) groups is critical for the biological activity of salicylic acid and its analogs. This arrangement facilitates intramolecular hydrogen bonding and is crucial for binding to various biological targets.

dot graph { layout=neato; node [shape=plaintext]; A [label="Core Scaffold"]; B [label="Carboxylic Acid (-COOH)\n- Essential for activity\n- Site for esterification/amidation"]; C [label="Hydroxyl (-OH)\n- Key for binding\n- Intramolecular H-bonding"]; D [label="Chloro Group (-Cl)\n- Modifies lipophilicity\n- Influences electronic properties"]; E [label="Phenyl Ring\n- Scaffold for substitution"]; A -- B [len=1.5]; A -- C [len=1.5]; A -- D [len=1.5]; A -- E [len=1.5]; } caption: "Key functional groups of the this compound scaffold."

Impact of the Chloro Substituent

The presence of a chlorine atom at the 6-position has several implications:

  • Increased Lipophilicity: The chloro group enhances the molecule's lipophilicity, which can improve its ability to cross biological membranes.

  • Electronic Effects: As an electron-withdrawing group, the chlorine atom can influence the acidity of the carboxylic acid and the phenolic hydroxyl group, thereby affecting ionization at physiological pH and interaction with target enzymes.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. While specific IC50 values for a wide range of this compound derivatives are not extensively documented in a single source, we can draw parallels from related compounds.

Table 1: Comparative Anti-inflammatory Activity of Salicylic Acid Derivatives

CompoundModificationTarget/AssayActivityReference(s)
Salicylic AcidParent CompoundCOX InhibitionModerate[1]
Acetylsalicylic AcidAcetylation of -OHCOX-1/COX-2 InhibitionPotent[1]
5-Chlorosalicylic AcidChloro at C5NF-κB InhibitionIncreased activity vs. Salicylic Acid
Generic Ester DerivativesEsterification of -COOHVariesGenerally reduces acidity, alters pharmacokinetics[2]
Generic Amide DerivativesAmidation of -COOHVariesCan enhance activity and reduce gastric irritation

From the available data on related compounds, we can deduce the following SAR principles for anti-inflammatory activity:

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to an ester or an amide can modulate the anti-inflammatory profile. Amidation, in particular, has been shown to sometimes enhance activity and reduce the ulcerogenic side effects associated with the free carboxylic acid.

  • Halogen Substitution: The presence and position of a halogen on the phenyl ring can significantly impact activity. For instance, a chloro group at the 5-position of salicylic acid has been shown to increase its ability to suppress NF-κB, a key transcription factor in the inflammatory response. This suggests that the chloro group at the 6-position in our core scaffold likely plays a significant role in modulating anti-inflammatory effects.

G cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Inflammatory Response Stimulus LPS IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_Transcription Gene Transcription NFkB_translocation->Gene_Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) Gene_Transcription->Pro_inflammatory_Mediators Derivative 2-Chloro-6-hydroxybenzoic Acid Derivative Derivative->IKK Inhibition

Antimicrobial Activity

Hydroxybenzoic acids and their derivatives are known to possess antimicrobial properties. The mechanism is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.

Table 2: Comparative Antimicrobial Activity of Halogenated Salicylic and Benzoic Acid Derivatives

CompoundModificationTarget Organism(s)Activity MetricReference(s)
2-Chlorobenzoic acid derivatives (general)Ester and Schiff's base formationE. coli, S. aureus, C. albicans, A. nigerMIC[3]
5-Chlorosalicylic acidChloro at C5E. coliGood antibacterial activity
5-Bromosalicylic acidBromo at C5Gram-positive & Gram-negative bacteriaHigher activity than 5-chlorosalicylic acid[4]
Salicylic Acid MicrocapsulesFormulationE. coli, S. aureusMIC = 4 mg/mL[5]

Key SAR observations for antimicrobial activity include:

  • Nature of the Halogen: In some studies of 5-halosalicylates, bromine substitution resulted in greater antibacterial activity than chlorine substitution, suggesting that the nature of the halogen is a key determinant of potency.[4]

  • Ester vs. Schiff's Base Derivatives: For 2-chlorobenzoic acid, Schiff's bases were found to be more potent antimicrobial agents than their ester counterparts, indicating that the linkage at the carboxylic acid position is critical.[3]

  • Spectrum of Activity: Derivatives of chlorobenzoic acid have shown greater antibacterial potential against Gram-negative bacteria like E. coli compared to Gram-positive bacteria.[3]

G Derivative 2-Chloro-6-hydroxybenzoic Acid Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Interaction Enzymes Essential Bacterial Enzymes Derivative->Enzymes Binding Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a pro-inflammatory mediator.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • After 10 minutes, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.

    • The absorbance is measured at 540 nm. The amount of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. IC50 values are then determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a promising area of research for the development of novel anti-inflammatory and antimicrobial agents. Based on the analysis of related compounds, key structural modifications that influence biological activity include derivatization of the carboxylic acid group and the nature and position of halogen substituents on the phenyl ring. The this compound scaffold offers a unique combination of electronic and lipophilic properties that can be exploited for targeted drug design.

Future research should focus on synthesizing a broader library of this compound derivatives and systematically evaluating their biological activities using standardized assays. This will enable the development of more precise QSAR models and a deeper understanding of the molecular mechanisms underlying their therapeutic effects. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic profiles of this promising class of compounds.

References

Benchmarking 2-Chloro-6-hydroxybenzoic Acid in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient, selective, and economically viable catalysts is perpetual. While complex metal-based catalysts often dominate headlines, the utility of simpler, readily available organocatalysts is a field of burgeoning interest. Among these, benzoic acid and its derivatives have emerged as potent Brønsted acid catalysts for a variety of organic transformations. This guide provides an in-depth performance benchmark of 2-Chloro-6-hydroxybenzoic acid as a catalyst, comparing its theoretical and potential practical performance against common alternatives in key organic reactions.

The Theoretical Underpinning: Acidity and Catalytic Activity

The primary driver of the catalytic efficacy of benzoic acid derivatives in many reactions is their Brønsted acidity, quantified by the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid, which can more effectively protonate substrates and activate them towards nucleophilic attack.

The catalytic activity of a substituted benzoic acid is significantly influenced by the electronic nature and position of its substituents. Electron-withdrawing groups, such as halogens and nitro groups, tend to increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive effects. Conversely, electron-donating groups generally decrease acidity.

Logical Relationship: Acidity and Catalytic Performance

G cluster_catalyst Catalyst Properties cluster_reaction Reaction Parameters Acidity Brønsted Acidity (pKa) Rate Reaction Rate Acidity->Rate influences Yield Product Yield Acidity->Yield affects Substituents Electronic Effects (Inductive & Resonance) Substituents->Acidity determines Structure Steric Hindrance & H-Bonding Structure->Acidity modifies Selectivity Selectivity Structure->Selectivity impacts G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Combine Reactants & Catalyst (Benzyl Alcohol, Acetic Acid, Catalyst) B Add Solvent (Toluene) A->B C Assemble Dean-Stark Apparatus B->C D Heat to Reflux C->D E Monitor Progress (TLC/GC) D->E F Cool and Quench E->F G Extraction & Washing F->G H Drying & Concentration G->H I Purification H->I J Yield Calculation I->J G Catalyst R-COOH Aldehyde R'-CHO Catalyst->Aldehyde Protonation ProtonatedAldehyde R'-CH=O+H Aldehyde->ProtonatedAldehyde Enol Enol of Acetone ProtonatedAldehyde->Enol Nucleophilic Attack Adduct Aldol Adduct Enol->Adduct Product α,β-Unsaturated Ketone Adduct->Product Dehydration Product->Catalyst Regeneration

References

Safety Operating Guide

Navigating the Safe Handling of 2-Chloro-6-hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond simply following safety protocols to fundamentally understanding the principles that underpin them. This guide provides a comprehensive framework for the safe handling of 2-Chloro-6-hydroxybenzoic acid, ensuring not only personal safety but also the integrity of your research. Our approach is built on a deep understanding of the compound's reactivity and potential hazards, empowering you to make informed decisions in real-time laboratory scenarios.

Understanding the Hazard Landscape

This compound is a solid organic compound that, while essential in many synthetic pathways, presents a distinct set of hazards that must be managed with diligence. The primary risks associated with this compound are oral toxicity, skin and eye irritation, and potential respiratory tract irritation.[1][2] A comprehensive understanding of these hazards is the first step in establishing a robust safety protocol.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritation

This data is a synthesis of information from multiple authoritative sources.[1][2]

The causality behind these classifications lies in the chemical's structure. The carboxylic acid and hydroxyl groups can lead to irritant effects, while the chlorinated aromatic ring contributes to its overall toxicity. Ingestion is a primary route of concern, necessitating stringent measures to prevent oral contact.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial for mitigating the risks associated with this compound. Each component of your PPE serves a specific, indispensable function.

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of tightly fitting safety goggles.[2] In situations with a higher risk of splashing, such as when preparing solutions or during vigorous reactions, a face shield should be worn in conjunction with goggles. This is because the cornea is particularly sensitive to acidic and irritant compounds.

  • Skin Protection: Impervious gloves, such as nitrile or neoprene, are mandatory to prevent skin contact. It is critical to inspect gloves for any signs of degradation or perforation before each use. A standard laboratory coat must be worn and fully fastened to protect against accidental spills on clothing. For tasks with a higher potential for significant exposure, consider a chemically resistant apron.

  • Respiratory Protection: Due to the risk of respiratory tract irritation from airborne dust or aerosols, handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][3] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5][6][7]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is fundamental to a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Ensure the container is tightly sealed to prevent the absorption of moisture and the release of dust.

2. Handling and Use:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust when weighing or transferring the solid. Use a spatula and weigh the material on a tared weigh boat.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2]

3. Disposal Plan:

  • All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.

  • As a halogenated organic compound, it should be collected in a designated, properly labeled, and sealed waste container for halogenated organic solids.[8][9][10]

  • Never dispose of this chemical down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Protocols: A Self-Validating System

In the event of an accidental exposure or spill, a rapid and informed response is critical. These protocols are designed to be a self-validating system, ensuring that each step logically follows from the last to mitigate harm.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove all contaminated clothing while continuing to flush. If irritation persists, seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.

Spill Response Workflow:

In the event of a spill, a calm and methodical response is essential. The following workflow provides a clear path to safely managing the situation.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill (Size & Hazard) start->assess small_spill Small, Controllable Spill? assess->small_spill evacuate Evacuate Area & Alert Others emergency Call Emergency Services evacuate->emergency small_spill->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe Yes contain Contain the Spill (Use absorbent pads) ppe->contain absorb Absorb the Material (Use inert absorbent) contain->absorb cleanup Carefully Scoop into Hazardous Waste Container absorb->cleanup decontaminate Decontaminate the Area (Soap and water) cleanup->decontaminate dispose Dispose of Waste (Follow institutional procedures) decontaminate->dispose end Incident Report dispose->end emergency->end

Caption: Workflow for handling a chemical spill.

This guide provides a foundational framework for the safe handling of this compound. It is incumbent upon each researcher to supplement this information with institution-specific safety protocols and to cultivate a proactive safety mindset. By understanding the "why" behind each safety measure, you empower yourself to navigate the complexities of chemical handling with confidence and precision.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.